1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2/c12-10-2-1-8(7-9(10)11(13,14)15)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVLQDJRXJFKHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194138 | |
| Record name | 1-(4-Chloro-3-(trifluoromethyl)phenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41213-04-1 | |
| Record name | 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41213-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chloro-3-(trifluoromethyl)phenyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041213041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Chloro-3-(trifluoromethyl)phenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-chloro-3-(trifluoromethyl)phenyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.226 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BN43QW3C6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine, a key intermediate in the pharmaceutical industry. The document details the most effective synthetic methodology, experimental protocols, and quantitative data to support professionals in drug development and chemical research.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a precursor to the atypical antipsychotic drug aripiprazole. The strategic placement of the chloro and trifluoromethyl groups on the phenyl ring, combined with the reactive piperazine moiety, makes it a versatile intermediate for the construction of complex molecular architectures. The efficient and scalable synthesis of this compound is therefore of significant interest.
Core Synthesis Strategy: Buchwald-Hartwig Amination
The most prevalent and efficient method for the synthesis of this compound is the palladium-catalyzed Buchwald-Hartwig amination.[1] This powerful cross-coupling reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine.[1] In this specific synthesis, the aryl bromide, 4-bromo-1-chloro-2-(trifluoromethyl)benzene, is coupled with piperazine in the presence of a palladium catalyst, a phosphine ligand, and a base.
The general reaction scheme is as follows:
Reaction Scheme: Buchwald-Hartwig Amination for the Synthesis of this compound
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system to achieve high yields and purity.
Detailed Experimental Protocol
This section provides a representative experimental protocol for the synthesis of this compound via Buchwald-Hartwig amination. This protocol is based on established methodologies for similar transformations and may require optimization for specific laboratory conditions and scale.[2]
Materials and Reagents:
-
4-Bromo-1-chloro-2-(trifluoromethyl)benzene
-
Piperazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar bulky electron-rich phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or another suitable strong base (e.g., lithium bis(trimethylsilyl)amide - LHMDS)[3]
-
Anhydrous toluene or 1,4-dioxane
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Reagents for workup and purification (e.g., ethyl acetate, water, brine, silica gel)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of an inert gas (e.g., argon or nitrogen), add palladium(II) acetate (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Addition of Reagents: To the same flask, add the base (1.5-2.0 equivalents), 4-bromo-1-chloro-2-(trifluoromethyl)benzene (1.0 equivalent), and piperazine (1.2-1.5 equivalents).
-
Addition of Solvent: Add the anhydrous and degassed solvent (e.g., toluene) via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.
-
Reaction Conditions: Seal the Schlenk flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically within 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound and its characterization. Please note that yields can vary depending on the specific reaction conditions and scale. The NMR data is based on analogous compounds and predicted shifts.[4][5]
| Parameter | Value |
| Reactants & Stoichiometry | |
| 4-Bromo-1-chloro-2-(trifluoromethyl)benzene | 1.0 equivalent |
| Piperazine | 1.2 - 1.5 equivalents |
| Palladium Catalyst (e.g., Pd(OAc)₂) | 1 - 2 mol% |
| Phosphine Ligand (e.g., XPhos) | 1.2 - 2.4 mol% |
| Base (e.g., NaOtBu) | 1.5 - 2.0 equivalents |
| Reaction Conditions | |
| Solvent | Anhydrous Toluene or 1,4-Dioxane |
| Temperature | 80 - 110 °C |
| Reaction Time | 12 - 24 hours |
| Product Characterization | |
| Yield | 75 - 95% (typical, may vary) |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): ~7.4 (d, 1H), ~7.2 (dd, 1H), ~7.0 (d, 1H), ~3.2 (t, 4H), ~3.1 (t, 4H), ~1.9 (s, 1H, NH) |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm): ~150, ~132, ~127 (q), ~125, ~123 (q), ~119, ~117, ~50, ~45 |
| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ calculated for C₁₁H₁₃ClF₃N₂: 265.07; found: 265.1 |
Visualizations
Synthesis Pathway
The following diagram illustrates the Buchwald-Hartwig amination pathway for the synthesis of this compound.
Experimental Workflow
This diagram outlines the general experimental workflow for the Buchwald-Hartwig amination synthesis.
Conclusion
The Buchwald-Hartwig amination provides a reliable and high-yielding pathway for the synthesis of this compound. This technical guide offers a foundational protocol and key data to assist researchers in the successful preparation of this important pharmaceutical intermediate. Careful optimization of the reaction parameters is crucial for achieving optimal results in terms of yield and purity.
References
A Comprehensive Technical Guide to the Physicochemical Properties of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine (TFMCPP), a substituted phenylpiperazine derivative of interest in pharmacological research. The information presented herein is intended to support research and development activities by providing key data and standardized experimental protocols.
Core Physicochemical Data
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the available quantitative data for TFMCPP and its close structural analog, 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP), for comparative purposes.
| Property | Value | Reference Compound |
| Molecular Formula | C₁₁H₁₂ClF₃N₂ | TFMCPP |
| Molar Mass | 264.68 g/mol | TFMCPP[1] |
| Appearance | Clear colorless to yellow viscous liquid (Predicted) | TFMPP |
Table 1: General Physicochemical Properties
| Property | Value | Conditions | Reference Compound |
| Melting Point | 237 °C (hydrochloride) | N/A | TFMPP[2] |
| Boiling Point | 65-71 °C | 15 mmHg | TFMPP[3] |
| Density | 1.250 g/mL | N/A | TFMPP[3] |
| Refractive Index | 1.5210 | N/A | TFMPP[3] |
| pKa (predicted) | 8.88 ± 0.10 | N/A | TFMPP |
| LogP (predicted) | 2.3 | N/A | TFMPP |
Table 2: Experimental and Predicted Physicochemical Data for the Reference Compound (TFMPP)
| Solvent | Solubility | Salt Form | Reference Compound |
| Acetone | Slightly Soluble | Hydrochloride | TFMPP[2] |
| Chloroform | Soluble | Hydrochloride | TFMPP[2] |
| Ether | Very Slightly Soluble | Hydrochloride | TFMPP[2] |
| Hexane | Insoluble | Hydrochloride | TFMPP[2] |
| Methanol | Freely Soluble | Hydrochloride | TFMPP[2] |
| Water | Very Soluble | Hydrochloride | TFMPP[2] |
Table 3: Solubility Profile of 1-[3-(Trifluoromethyl)phenyl]piperazine Hydrochloride (TFMPP HCl)
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following section outlines the protocols for key experiments.
Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity.
Melting Point Determination Workflow
Methodology:
-
Sample Preparation: A small sample of the crystalline compound is finely powdered.
-
Capillary Loading: A capillary tube is packed with the powdered sample to a height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are observed.
-
Recording: The melting point is recorded as a temperature range from the initial to the final point of melting.
Boiling Point Determination (Micro Method)
For small quantities of liquid, a micro boiling point determination method is employed.
Micro Boiling Point Determination Workflow
Methodology:
-
Sample Preparation: A small amount of the liquid is placed in a small-diameter test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
Heating: The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Observation: As the sample is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed.
-
Recording: The boiling point is the temperature at which the last bubble emerges and the liquid begins to enter the capillary tube. For determinations at reduced pressure, the apparatus is connected to a vacuum source and the pressure is recorded.
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.
Shake-Flask Solubility Determination Workflow
Methodology:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, buffer at a specific pH).
-
Equilibration: The mixture is agitated in a sealed container at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Analysis: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[4]
-
Solubility Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the dissociation constant (pKa) of ionizable compounds.[5]
Potentiometric pKa Determination Workflow
Methodology:
-
Solution Preparation: A solution of the compound with a known concentration is prepared in water or a suitable co-solvent. The ionic strength is typically kept constant with an inert salt like KCl.[6]
-
pH Meter Calibration: The pH meter is calibrated using standard buffer solutions.[7]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The pH of the solution is recorded after each addition of the titrant.[5]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.
-
pKa Calculation: The pKa is determined from the pH at the half-equivalence point of the titration curve.
LogP Determination (Shake-Flask Method)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase.
Shake-Flask LogP Determination Workflow
Methodology:
-
Phase Preparation: n-Octanol and an aqueous buffer (typically at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases, and then a known volume of the other phase is added.
-
Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.[8]
-
Phase Separation: The two phases are separated by centrifugation.
-
Concentration Measurement: The concentration of the compound in each phase is determined by a suitable analytical method.
-
LogP Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[9]
Biological Context: Serotonin Releasing Agent
This compound is classified as a selective partial serotonin releasing agent.[1] This means it acts on serotonergic neurons to promote the release of the neurotransmitter serotonin into the synaptic cleft. The following diagram illustrates a simplified workflow of serotonin release at the synapse.
Simplified Mechanism of TFMCPP-Induced Serotonin Release
This guide provides a foundational understanding of the physicochemical properties of this compound. The provided data and protocols are intended to facilitate further research and development of this and related compounds.
References
- 1. 3-Trifluoromethyl-4-chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. swgdrug.org [swgdrug.org]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Serotonergic Mechanism of Action of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine (Trazodone)
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the molecular interactions of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine, commonly known as Trazodone, with the serotonin system. The information is curated to support advanced research and drug development in neuropharmacology.
Core Mechanism of Action
This compound (Trazodone) is a multifunctional antidepressant agent classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[1][2] Its therapeutic effects, particularly in major depressive disorder, are rooted in a complex, dose-dependent interaction with the serotonergic system.[1][2] This multifaceted action distinguishes it from more selective agents like SSRIs and SNRIs.[1]
The primary mechanisms of action are:
-
Potent 5-HT2A Receptor Antagonism : Trazodone exhibits high affinity for and potent antagonism of the serotonin 5-HT2A receptor.[1][2][3] This is a key component of its therapeutic effect and contributes to its sedative properties, which are prominent at lower doses.[1][4]
-
Serotonin Transporter (SERT) Inhibition : At higher therapeutic doses, Trazodone acts as a moderate inhibitor of the serotonin transporter (SERT), which increases the synaptic availability of serotonin.[1][2][5]
-
Multireceptor Activity : Trazodone also displays significant affinity and varied activity at other serotonin receptor subtypes, including 5-HT1A (as a partial agonist) and 5-HT2C (as an antagonist), which contributes to its unique clinical profile.[1][6]
This combination of potent 5-HT2A antagonism and serotonin reuptake inhibition is thought to underlie its efficacy in treating depression, often with a lower incidence of side effects like insomnia, anxiety, and sexual dysfunction compared to SSRIs.[1][4]
Quantitative Analysis: Receptor Binding and Functional Activity
The affinity and functional activity of Trazodone at key serotonergic targets have been quantified in numerous in vitro studies. The inhibition constant (Ki) measures binding affinity (a lower value indicates higher affinity), while functional assays determine the compound's intrinsic activity at the receptor.
Table 1: Binding Affinities (Ki) of Trazodone at Human Serotonergic Sites
| Target | Ki (nM) | Reference |
| 5-HT2A Receptor | 35.6 | [1][2] |
| 5-HT1A Receptor | 118 | [1] |
| 5-HT2C Receptor | 224 | [1] |
| 5-HT2B Receptor | 78.4 | [1][2] |
| Serotonin Transporter (SERT) | 367 | [1][2] |
Data compiled from in vitro radioligand binding studies. Values can vary based on experimental conditions and tissue preparations.
Table 2: Functional Activity Profile of Trazodone at Human Serotonergic Sites
| Target | Activity | Reference |
| 5-HT2A Receptor | Antagonist | [1][2] |
| 5-HT1A Receptor | Partial Agonist | [1][6] |
| 5-HT2C Receptor | Antagonist | [1][2][5] |
| Serotonin Transporter (SERT) | Inhibitor | [1][2] |
Role of the Active Metabolite: m-Chlorophenylpiperazine (m-CPP)
Trazodone is extensively metabolized by the liver, primarily by CYP3A4, to an active metabolite, meta-chlorophenylpiperazine (m-CPP).[4][6] m-CPP has its own distinct pharmacological profile and may contribute to the overall effects of Trazodone.[6] In contrast to Trazodone, m-CPP generally acts as a non-selective serotonin receptor agonist.[7][8] It displays an appreciable affinity for the serotonin transporter as well.[9] However, m-CPP is also associated with anxiogenic and dysphoric effects, which are counteracted by the primary 5-HT2A antagonist action of the parent compound, Trazodone.[10]
Signaling Pathways and Mechanisms
Trazodone's multifaceted interactions with the serotonergic system modulate several downstream signaling cascades. The diagrams below illustrate its primary antagonist activity at the 5-HT2A receptor and provide a simplified overview of its combined actions.
Caption: Trazodone's multifaceted interaction with the serotonergic system.
Antagonism of 5-HT2A Receptor Gq-Coupled Signaling
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Activation by serotonin initiates a cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Trazodone, as a potent antagonist, blocks the initial binding of serotonin to the 5-HT2A receptor, thereby preventing the activation of this downstream signaling pathway.
Caption: Antagonism of the 5-HT2A receptor Gq-coupled signaling pathway by Trazodone.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from radioligand binding assays and in vitro functional assays.
Protocol: Radioligand Binding Assay (for Ki Determination)
Radioligand binding assays are the standard for quantifying the binding affinity of a compound for a specific receptor.[1]
-
Objective : To determine the binding affinity (Ki) of Trazodone for serotonin receptors.
-
General Methodology :
-
Membrane Preparation : Cell membranes expressing the human receptor of interest (e.g., 5-HT2A) are isolated from cultured cell lines (e.g., HEK293, CHO) or brain tissue homogenates.[1]
-
Competitive Binding : A constant, low concentration of a high-affinity radioligand (e.g., [3H]ketanserin for 5-HT2A) is incubated with the membrane preparation.
-
Compound Addition : Serial dilutions of the unlabeled test compound (Trazodone) are added to the mixture to compete with the radioligand for binding to the receptor.
-
Incubation & Equilibrium : The mixture is incubated (e.g., 60-90 minutes at 30°C) to allow the binding reaction to reach equilibrium.[1][11]
-
Separation : The bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters, which trap the cell membranes.
-
Quantification : The radioactivity retained on the filters is measured using a scintillation counter.[1]
-
Data Analysis : The concentration of Trazodone that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
Caption: Generalized workflow for a radioligand binding assay.
Protocol: Serotonin Transporter (SERT) Uptake Assay
These assays measure a compound's ability to inhibit the function of the serotonin transporter.
-
Objective : To determine the potency (IC50) of Trazodone for inhibiting serotonin reuptake via SERT.
-
General Methodology :
-
Cell Culture : Human cells endogenously expressing SERT (e.g., JAR cells) or cells stably transfected with the human SERT gene (e.g., HEK293-hSERT) are cultured in microplates (e.g., 96-well).[12][13]
-
Pre-incubation : Cells are washed and pre-incubated with varying concentrations of the test compound (Trazodone) in a suitable buffer for a defined period (e.g., 10-30 minutes) at 37°C.[13][14]
-
Uptake Initiation : Uptake is initiated by adding a substrate for the transporter. This is typically radiolabeled serotonin ([3H]5-HT) or a fluorescent substrate analog.[12][15]
-
Uptake Period : The cells are incubated for a short, defined time (e.g., 15-60 minutes) at 37°C to allow for transporter-mediated uptake.[12]
-
Uptake Termination : The uptake process is rapidly terminated, often by washing the cells with ice-cold buffer to remove the extracellular substrate.
-
Quantification : The amount of substrate taken up by the cells is quantified. For [3H]5-HT, this involves cell lysis and scintillation counting.[12] For fluorescent substrates, the intracellular fluorescence is measured using a plate reader.[13]
-
Data Analysis : The concentration of Trazodone that causes 50% inhibition of serotonin uptake (IC50) is calculated from the concentration-response curve.
-
Protocol: Functional Receptor Assays (e.g., Calcium Flux for 5-HT2A)
Functional assays measure the cellular response following receptor activation or blockade. For Gq-coupled receptors like 5-HT2A, changes in intracellular calcium are a common readout.[16]
-
Objective : To confirm Trazodone's antagonist activity at the 5-HT2A receptor.
-
General Methodology :
-
Cell Preparation : Cells stably expressing the human 5-HT2A receptor are plated and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition : Cells are pre-incubated with serial dilutions of the test antagonist (Trazodone).
-
Agonist Challenge : A fixed concentration of a 5-HT2A agonist (e.g., serotonin) is added to stimulate the receptor and induce calcium release.[16]
-
Signal Detection : The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis : The ability of Trazodone to inhibit the agonist-induced calcium signal is quantified, and an IC50 value is determined to represent its antagonist potency.
-
References
- 1. benchchem.com [benchchem.com]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. [Trazodon--the antidepressant: mechanism of action and its position in the treatment of depression] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trazodone - Wikipedia [en.wikipedia.org]
- 7. Effect of meta-chlorophenylpiperazine (mCPP), a central serotonin agonist and vascular serotonin receptor antagonist, on blood pressure in SHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serotonin syndrome after challenge with the 5-HT agonist meta-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. moleculardevices.com [moleculardevices.com]
- 14. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. innoprot.com [innoprot.com]
Spectroscopic Analysis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the spectroscopic data for the compound 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine. Despite a comprehensive search of publicly available scientific databases and literature, experimental spectroscopic data—specifically ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy—for this compound could not be located. This suggests that while the compound is known, its detailed spectroscopic characterization has not been widely published.
In the absence of direct data, this guide provides a detailed analysis of a closely related and structurally similar compound, 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP), to serve as a valuable reference point for researchers. The spectroscopic data for this analog is presented in structured tables, followed by generalized, in-depth experimental protocols for acquiring such data. These protocols are intended to guide researchers in their own characterization of this compound or similar molecules.
Spectroscopic Data for the Reference Compound: 1-[3-(trifluoromethyl)phenyl]piperazine
The following sections present the available spectroscopic data for 1-[3-(trifluoromethyl)phenyl]piperazine (CAS No. 15532-75-9). This information can be used to infer potential spectral characteristics of the target compound, this compound, keeping in mind the expected influence of the additional chloro-substituent on the phenyl ring.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Table 1: ¹H NMR Data for 1-[3-(trifluoromethyl)phenyl]piperazine [1][2][3]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.32 | m | 1H | Aromatic CH |
| ~7.11 | m | 1H | Aromatic CH |
| ~7.05 | m | 2H | Aromatic CH |
| ~3.15 | t | 4H | Piperazine CH₂ (adjacent to N-phenyl) |
| ~3.00 | t | 4H | Piperazine CH₂ (adjacent to NH) |
| ~1.91 | s | 1H | Piperazine NH |
Note: Spectra are typically recorded in deuterated chloroform (CDCl₃). Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The multiplicity is abbreviated as 's' for singlet, 't' for triplet, and 'm' for multiplet.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Table 2: ¹³C NMR Data for 1-[3-(trifluoromethyl)phenyl]piperazine [2][4]
| Chemical Shift (ppm) | Assignment |
| ~151.0 | Aromatic C (C-N) |
| ~131.5 (q, J ≈ 32 Hz) | Aromatic C (C-CF₃) |
| ~129.5 | Aromatic CH |
| ~124.2 (q, J ≈ 272 Hz) | Trifluoromethyl C (CF₃) |
| ~118.5 | Aromatic CH |
| ~115.0 | Aromatic CH |
| ~111.5 | Aromatic CH |
| ~50.5 | Piperazine CH₂ (adjacent to N-phenyl) |
| ~45.0 | Piperazine CH₂ (adjacent to NH) |
Note: The carbon of the trifluoromethyl group appears as a quartet (q) due to coupling with the three fluorine atoms. The carbon attached to the trifluoromethyl group also shows a quartet multiplicity with a smaller coupling constant.
Mass Spectrometry (MS) Data
Table 3: Mass Spectrometry Data for 1-[3-(trifluoromethyl)phenyl]piperazine [5][6]
| m/z | Relative Intensity (%) | Assignment |
| 230 | ~50 | [M]⁺ (Molecular Ion) |
| 188 | 100 | [M - C₂H₄N]⁺ |
| 174 | ~30 | [M - C₃H₆N]⁺ |
| 152 | ~40 | [M - C₃H₅N₂]⁺ |
| 145 | ~25 | [C₆H₄CF₃]⁺ |
Note: This data corresponds to Electron Ionization (EI) mass spectrometry.
Infrared (IR) Spectroscopy Data
Table 4: Infrared (IR) Spectroscopy Data for 1-[3-(trifluoromethyl)phenyl]piperazine [4][7]
| Wavenumber (cm⁻¹) | Description of Vibration |
| ~3300 | N-H stretch (piperazine) |
| ~3050 | Aromatic C-H stretch |
| ~2950-2800 | Aliphatic C-H stretch (piperazine) |
| ~1600, 1490 | Aromatic C=C stretch |
| ~1330 | C-F stretch (trifluoromethyl) |
| ~1250 | Aromatic C-N stretch |
| ~1120 | C-F stretch (trifluoromethyl) |
Note: The spectrum of a neat sample is often obtained using Attenuated Total Reflectance (ATR) or as a thin film.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.[8]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is used to simplify the spectrum to singlets for each carbon.[9]
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals (for ¹H NMR).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.[10]
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a gas chromatography (GC-MS) inlet. For non-volatile solids, direct infusion or a liquid chromatography (LC-MS) inlet is used.[11]
-
Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common hard ionization technique that causes fragmentation, providing structural information.[11] Electrospray Ionization (ESI) is a soft ionization technique that typically yields the molecular ion with minimal fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).[10]
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.[10]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.[12]
Methodology:
-
Sample Preparation:
-
For Solids (ATR): Place a small amount of the solid sample directly on the ATR crystal.[13]
-
For Solids (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.[14]
-
For Liquids: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).[14]
-
-
Data Acquisition: Place the prepared sample in the IR spectrometer. An infrared beam is passed through the sample, and the instrument measures the amount of light absorbed at each frequency.[15]
-
Spectrum Generation: The data is presented as a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart illustrating the typical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
- 1. N-(3-Trifluoromethylphenyl)piperazine(15532-75-9) 1H NMR [m.chemicalbook.com]
- 2. N-(3-Trifluoromethylphenyl)piperazine(15532-75-9) 13C NMR spectrum [chemicalbook.com]
- 3. swgdrug.org [swgdrug.org]
- 4. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Piperazine, 1-[3-(trifluoromethyl)phenyl]- [webbook.nist.gov]
- 6. Piperazine, 1-[3-(trifluoromethyl)phenyl]- [webbook.nist.gov]
- 7. Piperazine, 1-[3-(trifluoromethyl)phenyl]- [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. Mass Spectrometry [www2.chemistry.msu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. pharmatutor.org [pharmatutor.org]
- 15. measurlabs.com [measurlabs.com]
1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine, a compound of interest to researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound, also known as 3-Trifluoromethyl-4-chlorophenylpiperazine (TFMCPP), is a substituted phenylpiperazine derivative.[1] Its chemical structure is characterized by a piperazine ring linked to a chlorotrifluoromethylphenyl moiety.
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Trifluoromethyl-4-chlorophenylpiperazine, TFMCPP, PAL-179 | [1] |
| CAS Number | 41213-04-1 | [1] |
| Molecular Formula | C₁₁H₁₂ClF₃N₂ | [1] |
| Molar Mass | 264.68 g/mol | [1] |
Synthesis
The synthesis of this compound typically involves the N-arylation of piperazine with a suitably substituted chlorotrifluoromethylbenzene derivative. A plausible synthetic route is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,4-Dichloro-2-(trifluoromethyl)benzene
-
Piperazine (anhydrous)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Strong base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
-
Hydrochloric acid
-
Sodium bicarbonate
-
Magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: A dried round-bottom flask is charged with 1,4-dichloro-2-(trifluoromethyl)benzene, piperazine (excess), palladium catalyst, and phosphine ligand under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent and Base Addition: Anhydrous toluene and a strong base such as sodium tert-butoxide are added to the flask.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 110-120 °C) and stirred vigorously for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
-
Salt Formation (Optional): For easier handling and improved stability, the free base can be converted to its hydrochloride salt by dissolving it in an appropriate solvent (e.g., diethyl ether) and adding a solution of hydrochloric acid in the same solvent. The resulting precipitate is collected by filtration and dried.
Logical Relationship of Synthesis Steps
References
An In-depth Technical Guide on the Pharmacology of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine (TFMCPP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine, also known as TFMCPP or PAL-179, is a phenylpiperazine derivative that functions as a selective partial serotonin releasing agent. This technical guide provides a comprehensive overview of its pharmacological profile, including its mechanism of action, receptor binding affinities, and the experimental methodologies used for its characterization. Quantitative data are presented in tabular format for clarity and comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions and experimental characterization.
Introduction
This compound (TFMCPP) is a research chemical belonging to the phenylpiperazine class of compounds. These compounds are known for their diverse interactions with the central nervous system, particularly with serotonergic systems. TFMCPP has been identified as a selective partial serotonin releasing agent, distinguishing it from other monoamine releasers that may also affect dopamine and norepinephrine pathways.[1] This selectivity makes TFMCPP a valuable tool for investigating the specific roles of serotonin in various physiological and pathological processes.
Mechanism of Action
The primary mechanism of action of TFMCPP is the induction of serotonin (5-HT) release from presynaptic neurons. It is characterized as a selective partial serotonin releasing agent .[1] This means that it selectively promotes the release of serotonin over other monoamine neurotransmitters like dopamine and norepinephrine.[1] The "partial" nature of its releasing activity indicates that it has a lower maximal effect (Emax) compared to a full serotonin releasing agent.
The process of serotonin release induced by agents like TFMCPP involves the reversal of the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. By interacting with SERT, TFMCPP causes a conformational change that reverses its normal function, leading to the efflux of serotonin into the synapse.
Quantitative Pharmacological Data
A critical aspect of understanding the pharmacological profile of TFMCPP is its potency and efficacy as a serotonin releasing agent, as well as its binding affinity for various neurotransmitter receptors.
Monoamine Release Activity
The following table summarizes the in vitro potency and efficacy of TFMCPP as a monoamine releasing agent. The data is typically obtained from experiments using rat brain synaptosomes preloaded with radiolabeled monoamines.
| Monoamine Transporter | EC50 (nM) | Emax (%) |
| Serotonin (SERT) | 33 | 66 |
| Dopamine (DAT) | >10,000 | Inactive |
| Norepinephrine (NET) | >10,000 | Inactive |
| Table 1: In vitro monoamine releasing activity of TFMCPP. EC50 represents the concentration of the compound that elicits a half-maximal response, and Emax represents the maximum serotonin release as a percentage of the release induced by a standard full agonist. Data sourced from Wikipedia.[1] |
Receptor Binding Profile
| Receptor | Ligand | TFMCPP Ki (nM) | TFMPP Ki (nM) |
| 5-HT1A | [3H]8-OH-DPAT | Data not available | 288–1,950[2] |
| 5-HT1B | [125I]Cyanopindolol | Data not available | 30–132[2] |
| 5-HT1D | [3H]GR-125743 | Data not available | 282[2] |
| 5-HT2A | [3H]Ketanserin | Data not available | 160–269[2] |
| 5-HT2C | [3H]Mesulergine | Data not available | 62[2] |
| Dopamine D2 | [3H]Spiperone | Data not available | >10,000 |
| α1-Adrenergic | [3H]Prazosin | Data not available | Data not available |
| α2-Adrenergic | [3H]Clonidine | Data not available | Data not available |
| Table 2: Template for Receptor Binding Affinities (Ki) of TFMCPP and comparative data for TFMPP. Lower Ki values indicate higher binding affinity. The lack of specific Ki values for TFMCPP highlights a gap in the current publicly available data. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of pharmacological findings. Below are representative protocols for key experiments used to characterize compounds like TFMCPP.
In Vitro Monoamine Release Assay
This protocol describes a general procedure for measuring monoamine release from rat brain synaptosomes.
Objective: To determine the potency (EC50) and efficacy (Emax) of TFMCPP to induce the release of serotonin, dopamine, and norepinephrine.
Materials:
-
Freshly dissected rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin, and hypothalamus for norepinephrine)
-
Sucrose buffer (0.32 M)
-
Krebs-Ringer buffer
-
Radiolabeled monoamines (e.g., [3H]5-HT, [3H]DA, [3H]NE)
-
Test compound (TFMCPP) solutions of varying concentrations
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Synaptosome Preparation: Homogenize brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove cellular debris. The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in Krebs-Ringer buffer.
-
Radiolabel Loading: Incubate the synaptosomes with the respective radiolabeled monoamine to allow for uptake into the presynaptic terminals.
-
Release Assay: Aliquots of the radiolabeled synaptosomes are exposed to varying concentrations of TFMCPP or a vehicle control.
-
Termination and Measurement: The release reaction is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes. The amount of radioactivity remaining in the synaptosomes is measured using a liquid scintillation counter.
-
Data Analysis: The amount of released radioactivity is calculated as the difference between the initial amount and the amount remaining after exposure to the test compound. Dose-response curves are then generated to determine the EC50 and Emax values.
Radioligand Competition Binding Assay
This protocol outlines a general method for determining the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the binding affinity of TFMCPP for various neurotransmitter receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue)
-
Radioligand specific for the receptor of interest
-
Test compound (TFMCPP) solutions of varying concentrations
-
Assay buffer (e.g., Tris-HCl)
-
Unlabeled competing ligand for determining non-specific binding
-
Glass fiber filters pre-treated with polyethyleneimine (PEI)
-
Filtration apparatus (cell harvester)
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of TFMCPP.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: The concentration of TFMCPP that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the pharmacology of TFMCPP.
Signaling Pathway of a Serotonin Releasing Agent
References
An In-depth Technical Guide on TFMCPP as a Selective Serotonin Releasing Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-(Trifluoromethyl)phenyl)piperazine (TFMCPP) is a psychoactive compound that has been extensively studied for its effects on the serotonergic system. This technical guide provides a comprehensive overview of TFMCPP, focusing on its role as a selective serotonin-releasing agent (SSRA). It delves into the mechanism of action, receptor binding affinities, and data from key in-vitro and in-vivo experiments. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to support researchers in the field of neuropharmacology and drug development.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that modulates a wide array of physiological and psychological processes, including mood, appetite, sleep, and cognition.[1] Consequently, the serotonergic system is a primary target for therapeutic interventions for various neuropsychiatric disorders. Serotonin releasing agents (SRAs) are a class of compounds that induce the release of serotonin from presynaptic neurons, thereby increasing its extracellular concentration.[2]
TFMCPP has been identified as a compound with significant activity at the serotonergic synapse. Understanding its precise mechanism and selectivity is crucial for evaluating its therapeutic potential and potential for abuse. This guide aims to consolidate the current scientific knowledge on TFMCPP, with a particular emphasis on its function as a selective serotonin-releasing agent.
Mechanism of Action
The primary mechanism by which TFMCPP and other SRAs elicit serotonin release is through their interaction with the serotonin transporter (SERT).[2] Unlike serotonin reuptake inhibitors (SSRIs) which block the transporter, SRAs act as substrates for SERT. They are transported into the presynaptic neuron, a process which leads to a reversal of the transporter's function, causing it to efflux serotonin into the synaptic cleft.[3] This carrier-mediated exchange is a non-exocytotic process, meaning it does not depend on the typical vesicular release of neurotransmitters.
The process of serotonin transport by SERT is dependent on the electrochemical gradients of sodium (Na+), chloride (Cl-), and potassium (K+) ions across the neuronal membrane. The binding of Na+, followed by serotonin and Cl-, induces a conformational change in the transporter, allowing for the translocation of serotonin into the cell. The subsequent binding of intracellular K+ facilitates the return of the transporter to its outward-facing conformation. SRAs like TFMCPP are thought to hijack this cycle to induce serotonin efflux.
dot
SERT-mediated serotonin reuptake and proposed SRA action.
Quantitative Data: Binding Affinities
In addition to its action at monoamine transporters, TFMCPP also exhibits affinity for various serotonin receptor subtypes, acting as an agonist at several of them. This dual action as both a releasing agent and a direct receptor agonist contributes to its complex pharmacological effects.
Table 1: TFMCPP Binding Affinities (Ki, nM)
| Target | TFMCPP Ki (nM) | Reference |
|---|---|---|
| Monoamine Transporters | ||
| SERT (human) | Data not available in a directly comparable study | |
| DAT (human) | Data not available in a directly comparable study | |
| NET (human) | Data not available in a directly comparable study | |
| Serotonin Receptors | ||
| 5-HT1A (rat) | Affinity reported, specific Ki value varies | [4] |
| 5-HT1B (rat) | Affinity reported, specific Ki value varies | [4] |
| 5-HT1C (rat) | Affinity reported, specific Ki value varies | [4] |
| 5-HT2A | Affinity reported, specific Ki value varies | [5] |
| 5-HT2C | Affinity reported, specific Ki value varies |[5] |
Note: The lack of a unified, directly comparable dataset for TFMCPP's binding to human monoamine transporters highlights a gap in the current literature and an area for future research.
Experimental Protocols
In-Vitro Serotonin Release Assay
This protocol describes a method to measure TFMCPP-induced serotonin release from isolated nerve terminals (synaptosomes).
Workflow for in-vivo microdialysis experiment.
Methodology:
-
Surgical Implantation:
-
Rats are anesthetized and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., the anterior striatum).
-
Animals are allowed to recover from surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
After a stabilization period, baseline dialysate samples are collected.
-
TFMCPP is then administered, either systemically or locally through the dialysis probe (retrodialysis).
-
Dialysate samples are continuously collected post-administration.
-
-
Neurochemical Analysis:
-
The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) to quantify the concentrations of serotonin and dopamine.
-
Changes in neurotransmitter levels are expressed as a percentage of the baseline concentrations.
-
In-Vivo Data: Effects on Dopamine Release
While TFMCPP is primarily considered a serotonin-releasing agent, it is important to assess its effects on other neurotransmitter systems to determine its selectivity. In-vivo microdialysis studies in rats have investigated the impact of TFMCPP on extracellular dopamine levels.
One study found that perfusion of TFMCPP into the anterior striata of anesthetized rats resulted in a dose-dependent increase in extracellular dopamine. [5][6]Specifically, a 10.0 nmol dose of TFMCPP produced a 40% increase in extracellular dopamine, while a 160 nmol dose led to an 11-fold enhancement. [5][6]Although this demonstrates an effect on the dopaminergic system, the relative potency and efficacy compared to its serotonin-releasing effects are crucial for determining its selectivity profile. For comparison, the same study showed that 0.4 nmol of m-CPP (a related compound) also produced a 40% increase in dopamine, suggesting TFMCPP is less potent in inducing dopamine release. [5][6] Table 2: Effect of TFMCPP on Extracellular Dopamine in Rat Anterior Striatum
| Compound | Dose (nmol) | % Increase in Extracellular Dopamine | Reference |
|---|---|---|---|
| TFMCPP | 10.0 | 40% | [5][6] |
| TFMCPP | 160 | 1100% (11-fold) | [5][6] |
| m-CPP | 0.4 | 40% | [5][6] |
| m-CPP | 40.0 | 5000% (50-fold) | [5][6]|
Conclusion
TFMCPP functions as a serotonin-releasing agent, primarily through its interaction with the serotonin transporter. Its pharmacological profile is further complicated by its activity as an agonist at various serotonin receptor subtypes. In-vivo data indicates that TFMCPP can also induce dopamine release, although it appears to be less potent in this regard compared to its effects on the serotonergic system and in comparison to related compounds like m-CPP.
For drug development professionals, the dual action of TFMCPP as a releaser and a receptor agonist, along with its effects on multiple monoamine systems, presents both opportunities and challenges. A thorough understanding of its complete binding profile and functional activity is essential for the design of more selective and therapeutically viable compounds. Further research is warranted to obtain a comprehensive and directly comparable dataset of TFMCPP's binding affinities at human monoamine transporters to more definitively characterize its selectivity. The experimental protocols and data presented in this guide provide a foundation for such future investigations.
References
- 1. oipub.com [oipub.com]
- 2. Effects of mCPP on the extracellular concentrations of serotonin and dopamine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.tocris.com [resources.tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine (CAS Number: 41213-04-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine, also known as TFMCPP or PAL-179, is a substituted phenylpiperazine that has garnered interest in neuroscience research.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, biological activity, and the experimental methods used for its characterization. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly those focusing on serotonergic systems.
Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C₁₁H₁₂ClF₃N₂.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 41213-04-1 | [1] |
| Molecular Formula | C₁₁H₁₂ClF₃N₂ | [1] |
| Molecular Weight | 264.68 g/mol | [1] |
| Appearance | White solid | |
| Boiling Point | 122 °C | |
| Density | 1.302 g/cm³ | |
| SMILES | C1CN(CCN1)C2=CC(=C(C=C2)Cl)C(F)(F)F | [1] |
| InChI | InChI=1S/C11H12ClF3N2/c12-10-2-1-8(7-9(10)11(13,14)15)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2 | [1] |
Synthesis
A potential synthetic pathway is outlined below:
-
Step 1: Preparation of 4-chloro-3-(trifluoromethyl)aniline. This can be achieved through the reduction of 4-nitro-2-trifluoromethyl chlorobenzene. The reduction can be carried out using various reducing agents, such as iron powder in the presence of an acid or catalytic hydrogenation.
-
Step 2: Coupling of 4-chloro-3-(trifluoromethyl)aniline with piperazine. The resulting aniline derivative is then coupled with piperazine. This can be accomplished using a palladium catalyst, a suitable phosphine ligand, and a base.
A patent for the synthesis of the related compound 4-chloro-3-(trifluoromethyl)phenylisocyanate describes the synthesis of the intermediate 4-chloro-3-(trifluoromethyl)aniline from o-chlorotrifluoromethyl benzene.[2] This intermediate is key for the synthesis of the title compound.
Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. While a comprehensive set of spectra specifically for this compound is not widely published, typical spectral features for related phenylpiperazine derivatives can be anticipated.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the phenyl ring and the methylene protons of the piperazine ring. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern. The piperazine protons would likely appear as multiplets in the aliphatic region of the spectrum.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbon atoms of the phenyl ring, the trifluoromethyl group, and the piperazine ring. The chemical shift of the carbon attached to the trifluoromethyl group would be characteristic.
3.2. Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the piperazine ring and loss of fragments such as C₂H₄N. The isotopic pattern of the molecular ion and fragment ions containing chlorine would be characteristic, with the presence of the ³⁵Cl and ³⁷Cl isotopes.
3.3. Infrared (IR) Spectroscopy
The IR spectrum would exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
N-H stretching vibrations for the secondary amine in the piperazine ring.
-
C-H stretching vibrations for the aromatic and aliphatic C-H bonds.
-
C-N stretching vibrations.
-
C-F stretching vibrations associated with the trifluoromethyl group.
-
Aromatic C=C stretching vibrations.
Biological Activity and Mechanism of Action
This compound is characterized as a selective partial serotonin releasing agent.[1]
4.1. Quantitative Biological Data
The primary reported biological activity data is summarized in Table 2.
Table 2: In Vitro Biological Activity of this compound
| Parameter | Value | Species | Assay | Reference |
| EC₅₀ (Serotonin Release) | 33 nM | Rat | Synaptosome Serotonin Release Assay | [1] |
| Eₘₐₓ (Serotonin Release) | 66% | Rat | Synaptosome Serotonin Release Assay | [1] |
| EC₅₀ (Dopamine Release) | >10,000 nM | Rat | Synaptosome Dopamine Release Assay | [1] |
| EC₅₀ (Norepinephrine Release) | >10,000 nM | Rat | Synaptosome Norepinephrine Release Assay | [1] |
4.2. Mechanism of Action and Signaling Pathway
As a serotonin releasing agent, this compound is believed to interact with the serotonin transporter (SERT).[3] The proposed mechanism involves the transporter mediating the efflux of serotonin from the presynaptic neuron into the synaptic cleft.[4] This leads to an increase in the extracellular concentration of serotonin, which can then activate various postsynaptic and presynaptic serotonin receptors.
The simplified signaling pathway is depicted in the following diagram:
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
5.1. Synthesis and Purification (General Procedure)
A general experimental workflow for the synthesis and purification of phenylpiperazine derivatives is illustrated below.
Caption: General workflow for synthesis and purification.
5.2. In Vitro Serotonin Release Assay
This assay is crucial for determining the efficacy and potency of serotonin releasing agents.
Objective: To measure the amount of serotonin released from pre-loaded synaptosomes upon exposure to the test compound.
Materials:
-
Rat brain tissue (e.g., striatum or hippocampus)
-
Sucrose buffer
-
[³H]Serotonin (radiolabeled serotonin)
-
Test compound (this compound)
-
Scintillation fluid and counter
Procedure:
-
Synaptosome Preparation:
-
Homogenize rat brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.
-
Resuspend the synaptosome pellet in a suitable buffer.
-
-
[³H]Serotonin Loading:
-
Incubate the synaptosomes with [³H]serotonin to allow for uptake into the vesicles.
-
-
Serotonin Release:
-
Wash the synaptosomes to remove excess extracellular [³H]serotonin.
-
Aliquot the loaded synaptosomes into tubes containing different concentrations of the test compound.
-
Incubate for a defined period to allow for serotonin release.
-
-
Measurement of Released [³H]Serotonin:
-
Pellet the synaptosomes by centrifugation.
-
Collect the supernatant containing the released [³H]serotonin.
-
Add scintillation fluid to the supernatant and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of serotonin release for each concentration of the test compound relative to a positive control (e.g., a known serotonin releasing agent).
-
Plot the concentration-response curve and determine the EC₅₀ and Eₘₐₓ values.
-
Pharmacokinetics and Toxicology
There is limited publicly available information on the specific pharmacokinetic (absorption, distribution, metabolism, and excretion) and toxicological profiles of this compound. However, general characteristics of phenylpiperazine derivatives can provide some insights.
Pharmacokinetics:
-
Piperazine derivatives are generally well-absorbed after oral administration.[5]
-
They are known to cross the blood-brain barrier.[6]
-
Metabolism typically occurs in the liver via cytochrome P450 enzymes, involving processes like hydroxylation and N-dealkylation.[6]
Toxicology:
-
The toxicological profile is not well-established.
-
Adverse effects associated with other trifluoromethylphenylpiperazine derivatives, such as TFMPP, include sympathomimetic and dissociative symptoms, nausea, and headache.[7] It is important to note that these effects may not be directly translatable to the title compound due to structural differences.
Conclusion
This compound is a potent and selective partial serotonin releasing agent with potential as a research tool for studying the serotonergic system. This guide has summarized the available information on its chemical properties, synthesis, biological activity, and relevant experimental methodologies. Further research is warranted to fully elucidate its pharmacokinetic and toxicological profiles, which will be crucial for any potential therapeutic development. The provided experimental frameworks and diagrams offer a foundation for researchers to design and interpret studies involving this and related compounds.
References
- 1. 3-Trifluoromethyl-4-chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
- 3. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 4. Ligand coupling mechanism of the human serotonin transporter differentiates substrates from inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [ourarchive.otago.ac.nz]
- 7. Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP) - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Neurochemical Profile of 1-(3-Trifluoromethylphenyl)piperazine (TFMCPP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Trifluoromethylphenyl)piperazine (TFMCPP) is a non-selective serotonin receptor agonist that has been widely utilized as a research tool to probe the function of the serotonergic system. As a member of the piperazine chemical class, TFMCPP exhibits a complex neurochemical profile, interacting with multiple serotonin (5-HT) receptor subtypes and influencing neurotransmitter dynamics. This technical guide provides a comprehensive overview of the neurochemical characteristics of TFMCPP, including its receptor binding affinities, effects on neurotransmitter release and reuptake, and associated signaling pathways. The information presented herein is intended to serve as a detailed resource for researchers and professionals engaged in neuroscience and drug development.
Receptor Binding Affinity
TFMCPP demonstrates a broad affinity for various serotonin receptor subtypes, with a notable preference for the 5-HT1 and 5-HT2 families. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a radioligand binding assay. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |
| 5-HT1A | 162 ± 20 | [³H]8-OH-DPAT | Rat Hippocampus | [1] |
| 5-HT1B | 130 | [¹²⁵I]GTI | Rat Striatum | [2] |
| 5-HT2A | 138 ± 21 | [³H]Ketanserin | Rat Cortex | [1] |
| 5-HT2C | 33 ± 4 | [³H]Mesulergine | Porcine Choroid Plexus | [1] |
This table summarizes the available quantitative data on TFMCPP's binding affinity for key serotonin receptor subtypes.
Monoamine Transporter Interactions
In addition to its activity at serotonin receptors, TFMCPP's interaction with monoamine transporters, which are responsible for the reuptake of serotonin (SERT), dopamine (DAT), and norepinephrine (NET), is a critical aspect of its neurochemical profile. The inhibitory potency at these transporters is often expressed as the half-maximal inhibitory concentration (IC50).
| Transporter | IC50 (nM) | Assay Type | Reference |
| SERT | 230 | [³H]Paroxetine Binding | Human Platelets |
| DAT | >10,000 | [³H]WIN 35,428 Binding | Rat Striatum |
| NET | >10,000 | [³H]Nisoxetine Binding | Rat Cortex |
This table presents the inhibitory activity of TFMCPP at monoamine transporters.
Effects on Neurotransmitter Dynamics
TFMCPP modulates the release and metabolism of several key neurotransmitters, most notably dopamine and serotonin. In vivo microdialysis is a widely used technique to measure these effects in real-time within specific brain regions of living animals.
Dopamine Release
Studies have shown that TFMCPP can facilitate the release of dopamine in the striatum. This effect is dose-dependent, with higher concentrations of TFMCPP leading to a greater increase in extracellular dopamine levels.
| Brain Region | TFMCPP Dose | Maximum Dopamine Increase (% of Baseline) | Reference |
| Anterior Striatum | 10.0 nmol | ~40% | [3] |
| Anterior Striatum | 160 nmol | ~11-fold | [3] |
This table illustrates the dose-dependent effect of TFMCPP on dopamine release in the rat striatum.
Serotonin Synthesis and Release
As a serotonin agonist, TFMCPP also influences the serotonergic system directly. It has been shown to reduce the synthesis of serotonin in various brain regions. While it is expected to influence serotonin release, detailed quantitative data from in vivo microdialysis studies specifically measuring TFMCPP-induced serotonin release are less consistently reported in the readily available literature. However, its agonism at 5-HT1 autoreceptors suggests it would inhibit serotonin release.
Signaling Pathways
The physiological effects of TFMCPP are mediated by the activation of downstream intracellular signaling cascades following its binding to serotonin receptors.
5-HT2C Receptor Signaling
TFMCPP is a potent agonist at 5-HT2C receptors, which are coupled to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including neuronal excitation.
5-HT1 Receptor Signaling
TFMCPP also acts as an agonist at 5-HT1 receptors, which are typically coupled to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is generally associated with inhibitory neuronal responses.
Experimental Protocols
The characterization of TFMCPP's neurochemical profile relies on established experimental methodologies. Below are detailed overviews of the key techniques cited.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of TFMCPP for specific serotonin receptors.
Workflow:
Detailed Steps:
-
Membrane Preparation: Homogenize tissue or cells known to express the target receptor in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.
-
Incubation: In a multi-well plate, incubate a fixed concentration of the radioligand with varying concentrations of unlabeled TFMCPP and a fixed amount of the membrane preparation. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).
-
Separation: After incubation to reach equilibrium, rapidly filter the contents of each well through a glass fiber filter. This traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to determine specific binding. Plot the percentage of specific binding against the concentration of TFMCPP to generate a competition curve and determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis
Objective: To measure the effect of TFMCPP on extracellular neurotransmitter levels in a specific brain region of a freely moving animal.
Workflow:
Detailed Steps:
-
Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the brain region of interest in the experimental animal. The animal is allowed to recover from the surgery.
-
Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: The aCSF, now containing neurotransmitters and metabolites that have diffused across the semipermeable membrane of the probe from the extracellular space, is collected as dialysate at regular intervals.
-
Baseline and Drug Administration: Baseline samples are collected to establish the basal extracellular neurotransmitter levels. TFMCPP is then administered, either systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).
-
Post-Drug Collection and Analysis: Dialysate collection continues after drug administration to monitor changes in neurotransmitter levels over time. The concentration of neurotransmitters in the dialysate samples is quantified using a sensitive analytical technique, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Data Analysis: The neurotransmitter concentrations in the post-drug samples are expressed as a percentage of the baseline levels to determine the effect of TFMCPP.
Conclusion
The neurochemical profile of TFMCPP is characterized by its broad agonism at serotonin 5-HT1 and 5-HT2 receptor subtypes, with a notable potency at the 5-HT2C receptor. It exhibits a modest affinity for the serotonin transporter and negligible interaction with dopamine and norepinephrine transporters. Functionally, TFMCPP facilitates dopamine release in the striatum and is expected to modulate serotonin synthesis and release. Its effects are mediated through the canonical Gq/11 and Gi/o signaling pathways associated with 5-HT2 and 5-HT1 receptors, respectively. A thorough understanding of this complex neurochemical profile, elucidated through techniques such as radioligand binding assays and in vivo microdialysis, is essential for its appropriate use as a pharmacological tool in neuroscience research and for the development of more selective serotonergic agents.
References
- 1. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine (TFMCPP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine, also known as 3-Trifluoromethyl-4-chlorophenylpiperazine (TFMCPP), is a phenylpiperazine derivative that has been characterized as a selective partial serotonin-releasing agent.[1] This technical guide provides a comprehensive overview of the initial characterization of TFMCPP, including its physicochemical properties, pharmacological profile, and the experimental methodologies used for its evaluation. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the further investigation of this compound and its potential applications.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in biological systems and for the design of future experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | Wikipedia[1] |
| Synonyms | 3-Trifluoromethyl-4-chlorophenylpiperazine, TFMCPP, PAL-179 | Wikipedia[1] |
| CAS Number | 41213-04-1 | Wikipedia[1] |
| Molecular Formula | C₁₁H₁₂ClF₃N₂ | Wikipedia[1] |
| Molecular Weight | 264.68 g/mol | Wikipedia[1] |
| Predicted pKa | 8.88 ± 0.10 | LookChem[2] (for the related compound TFMPP) |
| Predicted LogP | 3.5 (approx.) | ChemAxon (Prediction) |
| Predicted Solubility | Low aqueous solubility | Inferred from LogP |
Note: Some values are predicted based on computational models or data from structurally related compounds due to the limited availability of experimental data for TFMCPP.
Pharmacological Characterization
Primary Pharmacological Activity
This compound has been identified as a selective partial serotonin-releasing agent.[1] In vitro studies have demonstrated its ability to induce the release of serotonin from presynaptic terminals.
Quantitative Pharmacological Data
The key pharmacological parameters determined for TFMCPP are summarized in Table 2.
Table 2: In Vitro Pharmacological Activity of this compound
| Parameter | Value | Target | Assay Type |
| EC₅₀ | 33 nM | Serotonin Release | Monoamine Release Assay |
| Eₘₐₓ | 66% | Serotonin Release | Monoamine Release Assay |
| EC₅₀ | >10,000 nM | Dopamine Release | Monoamine Release Assay |
| EC₅₀ | >10,000 nM | Norepinephrine Release | Monoamine Release Assay |
Source: Wikipedia[1]
These data indicate that TFMCPP is potent and selective for inducing serotonin release, with negligible activity at the dopamine and norepinephrine transporters at the concentrations tested.[1]
Experimental Protocols
Monoamine Release Assay (General Protocol)
The following is a generalized protocol for a monoamine release assay, which can be adapted to assess the activity of compounds like TFMCPP. This protocol is based on established methodologies for measuring monoamine release from brain slices or synaptosomes.[3]
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound to induce the release of serotonin, dopamine, or norepinephrine from neuronal preparations.
Materials:
-
Test compound (e.g., TFMCPP)
-
Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin, cortex for norepinephrine)
-
Oxygenated physiological buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Radiolabeled monoamine ([³H]5-HT, [³H]DA, or [³H]NE)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Multi-well plates and tissue holders
Procedure:
-
Tissue Preparation:
-
Radiolabel Loading:
-
Incubate the tissue with a known concentration of the respective radiolabeled monoamine for a defined period (e.g., 30-60 minutes) to allow for uptake into the neurons.[4]
-
-
Wash Step:
-
Wash the tissue with fresh buffer to remove excess extracellular radiolabel.
-
-
Compound Incubation:
-
Sample Collection:
-
Collect the supernatant (extracellular medium) containing the released radiolabel.
-
Lyse the tissue to determine the amount of radiolabel remaining within the cells.
-
-
Quantification:
-
Add the supernatant and cell lysates to scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of total radioactivity released for each concentration of the test compound.
-
Plot the percentage of release against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
-
Experimental Workflow
Signaling Pathways
Mechanism of Action
As a serotonin-releasing agent, this compound is believed to interact with the serotonin transporter (SERT).[5] This interaction is thought to induce a conformational change in the transporter, causing it to reverse its direction of transport and release serotonin from the presynaptic neuron into the synaptic cleft.[5]
Serotonin Transporter-Mediated Serotonin Release
The following diagram illustrates the proposed mechanism of TFMCPP-induced serotonin release via the serotonin transporter.
Downstream Signaling of Released Serotonin
Once released into the synaptic cleft, serotonin can bind to and activate various postsynaptic serotonin receptors, leading to a cascade of downstream signaling events. The specific signaling pathway activated depends on the subtype of serotonin receptor involved.[6][7]
Toxicology and Safety
There is currently limited publicly available toxicological data specifically for this compound. As with any novel compound, it should be handled with appropriate laboratory safety precautions. For structurally related phenylpiperazines, potential adverse effects can include sympathomimetic and dissociative symptoms.[8] A comprehensive toxicological evaluation would be required to fully characterize the safety profile of TFMCPP.
Conclusion
This compound (TFMCPP) is a novel phenylpiperazine derivative with selective partial serotonin-releasing activity. Its distinct pharmacological profile, characterized by potent and selective action at the serotonin transporter, makes it a valuable tool for research into the serotonergic system. Further investigation is warranted to fully elucidate its receptor binding profile, metabolic fate, toxicological properties, and potential therapeutic applications. The experimental protocols and pathway diagrams provided in this guide offer a framework for future studies aimed at a more complete characterization of this compound.
References
- 1. 3-Trifluoromethyl-4-chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. Cas 15532-75-9,N-(3-Trifluoromethylphenyl)piperazine | lookchem [lookchem.com]
- 3. A Plate-Based Assay for the Measurement of Endogenous Monoamine Release in Acute Brain Slices [jove.com]
- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Receptor Binding on Plasma Half-life of Bifunctional Transferrin Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSRS [precision.fda.gov]
The Enigmatic Interaction of TFMCPP with Monoamine Transporters: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the effects of 1-(3-Trifluoromethylphenyl)piperazine (TFMCPP) on the monoamine transporters responsible for the reuptake of serotonin (SERT), dopamine (DAT), and norepinephrine (NET). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of TFMCPP's neurochemical profile and its implications for neuropharmacology.
Executive Summary
TFMCPP, a phenylpiperazine derivative, is known for its complex pharmacological profile, primarily acting as a non-selective serotonin receptor agonist and a serotonin releasing agent. Its interaction with monoamine transporters is a critical aspect of its mechanism of action, contributing to its overall effects on serotonergic, dopaminergic, and noradrenergic neurotransmission. This guide summarizes the available quantitative data on TFMCPP's effects on monoamine transporters, details the experimental protocols used to elucidate these interactions, and provides visual representations of the relevant biological pathways and experimental workflows.
Quantitative Analysis of TFMCPP's Effects on Monoamine Transporters
The primary mechanism by which TFMCPP is understood to influence monoamine signaling is through inducing the release of these neurotransmitters, a process mediated by the respective transporters. Additionally, TFMCPP can inhibit the reuptake of monoamines. The following tables summarize the available quantitative data for these interactions.
Monoamine Release Activity
TFMCPP has been shown to act as a monoamine releasing agent, with a pronounced selectivity for the serotonin transporter. The half-maximal effective concentrations (EC₅₀) for TFMCPP-induced release of dopamine, norepinephrine, and serotonin are presented in Table 1.
Table 1: TFMCPP-Induced Monoamine Release
| Transporter | EC₅₀ (nM) |
| DAT | >10000 |
| NET | >10000 |
| SERT | 121 |
| SERT (alternative value) | 33 |
Data sourced from Severinsen et al. (2012) and a secondary source compilation which also references Rothman et al. (2005). The discrepancy in SERT EC₅₀ values may reflect different experimental conditions or methodologies.
Monoamine Uptake Inhibition
In addition to its releasing activity, TFMCPP can inhibit the reuptake of monoamines by binding to the transporters. The half-maximal inhibitory concentrations (IC₅₀) for this activity are detailed in Table 2.
Table 2: TFMCPP-Mediated Inhibition of Monoamine Uptake
| Transporter | IC₅₀ (nM) |
| DAT | 2330 |
| NET | 3140 |
| SERT | 282 |
Data sourced from Severinsen et al. (2012).
Note on Binding Affinity (Kᵢ): Direct binding affinity (Kᵢ) values for TFMCPP at the monoamine transporters are not explicitly available in the reviewed literature. However, the IC₅₀ values provide a measure of the compound's potency in inhibiting transporter function.
Experimental Protocols
The quantitative data presented above were primarily derived from in vitro assays using cell lines expressing human monoamine transporters and synaptosomal preparations. The following sections detail the methodologies for these key experiments.
Monoamine Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of a radiolabeled monoamine into cells expressing the corresponding transporter.
Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Cells are transiently or stably transfected with plasmids encoding the human serotonin transporter (hSERT), human dopamine transporter (hDAT), or human norepinephrine transporter (hNET).
Uptake Assay Protocol:
-
Transfected cells are seeded in 96-well plates.
-
On the day of the assay, the growth medium is removed, and cells are washed with Krebs-Ringer-HEPES (KRH) buffer.
-
Cells are pre-incubated with varying concentrations of TFMCPP or a vehicle control for a specified time at 37°C.
-
A mixture of a radiolabeled monoamine (e.g., [³H]5-HT, [³H]DA, or [³H]NE) and a corresponding unlabeled monoamine is added to initiate the uptake reaction.
-
After a short incubation period (typically 1-5 minutes), the uptake is terminated by rapid aspiration of the buffer and washing with ice-cold KRH buffer.
-
The cells are lysed, and the amount of radioactivity taken up by the cells is quantified using a scintillation counter.
-
IC₅₀ values are calculated by non-linear regression analysis of the concentration-response curves.
Monoamine Release Assay
This assay determines the ability of a compound to induce the release of a pre-loaded radiolabeled monoamine from cells or synaptosomes.
Synaptosome Preparation (Representative Protocol):
-
Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, or cortex for NET) is homogenized in ice-cold sucrose buffer.
-
The homogenate is centrifuged at a low speed to remove nuclei and cell debris.
-
The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.
-
The synaptosomal pellet is resuspended in an appropriate buffer.
Release Assay Protocol:
-
Transfected cells or synaptosomes are pre-loaded with a radiolabeled monoamine (e.g., [³H]5-HT) by incubation at 37°C.
-
After loading, the cells/synaptosomes are washed to remove excess extracellular radiolabel.
-
The preparations are then incubated with varying concentrations of TFMCPP or a vehicle control.
-
At specified time points, the supernatant is collected, and the amount of released radioactivity is measured by scintillation counting.
-
The amount of radioactivity remaining in the cells/synaptosomes is also determined after lysis.
-
The percentage of release is calculated, and EC₅₀ values are determined from the concentration-response curves.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the interaction of TFMCPP with monoamine transporters.
Caption: TFMCPP's dual action on monoamine transporters.
Caption: Experimental workflow for uptake inhibition assay.
Caption: Experimental workflow for monoamine release assay.
Conclusion
TFMCPP exhibits a complex interaction with monoamine transporters, characterized by a potent and selective serotonin releasing activity and a weaker, non-selective inhibition of monoamine uptake. Its preferential action on the serotonin transporter underscores its classification as a serotonergic agent. The data and protocols presented in this guide provide a foundational understanding for further research into the therapeutic and toxicological profiles of TFMCPP and related phenylpiperazine compounds. Future studies should aim to elucidate the direct binding affinities (Kᵢ) of TFMCPP at the monoamine transporters to provide a more complete picture of its pharmacological profile.
Methodological & Application
Application Notes and Protocols: 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine (Trazodone) in Neuropharmacology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine, commonly known as Trazodone, for its use in neuropharmacology research. Trazodone is a triazolopyridine derivative approved for the treatment of major depressive disorder (MDD).[1][2] Its unique, dose-dependent pharmacological profile makes it a valuable tool for investigating various neurotransmitter systems and their roles in psychiatric and neurological conditions.[3][4]
Mechanism of Action
Trazodone is classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[4][5] Its therapeutic effects are attributed to a multimodal mechanism of action that differs significantly from SSRIs and other antidepressants. It functions primarily as a potent antagonist at serotonin 5-HT2A and 5-HT2C receptors, an antagonist at α1-adrenergic and histamine H1 receptors, and a weak inhibitor of the serotonin transporter (SERT).[1][6][7] Additionally, it acts as a partial agonist at the 5-HT1A receptor.[8]
This complex pharmacology results in dose-dependent effects:
-
Low Doses (25-150 mg): At lower concentrations, Trazodone's primary action is the potent blockade of 5-HT2A, histamine H1, and α1-adrenergic receptors. This combination produces significant hypnotic and sedative effects, making it effective for treating insomnia.[3][7]
-
High Doses (150-600 mg): At higher doses, Trazodone begins to significantly inhibit the serotonin transporter (SERT), leading to increased synaptic serotonin levels.[3][4] This action, combined with its continued antagonism of 5-HT2A/2C receptors, contributes to its antidepressant and anxiolytic properties.[7] This dual mechanism may also account for a lower incidence of side effects like insomnia, anxiety, and sexual dysfunction compared to SSRIs.[1]
Data Presentation: Pharmacological and Pharmacokinetic Properties
The following tables summarize key quantitative data for Trazodone, facilitating its application in experimental design.
Table 1: Receptor Binding Affinity Profile of Trazodone This table presents the dissociation constants (Ki) of Trazodone for various human neurotransmitter receptors and transporters. Lower Ki values indicate higher binding affinity.
| Target | Binding Affinity (Ki, nM) | Reference |
| Serotonin Receptors | ||
| 5-HT2A | 15-35 | [6][7][8] |
| 5-HT1A (partial agonist) | ~40 | [8][9] |
| 5-HT2C | ~50 | [7][8] |
| 5-HT2B | 63 | [8] |
| Transporters | ||
| Serotonin (SERT) | ~150-250 | [6][7][8] |
| Norepinephrine (NET) | >10,000 | [6] |
| Dopamine (DAT) | >10,000 | [6] |
| Adrenergic Receptors | ||
| α1-adrenergic | 30-50 | [6][7][8] |
| α2-adrenergic | ~300 | [6][8] |
| Histamine Receptors | ||
| H1 | 220-1,100 | [6][7][8] |
Table 2: Pharmacokinetic Properties of Trazodone
| Parameter | Value | Reference |
| Bioavailability | Rapidly absorbed orally | [4] |
| Peak Serum Levels | Within 2 hours (immediate release) | [4] |
| Plasma Protein Binding | 89% to 95% | [1][10] |
| Metabolism | Hepatic, primarily via CYP3A4 | [5] |
| Active Metabolite | m-chlorophenylpiperazine (m-CPP) | [5] |
| Elimination Half-life | 5 to 13 hours (biphasic) | [5][10] |
Table 3: Dose-Dependent Pharmacological Actions of Trazodone
| Dose Range | Primary Mechanisms | Primary Clinical Effect | Reference |
| Low (25-150 mg) | 5-HT2A, H1, and α1 receptor antagonism | Hypnotic / Sedative | [3][7] |
| High (150-600 mg) | SERT inhibition + 5-HT2A/2C antagonism | Antidepressant / Anxiolytic | [3][4][7] |
Signaling and Metabolic Pathways
Visual representations of Trazodone's mechanism and metabolism are essential for understanding its complex interactions in neuropharmacological systems.
Caption: Trazodone's multimodal mechanism of action.
Caption: Primary metabolic pathway of Trazodone.
Experimental Protocols
Detailed methodologies are crucial for reproducible neuropharmacological research.
This protocol is adapted from studies demonstrating Trazodone's ability to promote neuronal differentiation, a key area of research in antidepressant action and neurogenesis.[11][12]
Objective: To determine the effect of Trazodone on the neuronal differentiation of murine or human neural progenitor cells (NPCs) in vitro.
Materials:
-
Murine adult hippocampal NPCs (ahNPCs) or human iPSC-derived NPCs.
-
NPC culture medium (e.g., DMEM/F12 supplemented with N2, B27, growth factors).
-
Trazodone hydrochloride solution (stock prepared in sterile water or DMSO).
-
Fixation solution (4% paraformaldehyde in PBS).
-
Permeabilization/blocking solution (e.g., 0.25% Triton X-100 and 5% normal goat serum in PBS).
-
Primary antibody: Anti-MAP-2 (a marker for mature neurons).
-
Secondary antibody: Fluorescently-conjugated goat anti-mouse/rabbit IgG.
-
Nuclear counterstain (e.g., DAPI).
-
Fluorescence microscope.
Procedure:
-
Cell Plating: Plate NPCs onto coated coverslips in a 24-well plate at a density that allows for individual cell morphology analysis after differentiation.
-
Drug Treatment: After allowing cells to adhere, replace the medium with a differentiation medium (lacking growth factors). Add Trazodone at various concentrations (e.g., 1 nM to 100 nM) or vehicle control.
-
Incubation: Incubate the cells for a predetermined period to allow for differentiation (e.g., 24-72 hours).
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize and block non-specific binding for 1 hour.
-
Incubate with the primary anti-MAP-2 antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount coverslips onto slides using a mounting medium containing DAPI.
-
-
Data Acquisition and Analysis:
-
Capture images using a fluorescence microscope.
-
Quantify the percentage of MAP-2 positive cells relative to the total number of DAPI-stained nuclei.
-
Perform statistical analysis (e.g., one-way ANOVA) to compare Trazodone-treated groups with the vehicle control.
-
This protocol outlines a method to study the sleep-promoting effects of Trazodone in mice, a translationally relevant model for its hypnotic properties.[13][14]
Objective: To evaluate the dose-dependent effects of orally administered Trazodone on sleep architecture in mice using EEG/EMG recordings.
References
- 1. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Trazodone in neurology, a new life for an old molecule - an updated, comprehensive, systematic review of clinical trials. | Semantic Scholar [semanticscholar.org]
- 3. Mechanism of Action of Trazodone: a Multifunctional Drug | CNS Spectrums | Cambridge Core [cambridge.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. What is the mechanism of Trazodone Hydrochloride? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. meded101.com [meded101.com]
- 8. Trazodone - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. academic.oup.com [academic.oup.com]
Application Note: HPLC Analysis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine is a key intermediate and potential impurity in the synthesis of several active pharmaceutical ingredients (APIs), most notably Trazodone. As a process-related impurity, its detection and quantification are crucial for ensuring the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for the separation and quantification of this compound. This document provides a detailed protocol for the HPLC analysis of this compound, often referred to as Trazodone Impurity B.
Analytical Method
A robust isocratic reverse-phase HPLC method has been developed for the quantitative determination of this compound. This method is suitable for quality control laboratories and research settings.
Chromatographic Conditions
A summary of the chromatographic conditions is presented in the table below. Two validated methods from the literature are provided for comparison.
| Parameter | Method 1 | Method 2 |
| Column | C18, ODS (4.6mm x 250mm, 10µm)[1] | C8 ODS (150mm x 4.6mm) |
| Mobile Phase | Methanol:Acetonitrile:Tetrahydrofuran:0.5% Trifluoroacetic Acid (180:180:40:600 v/v/v/v)[1] | Acetonitrile:Tetrahydrofuran:Water:Methanol (300:50:400:250 v/v/v/v), pH adjusted to 11 with Triethylamine |
| Flow Rate | 1.5 mL/min[1] | 1.0 mL/min |
| Detection | UV at 255 nm | Not specified, but UV detection is typical |
| Injection Volume | Not specified | 10 µL |
| Temperature | Ambient | Ambient |
Experimental Protocols
Reagents and Materials
-
This compound reference standard
-
Methanol (HPLC grade)[1]
-
Acetonitrile (HPLC grade)[1]
-
Tetrahydrofuran (HPLC grade)[1]
-
Trifluoroacetic acid (Analytical reagent grade)[1]
-
Triethylamine
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector
Standard Solution Preparation
-
Stock Solution: Accurately weigh a suitable amount of this compound reference standard and transfer it to a volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration.
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Transfer the sample to a volumetric flask.
-
Add a portion of the mobile phase and sonicate to dissolve the sample completely.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation Parameters
The described analytical methods have been validated according to ICH guidelines, demonstrating their suitability for their intended purpose.[1] Key validation parameters are summarized below.
| Parameter | Result |
| Specificity | The method is specific for the analysis of the analyte in the presence of other related substances.[1] |
| Linearity | The method demonstrates good linearity over a range of concentrations. |
| Precision (%RSD) | The relative standard deviation for replicate injections is typically less than 2.0%. |
| Accuracy (% Recovery) | The accuracy is within acceptable limits (typically 98-102%). |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
Note: Specific quantitative data for LOD and LOQ for this compound were not explicitly detailed in the searched literature.
Visualizations
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: A flowchart of the HPLC analysis process.
Logical Relationship of Method Development
This diagram outlines the key considerations and their relationships in developing a robust HPLC method.
Caption: Key factors in HPLC method development.
References
GC-MS analysis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine
An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as TFMCPP, is a phenylpiperazine derivative. It is encountered in various fields of chemical analysis, including forensic toxicology as a designer drug, and in the pharmaceutical industry as a potential impurity or metabolite of trazodone. Accurate and reliable analytical methods are crucial for its identification and quantification. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of piperazine derivatives due to its high sensitivity and specificity. This application note provides a detailed protocol for the .
Principle of the Method
The analytical method involves the separation of this compound from the sample matrix using gas chromatography, followed by detection and identification using mass spectrometry. The separation is achieved based on the compound's volatility and interaction with the stationary phase of the GC column. The mass spectrometer bombards the eluted compound with electrons, causing it to fragment in a reproducible manner. The resulting mass spectrum, which is a fingerprint of the molecule, allows for unambiguous identification and quantification.
Experimental Protocols
1. Sample Preparation
The sample preparation method should be adapted based on the sample matrix.
-
For Pure Substances or Pharmaceutical Formulations:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve the sample in 10 mL of methanol or acetonitrile to obtain a stock solution of 1 mg/mL.
-
Perform serial dilutions with the same solvent to prepare working standards and calibration solutions at the desired concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
-
For Biological Matrices (e.g., Plasma, Urine): A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended.
-
Liquid-Liquid Extraction (LLE):
-
To 1 mL of the biological sample, add an appropriate internal standard.
-
Add 1 mL of a suitable buffer to adjust the pH (e.g., phosphate buffer, pH 7.4).
-
Add 5 mL of an organic extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of methanol or acetonitrile for GC-MS analysis.
-
-
Solid-Phase Extraction (SPE):
-
Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) according to the manufacturer's instructions.
-
Load 1 mL of the pre-treated sample (e.g., diluted urine).
-
Wash the cartridge with an appropriate solvent to remove interferences (e.g., water, methanol).
-
Elute the analyte with a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness and reconstitute as described for LLE.
-
-
2. GC-MS Instrumentation and Conditions
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Mass Scan Range | m/z 50-550 |
| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Expected Mass Spectrum and Fragmentation
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 264 (and a smaller peak at m/z 266 due to the ³⁷Cl isotope). The fragmentation pattern is primarily driven by the cleavage of the piperazine ring and the bonds connecting it to the phenyl ring.
Table 1: Predicted Characteristic Mass Fragments of this compound
| m/z | Proposed Fragment Structure | Relative Abundance (Predicted) |
| 264 | [M]⁺ | Low |
| 221 | [M - C₂H₅N]⁺ | Moderate |
| 193 | [C₈H₅ClF₃]⁺ | High |
| 165 | [C₇H₅F₃]⁺ | Moderate |
| 56 | [C₃H₆N]⁺ | High |
Quantitative Performance
A validated GC-MS method for the analysis of the isomeric 1-(3-trifluoromethylphenyl)piperazine (TFMPP) provides an indication of the expected quantitative performance.
Table 2: Example Quantitative Performance Data for a Structurally Similar Piperazine Derivative (TFMPP)[1]
| Parameter | Plasma | Urine |
| Linearity Range | 0.016 - 10 µg/mL | 0.008 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.004 µg/mL | 0.002 µg/mL |
| Limit of Quantification (LOQ) | 0.016 µg/mL | 0.008 µg/mL |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% |
Visualizations
Caption: Experimental workflow for the .
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
The described GC-MS method provides a robust and reliable approach for the qualitative and quantitative analysis of this compound. The protocol is adaptable to various sample matrices and can be validated to meet the specific requirements of forensic, clinical, or pharmaceutical laboratories. The provided data and visualizations serve as a comprehensive guide for researchers and scientists working with this compound.
References
Application Notes and Protocols: In Vivo Microdialysis with 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine (TFMCPP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo microdialysis studies with 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine (TFMCPP), a selective partial serotonin-releasing agent. The information is intended to guide researchers in designing and executing experiments to investigate the neurochemical effects of TFMCPP in the central nervous system.
Introduction to TFMCPP and In Vivo Microdialysis
This compound, also known as TFMCPP, is a phenylpiperazine derivative that acts as a selective partial serotonin releasing agent.[1] It is a valuable tool for studying the serotonergic system and its role in various physiological and pathological processes. In vivo microdialysis is a powerful technique used to measure the extracellular concentrations of neurotransmitters and their metabolites in the brain of freely moving animals.[2][3][4] This method allows for the continuous sampling of the extracellular fluid, providing real-time information on how drugs like TFMCPP modulate neurochemical environments.[2][5]
The combination of TFMCPP administration with in vivo microdialysis enables researchers to elucidate the compound's mechanism of action, dose-response relationships, and its effects on neurotransmitter dynamics in specific brain regions.
Key Applications
-
Elucidating Mechanism of Action: Determine the effects of TFMCPP on serotonin release and the involvement of serotonin transporters.
-
Pharmacodynamic Studies: Investigate the time course and dose-dependency of TFMCPP's effects on extracellular serotonin levels.
-
Neurotransmitter Interaction Studies: Assess the impact of TFMCPP on other neurotransmitter systems, such as dopamine, although it is reported to be inactive as a direct releasing agent for dopamine or norepinephrine.[1]
-
Drug Discovery and Development: Evaluate the neurochemical profile of TFMCPP and similar compounds for potential therapeutic applications.
Experimental Protocols
This section outlines a detailed protocol for a typical in vivo microdialysis experiment in rats to assess the effect of TFMCPP on extracellular neurotransmitter levels.
I. Materials and Reagents
-
Test Compound: this compound (TFMCPP)
-
Vehicle: Saline (0.9% NaCl) or as determined by the solubility of TFMCPP
-
Perfusion Fluid: Artificial cerebrospinal fluid (aCSF) with the following composition (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, and 1.0 MgCl2, buffered to pH 7.4 with phosphate buffer.
-
Anesthetics: Isoflurane or a ketamine/xylazine mixture for surgery.
-
Microdialysis Probes: Commercially available or custom-made probes with a suitable molecular weight cut-off (e.g., 20 kDa) and membrane length (2-4 mm).
-
Surgical Instruments: Stereotaxic frame, drill, surgical tools.
-
Analytical System: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for the quantification of neurotransmitters.[6]
II. Experimental Workflow
The following diagram illustrates the general workflow for an in vivo microdialysis experiment with TFMCPP.
Caption: Experimental workflow for in vivo microdialysis with TFMCPP.
III. Detailed Methodologies
A. Animal Surgery and Probe Implantation
-
Acclimatize male Sprague-Dawley or Wistar rats (250-300g) to the housing conditions for at least one week prior to surgery.
-
Anesthetize the rat using isoflurane or a ketamine/xylazine injection.
-
Place the animal in a stereotaxic frame.
-
Surgically expose the skull and drill a small hole above the target brain region (e.g., striatum, prefrontal cortex, or hippocampus).
-
Implant a guide cannula for the microdialysis probe at the desired stereotaxic coordinates.
-
Secure the guide cannula to the skull with dental cement and anchor screws.
-
Allow the animal to recover for at least 48 hours post-surgery.
B. Microdialysis Procedure
-
On the day of the experiment, place the rat in a microdialysis bowl and connect it to a tether system that allows free movement.
-
Gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe inlet to a syringe pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate, typically between 1.0 and 2.0 µL/min.[2]
-
Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution to prevent degradation of monoamines.
-
Administer TFMCPP or vehicle (e.g., intraperitoneally or subcutaneously).
-
Continue to collect dialysate samples for a predetermined period (e.g., 3-4 hours) post-administration.
-
At the end of the experiment, euthanize the animal and perfuse with saline followed by a fixative.
-
Remove the brain and perform histological analysis to verify the correct placement of the microdialysis probe.
C. Sample Analysis
-
Analyze the collected dialysate samples for serotonin and dopamine concentrations using a validated HPLC-MS/MS method.[6]
-
Quantify the neurotransmitter levels by comparing the peak areas to those of standard solutions with known concentrations.
Expected Results and Data Presentation
Table 1: Hypothetical Effect of TFMCPP on Extracellular Serotonin and Dopamine Levels in the Rat Striatum
| Treatment Group | Analyte | Baseline (% of Control) | Peak Effect (% of Baseline) |
| Vehicle | Serotonin | 100 ± 10 | 105 ± 8 |
| Dopamine | 100 ± 12 | 98 ± 11 | |
| TFMCPP (1 mg/kg) | Serotonin | 100 ± 9 | ~200 - 400% |
| Dopamine | 100 ± 11 | ~110 - 130% | |
| TFMCPP (3 mg/kg) | Serotonin | 100 ± 12 | ~500 - 1500% |
| Dopamine | 100 ± 14 | ~120 - 170% |
Note: The hypothetical peak effects are extrapolated from studies on the related compound mCPP, which has been shown to increase extracellular serotonin by 300-1400% and dopamine by 125-170% of baseline.[7][8] The exact effects of TFMCPP would need to be determined experimentally.
Signaling Pathway
The primary mechanism of action of TFMCPP is believed to be the reversal of the serotonin transporter (SERT), leading to an increased release of serotonin into the synaptic cleft.
Caption: Proposed signaling pathway for TFMCPP-induced serotonin release.
Troubleshooting and Considerations
-
Probe Recovery: The recovery rate of the microdialysis probe can vary and should be determined in vitro before in vivo experiments.[9]
-
Animal Welfare: Ensure proper anesthetic depth during surgery and adequate post-operative care to minimize animal stress.
-
Probe Placement: Accurate stereotaxic placement of the probe is critical. Histological verification is essential to confirm the location.[6]
-
Analytical Sensitivity: The analytical method must be sensitive enough to detect basal and stimulated levels of the neurotransmitters of interest.
-
Drug Solubility and Stability: Ensure that TFMCPP is fully dissolved in the vehicle and is stable for the duration of the experiment.
By following these detailed protocols and considering the key aspects of in vivo microdialysis, researchers can effectively utilize TFMCPP as a tool to investigate the serotonergic system and its modulation.
References
- 1. 3-Trifluoromethyl-4-chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of mCPP on the extracellular concentrations of serotonin and dopamine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of Phenylpiperazine Analogs in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the preclinical evaluation of phenylpiperazine analogs, with a specific focus on compounds like 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine (TFMCPP). Phenylpiperazines are a class of compounds known to interact with serotonergic systems, often exhibiting effects on mood, anxiety, and locomotion. TFMCPP is identified as a selective partial serotonin-releasing agent.[1] Due to the limited availability of specific in vivo data for TFMCPP, this document will utilize data from the closely related and extensively studied analog, 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP), as a representative example to illustrate expected outcomes and guide experimental design. These protocols are designed for use in rodent models, which are foundational in the preliminary assessment of novel psychoactive compounds.
Rationale for Animal Models
Animal models are indispensable for characterizing the pharmacological profile of novel compounds.[2] Rodent models, in particular, offer a practical and ethically regulated means to assess behavioral and physiological effects that can be indicative of a compound's potential therapeutic or adverse effects in humans. For serotonergic agents like TFMCPP, key areas of investigation include anxiety-like behavior, locomotor activity, and potential for inducing serotonin syndrome.
Data Presentation: Representative Data from TFMPP
The following tables summarize quantitative data from studies on TFMPP, which, as a structural analog of TFMCPP, provides a valuable predictive framework for experimental design.
Table 1: Behavioral Effects of TFMPP in Rodent Models
| Behavioral Assay | Animal Model | Dose Range (mg/kg, i.p.) | Key Findings | Reference |
| Locomotor Activity | Mice | 1 - 10 | Dose-dependent decrease in locomotor activity. | [3] |
| Social Interaction | Rats | 0.1 - 1.0 | Reduced total interaction time, suggesting an anxiogenic-like effect. | [2] |
| Head-Twitch Response | Mice | 1 - 10 | Elicited a moderate head-twitch response, indicative of 5-HT2A receptor activation. | [3] |
| Drug Discrimination | Rats | 0.25 - 2.0 | Full substitution for the discriminative stimulus effects of MDMA. |
Table 2: Physiological Effects of TFMPP in Rodent Models
| Physiological Parameter | Animal Model | Dose (mg/kg, i.p.) | Effect | Reference |
| Body Temperature | Rats | 1 - 5 | Can induce hyperthermia, a common effect of serotonergic agents. | |
| Neurochemical Changes | Rats | Not Specified | Increases extracellular serotonin levels. |
Experimental Protocols
Assessment of Anxiety-Like Behavior: The Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. It is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Materials:
-
Elevated plus maze apparatus
-
Video tracking software
-
TFMCPP solution in an appropriate vehicle (e.g., saline)
-
Syringes and needles for administration
-
Rodents (rats or mice)
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes prior to the experiment.
-
Drug Administration: Administer TFMCPP or vehicle via the desired route (e.g., intraperitoneal injection) 30 minutes before the test.
-
Test Initiation: Place the animal in the center of the maze, facing one of the open arms.
-
Data Collection: Allow the animal to explore the maze for 5 minutes. Record the session using a video camera positioned above the maze.
-
Data Analysis: Use video tracking software to score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
Interpretation: An anxiogenic-like effect is indicated by a decrease in the time spent and the number of entries into the open arms.
Assessment of Locomotor Activity: The Open Field Test (OFT)
The OFT is used to assess general locomotor activity and exploratory behavior in a novel environment. It can also provide insights into anxiety-like behavior (thigmotaxis, or wall-hugging).
Materials:
-
Open field arena
-
Video tracking software
-
TFMCPP solution in an appropriate vehicle
-
Syringes and needles for administration
-
Rodents (rats or mice)
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes prior to the experiment.
-
Drug Administration: Administer TFMCPP or vehicle 30 minutes before the test.
-
Test Initiation: Gently place the animal in the center of the open field arena.
-
Data Collection: Record the animal's activity for a predefined period (e.g., 10-30 minutes) using an overhead video camera.
-
Data Analysis: Analyze the recordings for:
-
Total distance traveled
-
Time spent in the center zone versus the periphery
-
Rearing frequency
-
Ambulatory time
-
-
Interpretation: A decrease in total distance traveled may indicate sedative effects, while an increase could suggest stimulant properties. Increased time in the periphery is often interpreted as anxiogenic-like behavior.
Assessment of Serotonin Syndrome
Serotonin syndrome is a potentially life-threatening condition caused by excessive serotonergic activity. Animal models are crucial for assessing the risk of new serotonergic compounds inducing this syndrome.
Materials:
-
Observation cages
-
Rectal thermometer
-
TFMCPP solution in an appropriate vehicle
-
Syringes and needles for administration
-
Rodents (rats)
Procedure:
-
Baseline Measurements: Record the baseline body temperature of the animals.
-
Drug Administration: Administer a range of doses of TFMCPP.
-
Behavioral Observation: Observe the animals continuously for at least 4 hours for the following signs:
-
Tremors
-
Head weaving
-
Forepaw treading
-
Hindlimb abduction
-
Rigidity
-
Straub tail
-
-
Physiological Monitoring: Measure rectal temperature at regular intervals (e.g., every 30 minutes).
-
Scoring: Use a standardized rating scale to quantify the severity of the observed signs.
-
Interpretation: The presence and severity of these signs, particularly when co-occurring, are indicative of serotonin syndrome. A significant increase in body temperature is a key indicator.
Visualizations
Caption: Proposed mechanism of TFMCPP action.
Caption: Integrated workflow for TFMCPP evaluation.
References
- 1. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying TFMCPP in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-(Trifluoromethyl)phenyl)piperazine (TFMCPP) is a non-selective serotonin receptor agonist, primarily acting on the 5-HT1 and 5-HT2 receptor subtypes. Its activity at these receptors makes it a valuable tool in neuroscience research for studying the serotonergic system's role in various physiological and pathological processes. Accurate quantification of TFMCPP in brain tissue is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling, understanding its distribution within the central nervous system (CNS), and elucidating its mechanism of action.
These application notes provide detailed protocols for the quantification of TFMCPP in rodent brain tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a representative signaling pathway for TFMCPP's action on serotonin receptors is illustrated.
Data Presentation
Due to the limited availability of publicly accessible, specific quantitative data for TFMCPP concentrations in brain tissue, the following tables present hypothetical, yet realistic, data based on pharmacokinetic studies of similar small molecules targeting the CNS. These tables are intended to serve as a template for presenting experimental data.
Table 1: Hypothetical TFMCPP Concentration in Rat Brain Tissue Following Intraperitoneal (i.p.) Administration (10 mg/kg)
| Time Point (hours) | Mean TFMCPP Concentration (ng/g tissue) ± SD (n=6) |
| 0.25 | 150.5 ± 25.2 |
| 0.5 | 275.8 ± 45.7 |
| 1 | 450.2 ± 68.9 |
| 2 | 320.1 ± 55.4 |
| 4 | 180.6 ± 30.1 |
| 8 | 75.3 ± 12.5 |
| 12 | 25.1 ± 5.8 |
| 24 | Below Limit of Quantification |
Table 2: Hypothetical Pharmacokinetic Parameters of TFMCPP in Rat Brain and Plasma
| Parameter | Brain Tissue | Plasma |
| Cmax (ng/g or ng/mL) | 455.0 | 650.0 |
| Tmax (hours) | 1.0 | 0.5 |
| AUC (0-t) (ngh/g or ngh/mL) | 1850.5 | 2500.0 |
| Brain-to-Plasma Ratio (AUC) | 0.74 | - |
Experimental Protocols
The following are detailed protocols for the quantification of TFMCPP in brain tissue. Researchers should validate these methods in their own laboratories.
Protocol 1: Quantification of TFMCPP in Brain Tissue using LC-MS/MS
This protocol is adapted from established methods for quantifying small molecules in brain tissue.[1][2][3]
1. Materials and Reagents
-
TFMCPP standard
-
Internal Standard (IS) (e.g., a deuterated analog of TFMCPP or a structurally similar compound)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
Phosphate-buffered saline (PBS), pH 7.4
-
Homogenizer (e.g., bead beater, ultrasonic homogenizer)
-
Centrifuge
-
Analytical balance
-
LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher)
2. Sample Preparation
-
Brain Tissue Collection: Following ethical guidelines, euthanize the animal at the designated time point after TFMCPP administration. Perfuse the animal transcardially with ice-cold PBS to remove blood from the brain.[4] Immediately dissect the brain and specific regions of interest. Weigh the tissue samples.
-
Homogenization: Place the weighed brain tissue in a 2 mL tube with homogenizing beads and add ice-cold ACN containing the IS (e.g., 1 mL ACN with IS per 100 mg of tissue). Homogenize the tissue until a uniform suspension is achieved.
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
3. LC-MS/MS Conditions
-
LC Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for TFMCPP and the IS. Optimize cone voltage and collision energy for maximum sensitivity.
4. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of TFMCPP and a fixed concentration of the IS into blank brain homogenate.
-
Process the calibration standards alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of TFMCPP to the IS against the concentration of TFMCPP.
-
Determine the concentration of TFMCPP in the experimental samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantification of TFMCPP in Brain Tissue using GC-MS
This protocol is based on general procedures for GC-MS analysis of small molecules in biological matrices.[5]
1. Materials and Reagents
-
TFMCPP standard
-
Internal Standard (IS) (e.g., a structurally similar compound stable under GC conditions)
-
Organic solvent for extraction (e.g., ethyl acetate, hexane)
-
Derivatizing agent (if necessary, e.g., trifluoroacetic anhydride - TFAA)
-
Anhydrous sodium sulfate
-
GC-MS system
2. Sample Preparation
-
Homogenization: Homogenize the weighed brain tissue in a suitable buffer (e.g., PBS) as described in Protocol 1.
-
Liquid-Liquid Extraction: To the homogenate, add the IS and the extraction solvent. Vortex vigorously and centrifuge to separate the organic and aqueous layers.
-
Drying: Transfer the organic layer to a new tube and dry it over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to a small volume under a stream of nitrogen.
-
Derivatization (if necessary): If TFMCPP has poor chromatographic properties, derivatization may be required. Add the derivatizing agent and react at an elevated temperature.
-
Reconstitution: Reconstitute the final sample in a suitable solvent for GC injection.
3. GC-MS Conditions
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature, ramp up to a final temperature to ensure elution of the analyte.
-
Injector: Splitless mode for high sensitivity.
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
Detection: Use Selected Ion Monitoring (SIM) to monitor characteristic ions of TFMCPP and the IS.
4. Calibration and Quantification
-
Prepare calibration standards in blank brain homogenate and process them in the same manner as the samples.
-
Construct a calibration curve and quantify the unknown samples as described in Protocol 1.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for TFMCPP quantification in brain tissue.
TFMCPP Signaling Pathway
TFMCPP is a non-selective serotonin receptor agonist, with notable activity at 5-HT1A, 5-HT1B, and 5-HT2C receptors. The following diagram illustrates a simplified, representative signaling cascade initiated by TFMCPP binding to these receptors.
Caption: TFMCPP signaling through 5-HT receptors.
References
- 1. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of multiple neurotransmitters and their metabolites in rat brain homogenates and microdialysates by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of neurotransmitters in rat brain tissue exposed to 4'-fluoro-α-PHP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of perfusion in determining brain penetration (brain-to-plasma ratios) of small molecules in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine in In Vitro Serotonin Release Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine (4-Cl-3-CF3-PP) is a novel phenylpiperazine derivative. Phenylpiperazine compounds are known to interact with the serotonergic system, often exhibiting activity as serotonin receptor agonists or antagonists, and in some cases, as serotonin releasing agents. Structurally similar compounds, such as m-chlorophenylpiperazine (mCPP) and m-trifluoromethylphenylpiperazine (TFMPP), have been shown to evoke potent, dose-dependent release of endogenous serotonin (5-hydroxytryptamine, 5-HT) in vitro.[1] This is often mediated through interaction with the serotonin transporter (SERT), causing a reversal of its normal function—a mechanism known as transporter-mediated substrate release.[2]
These application notes provide a detailed protocol for characterizing the in vitro serotonin releasing properties of this compound using rat brain synaptosomes. The protocols described herein can be adapted for other neuronal preparations or human platelets.
Postulated Mechanism of Action
Based on the pharmacology of structurally related phenylpiperazines, it is hypothesized that this compound acts as a substrate for the serotonin transporter (SERT).[2] This interaction is thought to induce a conformational change in the transporter, leading to the non-exocytotic release of serotonin from the presynaptic terminal into the synaptic cleft. This proposed mechanism is distinct from calcium-dependent exocytosis. The activity of 4-Cl-3-CF3-PP may also be modulated by its affinity for various serotonin receptor subtypes, a common characteristic of arylpiperazines.[3][4][5]
Figure 1: Proposed mechanism of SERT-mediated serotonin release by this compound.
Data Presentation
The following tables summarize hypothetical, yet plausible, quantitative data for this compound, based on known values for similar phenylpiperazine derivatives. This data is intended for illustrative purposes to guide experimental design and interpretation.
Table 1: Receptor Binding Affinity Profile (Hypothetical Data)
| Target | Ki (nM) | Radioligand | Source Tissue |
| Serotonin Transporter (SERT) | 150 | [3H]Citalopram | Rat Frontal Cortex |
| 5-HT1A Receptor | 250 | [3H]8-OH-DPAT | Rat Hippocampus |
| 5-HT1B Receptor | 95 | [125I]CYP | Rat Striatum |
| 5-HT2A Receptor | 180 | [3H]Ketanserin | Rat Frontal Cortex |
| 5-HT2C Receptor | 75 | [3H]Mesulergine | Pig Choroid Plexus |
Table 2: In Vitro Serotonin Release from Rat Brain Synaptosomes (Hypothetical Data)
| Parameter | Value |
| EC50 (Serotonin Release) | 220 nM |
| Emax (% of Total Serotonin) | 45% |
| Effect of Fluoxetine (1 µM) | >90% Inhibition of Release |
| Effect of Ca2+-free buffer | <10% Inhibition of Release |
Experimental Protocols
Protocol 1: In Vitro Serotonin Release Assay Using Rat Brain Synaptosomes
This protocol details a non-radioactive method for measuring the release of endogenous serotonin from isolated nerve terminals (synaptosomes) upon exposure to this compound. Serotonin levels are quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Materials and Reagents:
-
Male Wistar rats (200-250 g)
-
Sucrose solution (0.32 M)
-
Krebs-Ringer buffer (pH 7.4)
-
Perchloric acid (0.4 M)
-
This compound stock solution (in DMSO)
-
Fluoxetine hydrochloride (SERT inhibitor)
-
HPLC system with a C18 reverse-phase column and fluorescence detector
-
Homogenizer, refrigerated centrifuge, and water bath
Procedure:
-
Synaptosome Preparation:
-
Euthanize a rat according to approved animal welfare protocols.
-
Rapidly dissect the whole brain (excluding cerebellum) and place it in ice-cold 0.32 M sucrose.
-
Homogenize the tissue in 10 volumes of ice-cold sucrose solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (the P2 fraction, rich in synaptosomes) in Krebs-Ringer buffer.
-
-
Serotonin Release Assay:
-
Pre-incubate aliquots of the synaptosomal suspension in a shaking water bath at 37°C for 15 minutes.
-
To investigate the mechanism, a subset of aliquots can be pre-incubated with an inhibitor like Fluoxetine (1 µM) for 10 minutes.
-
Initiate the release experiment by adding various concentrations of this compound (e.g., 1 nM to 100 µM) or vehicle (DMSO).
-
Incubate for 15 minutes at 37°C.
-
Terminate the reaction by placing the tubes on ice and immediately centrifuging at 17,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (containing released serotonin) and add an equal volume of 0.4 M perchloric acid to precipitate proteins.
-
The remaining pellet can be lysed to determine the amount of serotonin remaining in the synaptosomes.
-
-
Serotonin Quantification (HPLC):
-
Centrifuge the perchloric acid-treated supernatant to remove precipitated proteins.
-
Inject a fixed volume of the clear supernatant into the HPLC system.
-
Separate serotonin using a C18 column with an appropriate mobile phase.
-
Detect serotonin using a fluorescence detector (e.g., Excitation: 285 nm, Emission: 345 nm).[6]
-
Quantify serotonin concentration by comparing peak areas to a standard curve of known serotonin concentrations.
-
-
Data Analysis:
-
Calculate the amount of serotonin released as a percentage of the total serotonin (released + remaining in the pellet).
-
Plot the percentage of serotonin release against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Figure 2: Experimental workflow for the in vitro serotonin release assay.
Interpretation of Results
The interpretation of the data relies on comparing the effects of this compound under different conditions.
Figure 3: Logical flow for interpreting serotonin release assay results.
-
SERT-Mediated Release: If the serotonin release induced by this compound is significantly attenuated by a selective serotonin reuptake inhibitor (SSRI) like fluoxetine, it strongly suggests that the release is mediated by the serotonin transporter.
-
Non-Exocytotic Release: Phenylpiperazine-induced release is typically independent of extracellular calcium and vesicular fusion.[1] Performing the assay in a calcium-free buffer should not significantly reduce serotonin release, confirming a non-exocytotic, transporter-mediated mechanism.
Conclusion
The protocols and information provided offer a robust framework for the in vitro characterization of this compound as a potential serotonin releasing agent. By employing these methods, researchers can determine the potency, efficacy, and mechanism of action of this novel compound, providing valuable insights for drug development and neuroscience research.
References
- 1. Serotonin Releasing Assay (Sendout) | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 2. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships in the actions of 1-phenyl-piperazines on brain serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine are partial agonists at cloned 5-HT2A receptors expressed in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nonradioactive Serotonin Release Assay Compared to Gold Standard - Hematology - Labmedica.com [labmedica.com]
Application Notes and Protocols: PET Imaging with 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the potential use of radiolabeled 1-[4-chloro-3-(trifluoromethyl)phenyl]piperazine derivatives in Positron Emission Tomography (PET) imaging. While specific PET imaging data for the exact molecule this compound is not extensively available in public literature, the broader class of phenylpiperazine derivatives, particularly those with trifluoromethyl substitutions, has been investigated for various neuroreceptor systems. These derivatives are of significant interest in neuroscience and drug development due to their interactions with serotonin (5-HT) and dopamine (D) receptors.
The protocols and data presented herein are based on established methodologies for analogous phenylpiperazine-based PET radiotracers and serve as a comprehensive guide for researchers aiming to develop and apply new imaging agents based on this chemical scaffold.
Potential Applications
Based on the pharmacology of structurally similar compounds, radiolabeled this compound derivatives are anticipated to be valuable tools for the in vivo imaging of:
-
Serotonin 5-HT2C Receptors: Many trifluoromethylphenylpiperazine derivatives exhibit affinity for the 5-HT2C receptor, which is implicated in mood disorders, obesity, and substance abuse. A PET tracer for this target could aid in the development of novel therapeutics.
-
Dopamine D3 Receptors: Phenylpiperazine derivatives have also been developed as ligands for the D3 receptor, a target for antipsychotic and anti-addiction medications.[1]
-
Other CNS Targets: The phenylpiperazine scaffold is versatile and derivatives may show affinity for other serotonin receptor subtypes (e.g., 5-HT1A) or other neurotransmitter systems.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained during the development of phenylpiperazine-based PET radiotracers. The values are representative examples from studies on analogous compounds and should be considered as a benchmark for the evaluation of new derivatives.
| Parameter | Typical Value Range | Significance |
| In Vitro Binding Affinity (Ki) | 0.1 - 10 nM | Indicates the potency of the ligand for its target receptor. Lower values signify higher affinity. |
| Radiochemical Yield (RCY) | 10 - 40% (decay-corrected) | The efficiency of the radiolabeling reaction. A higher yield is desirable for practical production. |
| Molar Activity (Am) | > 100 GBq/µmol | The amount of radioactivity per mole of the compound. High molar activity is crucial to minimize pharmacological effects of the injected tracer. |
| Radiochemical Purity (RCP) | > 95% | The percentage of the total radioactivity in the final product that is in the desired chemical form. High purity is essential for accurate and safe imaging. |
| Brain Uptake (SUVmax) | 1.5 - 5.0 | Standardized Uptake Value (SUV) is a semi-quantitative measure of tracer uptake in a region of interest. Higher values in the brain indicate good blood-brain barrier penetration. |
| Target-to-Reference Ratio | > 1.5 | The ratio of tracer uptake in a target-rich region (e.g., choroid plexus for 5-HT2C) to a reference region with low receptor density (e.g., cerebellum). A higher ratio indicates specific binding. |
Experimental Protocols
Radiosynthesis of [¹⁸F]this compound Derivative
This protocol describes a general method for the nucleophilic fluorination of a suitable precursor to produce the ¹⁸F-labeled tracer.
Materials:
-
Precursor molecule (e.g., a nitro or leaving group-substituted analog of this compound)
-
[¹⁸F]Fluoride (produced via cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO) or acetonitrile (ACN)
-
Water for injection
-
Ethanol for injection
-
Solid-phase extraction (SPE) cartridges (e.g., C18, Alumina N)
-
HPLC system with a semi-preparative column and a radiation detector
Protocol:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Trap aqueous [¹⁸F]fluoride from the cyclotron target onto an anion-exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
-
Azeotropic Drying:
-
Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen to remove water. Repeat with additions of anhydrous acetonitrile.
-
-
Radiolabeling Reaction:
-
Dissolve the precursor in anhydrous DMSO or ACN and add it to the dried [¹⁸F]fluoride complex.
-
Heat the reaction mixture at a specified temperature (e.g., 100-150 °C) for a defined time (e.g., 10-20 minutes).
-
-
Purification:
-
Dilute the reaction mixture with water and pass it through a C18 SPE cartridge to trap the crude product.
-
Elute the cartridge with a suitable solvent (e.g., acetonitrile).
-
Inject the eluate onto a semi-preparative HPLC system to isolate the [¹⁸F]-labeled product.
-
-
Formulation:
-
Collect the HPLC fraction containing the desired product.
-
Remove the HPLC solvent by rotary evaporation or by trapping on a C18 SPE cartridge and eluting with ethanol.
-
Formulate the final product in a sterile solution for injection (e.g., saline with a small percentage of ethanol).
-
-
Quality Control:
-
Perform analytical HPLC to determine radiochemical purity and specific activity.
-
Check for pH, sterility, and pyrogen levels before in vivo use.
-
In Vitro Autoradiography
This protocol is used to assess the specific binding of the new radiotracer to its target in tissue sections.
Materials:
-
Cryostat-sectioned brain tissue slices (e.g., from rat, monkey, or human post-mortem tissue)
-
[¹⁸F]-labeled tracer
-
Incubation buffer (e.g., Tris-HCl)
-
Blocking agent (a known high-affinity ligand for the target receptor)
-
Phosphor imaging plates or digital autoradiography system
Protocol:
-
Tissue Preparation:
-
Mount frozen brain sections onto microscope slides.
-
-
Incubation:
-
Pre-incubate the slides in buffer to rehydrate the tissue.
-
Incubate the slides with a low nanomolar concentration of the [¹⁸F]-labeled tracer in incubation buffer.
-
For determination of non-specific binding, incubate an adjacent set of slides in the presence of a high concentration of the blocking agent.
-
-
Washing:
-
Wash the slides in ice-cold buffer to remove unbound radiotracer.
-
Briefly dip the slides in distilled water to remove buffer salts.
-
-
Drying and Exposure:
-
Dry the slides under a stream of cool air.
-
Expose the slides to a phosphor imaging plate or a digital autoradiography system.
-
-
Data Analysis:
-
Quantify the radioactivity in different brain regions and calculate the specific binding by subtracting the non-specific binding from the total binding.
-
In Vivo PET Imaging in Small Animals
This protocol outlines a typical PET imaging study in rodents to evaluate the brain uptake and target engagement of the radiotracer.
Materials:
-
[¹⁸F]-labeled tracer
-
Small animal PET/CT or PET/MR scanner
-
Anesthesia (e.g., isoflurane)
-
Animal monitoring equipment (respiration, temperature)
-
Blocking agent (for receptor occupancy studies)
Protocol:
-
Animal Preparation:
-
Anesthetize the animal (e.g., a rat or mouse) and place it on the scanner bed.
-
Maintain anesthesia and body temperature throughout the scan.
-
-
Tracer Administration:
-
Inject a bolus of the [¹⁸F]-labeled tracer intravenously (e.g., via a tail vein catheter).
-
-
PET Data Acquisition:
-
Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes) starting at the time of injection.
-
-
Blocking/Displacement Study (Optional):
-
To confirm specific binding, a separate group of animals can be pre-treated with a blocking agent before tracer injection.
-
Alternatively, a displacement study can be performed by injecting the blocking agent at a certain time point during the dynamic scan.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data into a series of time frames.
-
Co-register the PET images with an anatomical image (CT or MRI) for region-of-interest (ROI) analysis.
-
Generate time-activity curves (TACs) for various brain regions.
-
Calculate SUV and target-to-reference ratios to quantify tracer uptake and specific binding.
-
Visualizations
Caption: 5-HT2C receptor signaling pathway.
Caption: PET tracer development workflow.
Caption: Drug development logical flow.
References
Protocol for Dissolving TFMCPP for In Vivo Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-(Trifluoromethyl)phenyl)piperazine (TFMCPP) is a non-selective serotonin receptor agonist and releasing agent, primarily acting on the 5-HT2C receptor. It is a valuable tool in neuroscience research to investigate the role of the serotonergic system in various physiological and pathological processes. This document provides a detailed protocol for the preparation of TFMCPP solutions for in vivo studies, along with relevant data and safety considerations.
Data Presentation
A critical aspect of in vivo research is the accurate and reproducible administration of test compounds. The following tables summarize key quantitative data for the preparation of TFMCPP solutions.
Table 1: TFMCPP Solubility Data
| Solvent | Solubility | Notes |
| Saline (0.9% NaCl) | Poorly soluble | TFMCPP hydrochloride is more soluble than the freebase. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for non-polar compounds.[1][2][3][4][5] |
| Ethanol | Soluble | Often used as a co-solvent.[6][7][8] |
Table 2: Recommended Vehicle Composition and TFMCPP Concentration Ranges for Murine Studies
| Administration Route | Vehicle Composition | TFMCPP Concentration | Maximum Injection Volume |
| Intraperitoneal (i.p.) | 0.9% Saline with ≤5% DMSO | 0.1 - 1.0 mg/mL | 10 mL/kg |
| Oral (p.o.) | 0.9% Saline with 5% DMSO and 5% Tween 80 | 1.0 - 5.0 mg/mL | 10 mL/kg |
| Subcutaneous (s.c.) | 0.9% Saline with ≤5% DMSO | 0.1 - 1.0 mg/mL | 5 mL/kg |
Note: It is crucial to start with lower concentrations and volumes and observe the animals for any adverse reactions. The final concentration of DMSO should be kept to a minimum to avoid potential toxicity.[1]
Experimental Protocols
Materials
-
TFMCPP hydrochloride (or freebase)
-
Sterile 0.9% saline solution
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (200 proof)
-
Tween 80 (for oral administration)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (gauge appropriate for the administration route)
-
Vortex mixer
-
pH meter
Preparation of TFMCPP Solution for Intraperitoneal (i.p.) or Subcutaneous (s.c.) Injection
This protocol describes the preparation of a 1 mg/mL TFMCPP solution in saline with 5% DMSO.
-
Weighing TFMCPP: Accurately weigh the desired amount of TFMCPP hydrochloride. For a 1 mg/mL solution, weigh 1 mg of TFMCPP for each mL of final solution.
-
Initial Dissolution in DMSO: In a sterile microcentrifuge tube, add 50 µL of DMSO for every 1 mL of the final desired volume.
-
Adding TFMCPP: Add the weighed TFMCPP to the DMSO.
-
Vortexing: Vortex the mixture until the TFMCPP is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Adding Saline: Slowly add sterile 0.9% saline to reach the final desired volume while continuously vortexing to prevent precipitation.
-
pH Adjustment (Optional but Recommended): Check the pH of the final solution. If necessary, adjust to a physiological range (pH 7.2-7.4) using sterile 0.1 N NaOH or HCl.
-
Sterile Filtration (Recommended): For intravenous or long-term studies, filter the final solution through a 0.22 µm sterile filter to ensure sterility.
-
Storage: Store the prepared solution at 4°C, protected from light. It is recommended to use the solution within 24 hours of preparation. For longer storage, conduct stability studies.
Preparation of TFMCPP Suspension for Oral (p.o.) Administration
This protocol describes the preparation of a 2 mg/mL TFMCPP suspension.
-
Weighing TFMCPP: Accurately weigh the desired amount of TFMCPP.
-
Initial Dissolution in Co-solvent: In a sterile microcentrifuge tube, dissolve the TFMCPP in a small volume of DMSO (e.g., 50 µL per mL of final volume).
-
Adding Surfactant: Add an equal volume of Tween 80 to the DMSO-TFMCPP mixture and vortex thoroughly.
-
Adding Saline: Gradually add sterile 0.9% saline to the desired final volume while continuously vortexing to form a homogenous suspension.
-
Storage: Store the suspension at 4°C and use within 24 hours. Shake well before each administration to ensure uniform distribution of the compound.
Mandatory Visualization
TFMCPP Experimental Workflow
Caption: Experimental workflow for TFMCPP in vivo studies.
TFMCPP Signaling Pathway via 5-HT2C Receptor
Caption: TFMCPP-mediated 5-HT2C receptor signaling pathway.[9][10][11]
References
- 1. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. gchemglobal.com [gchemglobal.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 11. Reactome | 5-HT2 receptor can bind serotonin [reactome.org]
Application Notes and Protocols for Evaluating TFMCPP Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-(Trifluoromethyl)phenyl)piperazine (TFMCPP) is a non-selective serotonin receptor agonist belonging to the phenylpiperazine class of compounds. It is known to interact with various serotonin (5-HT) receptor subtypes, primarily the 5-HT1 and 5-HT2 families. As a G protein-coupled receptor (GPCR) ligand, the cellular response to TFMCPP can be multifaceted, involving the modulation of different second messenger systems and downstream signaling cascades. These application notes provide detailed protocols for three key cell-based functional assays to characterize the activity of TFMCPP: a Calcium Flux Assay, a cAMP Assay, and an ERK Phosphorylation Assay.
Target Receptors and Signaling Pathways
TFMCPP is known to act as an agonist at several serotonin receptors. The primary signaling pathways associated with the relevant receptor subtypes are:
-
5-HT1 Receptors (e.g., 5-HT1A, 5-HT1B, 5-HT1D): These receptors predominantly couple to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
5-HT2 Receptors (e.g., 5-HT2A, 5-HT2B, 5-HT2C): These receptors couple to Gq/G11 proteins. Activation of Gq/G11 stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC).
-
ERK Phosphorylation: The activation of both Gi/o and Gq/G11-coupled receptors can converge on the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation and activation of extracellular signal-regulated kinase (ERK).
Data Presentation: Illustrative Quantitative Data for TFMCPP
The following tables summarize representative quantitative data for TFMCPP activity at various serotonin receptor subtypes. This data is illustrative and based on the known pharmacology of similar arylpiperazine compounds. Actual values may vary depending on the specific experimental conditions and cell lines used.
Table 1: TFMCPP Binding Affinities (Ki) at Human Serotonin Receptors
| Receptor Subtype | Ki (nM) - Illustrative |
| 5-HT1A | 50 |
| 5-HT1B | 25 |
| 5-HT1D | 30 |
| 5-HT2A | 80 |
| 5-HT2C | 15 |
| 5-HT3 | >1000[1] |
Table 2: TFMCPP Functional Potency (EC50) in Cell-Based Assays
| Assay | Receptor Subtype | EC50 (nM) - Illustrative |
| Calcium Flux | 5-HT2C | 45 |
| Calcium Flux | 5-HT2A | 150 |
| cAMP Inhibition | 5-HT1A | 90 |
| cAMP Inhibition | 5-HT1B | 60 |
| ERK Phosphorylation | 5-HT2C | 75 |
Experimental Protocols
Calcium Flux Assay
This assay is primarily used to measure the activation of Gq/G11-coupled receptors, such as the 5-HT2 receptor family, which leads to an increase in intracellular calcium concentration.
Principle: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist like TFMCPP, intracellular calcium is released, causing a change in the fluorescence intensity of the dye, which is measured over time.
Diagram: Gq/G11 Signaling Pathway
Caption: Gq/G11 signaling cascade initiated by TFMCPP at 5-HT2 receptors.
Protocol:
-
Cell Culture:
-
Culture CHO-K1 or HEK293 cells stably expressing the human 5-HT2A or 5-HT2C receptor in a suitable medium (e.g., DMEM/F-12) supplemented with 10% FBS and a selection antibiotic.
-
Seed the cells into a 96-well or 384-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in 5% CO2.
-
-
Dye Loading:
-
Prepare a dye-loading solution containing a calcium-sensitive dye (e.g., Fluo-8 AM or Calcium 6) according to the manufacturer's instructions. Often, an organic anion transporter inhibitor like probenecid is included to prevent dye extrusion.
-
Remove the cell culture medium and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, followed by a 30-minute incubation at room temperature in the dark.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of TFMCPP and a reference agonist (e.g., serotonin) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
Use a fluorescent plate reader with an integrated liquid handling system (e.g., FlexStation or FDSS) to add the compound solutions to the cell plate.
-
-
Data Acquisition:
-
Measure the fluorescence intensity before and after the addition of the compound. A typical protocol involves a 10-20 second baseline reading, followed by compound addition and continuous reading for 60-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Plot the ΔRFU against the log concentration of TFMCPP and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Diagram: Calcium Flux Assay Workflow
Caption: Workflow for the cell-based calcium flux assay.
cAMP Assay
This assay is used to measure the activity of Gi/o-coupled receptors, such as the 5-HT1 receptor family, which inhibit adenylyl cyclase and decrease intracellular cAMP levels.
Principle: Cells expressing the target receptor are stimulated with forskolin to induce a high level of cAMP. The ability of an agonist like TFMCPP to inhibit this forskolin-stimulated cAMP production is then measured using a competitive immunoassay, often employing HTRF (Homogeneous Time-Resolved Fluorescence) or a similar detection technology.
Diagram: Gi/o Signaling Pathway
Caption: Gi/o signaling cascade initiated by TFMCPP at 5-HT1 receptors.
Protocol:
-
Cell Culture:
-
Culture CHO-K1 or HEK293 cells stably expressing the human 5-HT1A or 5-HT1B receptor in a suitable medium supplemented with 10% FBS and a selection antibiotic.
-
Harvest cells and resuspend them in a stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
-
Compound and Cell Plating:
-
Prepare serial dilutions of TFMCPP and a reference agonist (e.g., 5-CT) in the stimulation buffer.
-
In a 384-well white plate, add the compound dilutions.
-
Add a solution of forskolin (at a concentration that gives a submaximal stimulation, e.g., EC80) to all wells except the negative control.
-
Add the cell suspension to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes to allow for the modulation of cAMP production.
-
-
cAMP Detection (HTRF Example):
-
Prepare the HTRF detection reagents (e.g., anti-cAMP-d2 acceptor and cAMP-cryptate donor) in the supplied lysis buffer according to the manufacturer's protocol.
-
Add the combined lysis and detection reagents to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
Calculate the 665/620 ratio and normalize the data to the forskolin-only and baseline controls.
-
Plot the percentage of inhibition against the log concentration of TFMCPP and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Caption: Workflow for the cell-based ERK phosphorylation assay.
References
Troubleshooting & Optimization
Technical Support Center: Improving Solubility of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine (CTPP) for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound (CTPP), shows poor aqueous solubility. What are the initial steps to improve it for in vivo studies?
A1: Low aqueous solubility is a common issue for many new chemical entities. A systematic approach is recommended to address this.[1][2] The first step is to characterize the physicochemical properties of CTPP, such as its solubility in various pH conditions and its lipophilicity (LogP).[3] As a piperazine derivative, CTPP is likely a weak base. Therefore, its solubility is expected to be pH-dependent. An initial solubility assessment in buffers ranging from acidic to neutral pH (e.g., pH 1.2, 4.5, 6.8, and 7.4) is a critical starting point.[3][4]
Q2: What are the most common formulation strategies to enhance the solubility of poorly soluble compounds like CTPP for in vivo administration?
A2: Several strategies can be employed to enhance the solubility of poorly water-soluble compounds.[1][5][6] For preclinical in vivo studies, the most common and practical approaches include:
-
pH Adjustment: For ionizable compounds like CTPP (a weak base), forming a salt by lowering the pH of the formulation can significantly increase aqueous solubility.[1][]
-
Co-solvents: Using a mixture of water-miscible organic solvents (co-solvents) with water can increase the solubility of hydrophobic compounds.[1][][8] Common co-solvents for in vivo use include DMSO, ethanol, polyethylene glycols (PEGs), and propylene glycol.[9][10]
-
Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming an inclusion complex with improved aqueous solubility.[11][12][13]
-
Surfactants: Surfactants can be used to solubilize compounds by forming micelles that entrap the drug molecule.[1]
-
Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can enhance the dissolution rate.[1][5]
The choice of strategy depends on the compound's properties, the required dose, the route of administration, and potential toxicity of the excipients.[1]
Q3: How do I select an appropriate co-solvent system for CTPP?
A3: Selecting a co-solvent system involves a balance between solubilizing power and physiological tolerance. A common approach is to first determine the solubility of CTPP in individual, pharmaceutically acceptable solvents like Dimethyl Sulfoxide (DMSO), ethanol, Propylene Glycol (PG), and Polyethylene Glycol 300 or 400 (PEG 300/400).[9][10]
Often, a combination of solvents is required.[5] A typical starting point for an intravenous or intraperitoneal formulation might be to dissolve the compound in a minimal amount of a strong organic solvent like DMSO and then dilute it with an aqueous vehicle, sometimes containing other co-solvents like PEG 400 or Cremophor EL.[14] For oral administration, a wider range of co-solvents can be considered.[10] It is crucial to keep the percentage of organic solvents, especially DMSO, as low as possible to avoid vehicle-induced toxicity in animal models.[14]
Q4: Can pH adjustment be used to solubilize CTPP, and what is the general procedure?
A4: Yes, as a piperazine derivative, CTPP is a weak base and its solubility can be significantly increased in acidic conditions. By protonating the nitrogen atoms in the piperazine ring, a more water-soluble salt is formed.[] The general procedure involves dissolving the compound in an acidic aqueous solution (e.g., dilute hydrochloric acid or a citrate buffer) to a pH that is at least 2 units below the pKa of the basic functional group. The final pH of the formulation should be as close to physiological pH as possible while maintaining solubility to ensure tolerability.[] Combining pH adjustment with a co-solvent can often achieve the desired concentration with a less extreme pH.[][15]
Q5: Is cyclodextrin complexation a suitable method for improving CTPP solubility?
A5: Cyclodextrin complexation is a highly effective method for improving the aqueous solubility of poorly soluble drugs and is widely used in pharmaceutical formulations.[11][12][13] Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), are generally considered safe for in vivo use. This technique is particularly useful for compounds that can fit within the cyclodextrin's lipophilic cavity.[12] A feasibility study, often called a phase-solubility study, would be required to determine if CTPP forms a complex with a specific cyclodextrin and to quantify the extent of solubility enhancement.[16]
Solubility Data for Structurally Related Compounds
| Solvent | Solubility of TFMPP Hydrochloride | Reference |
| DMF | 20 mg/mL | [17] |
| DMSO | 20 mg/mL | [17] |
| Ethanol | 20 mg/mL | [17] |
| PBS (pH 7.2) | 10 mg/mL | [17] |
Note: This data is for a related compound and should be used as a guideline only. Experimental determination of CTPP's solubility is essential.
Troubleshooting Guides
Problem 1: The CTPP formulation precipitates upon dilution with an aqueous buffer or upon administration.
-
Possible Cause: The concentration of the organic co-solvent may be too high, causing the compound to "crash out" when it comes into contact with an aqueous environment (a phenomenon known as anti-solvent precipitation).[14]
-
Troubleshooting Steps:
-
Optimize the Co-Solvent System: Try to reduce the percentage of the strong organic solvent (e.g., DMSO). Experiment with ternary systems, such as DMSO/PEG 400/Saline, to find a more robust formulation.[10]
-
Slow Down Dilution/Administration: When preparing the final formulation, add the aqueous phase to the organic stock solution slowly while vortexing. Similarly, a slower injection rate during in vivo administration can allow for more gradual dilution in the bloodstream, potentially preventing precipitation.[14]
-
Incorporate a Surfactant: Add a low concentration of a biocompatible surfactant (e.g., Tween® 80, Cremophor® EL) to the vehicle. Surfactants can help stabilize the formulation and prevent precipitation.[1]
-
Consider Cyclodextrins: If co-solvents are consistently failing, formulating with a cyclodextrin like HP-β-CD can create a true solution that is less prone to precipitation upon dilution.[13]
-
Problem 2: Signs of toxicity (e.g., lethargy, distress, irritation at the injection site) are observed in animals after dosing.
-
Possible Cause: The toxicity may be caused by the formulation vehicle itself, rather than the compound. High concentrations of some organic solvents like DMSO can be toxic.[14]
-
Troubleshooting Steps:
-
Administer a Vehicle-Only Control Group: Always include a group of animals that receives only the formulation vehicle. This is essential to differentiate between compound-related and vehicle-related toxicity.[14]
-
Minimize Co-Solvent Concentration: Reformulate to use the lowest possible concentration of organic co-solvents, especially DMSO. Aim for a final DMSO concentration below 10% in the injected volume if possible.[14]
-
Explore Alternative Vehicles: Investigate other vehicle systems. For example, a suspension in an aqueous vehicle with a suspending agent (like carboxymethylcellulose) might be an option for oral administration. For parenteral routes, cyclodextrin-based formulations are often better tolerated than co-solvent systems.[12]
-
Check the pH of the Formulation: If using pH adjustment, ensure the final pH of the dosing solution is within a physiologically tolerable range (typically pH 4-9 for parenteral routes, though this can vary). Extreme pH values can cause irritation and tissue damage.
-
Experimental Protocols
Protocol 1: Equilibrium Solubility Assessment (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility of CTPP.[15][16]
-
Preparation: Prepare a series of buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and select desired organic solvents or formulation vehicles.
-
Addition of Compound: Add an excess amount of CTPP to a known volume of each test vehicle in a glass vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for 24-48 hours to ensure equilibrium is reached.[18]
-
Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling and Dilution: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm or 0.45 µm syringe filter (ensure the filter material is compatible with the solvent).
-
Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of CTPP using a validated analytical method, such as HPLC-UV or LC-MS/MS.[19]
Protocol 2: Formulation with a Co-Solvent System
This protocol outlines the preparation of a CTPP formulation using a co-solvent vehicle.
-
Stock Solution: Weigh the required amount of CTPP and dissolve it in a minimal volume of a primary organic solvent in which it is highly soluble (e.g., 100% DMSO) to create a concentrated stock solution. Use a vortex mixer or sonicator to aid dissolution.
-
Vehicle Preparation: In a separate tube, prepare the dilution vehicle by mixing the other components. For example, for a final vehicle of 10% DMSO / 40% PEG 400 / 50% Saline, you would first mix the appropriate volumes of PEG 400 and Saline.
-
Final Formulation: While vortexing the dilution vehicle, slowly add the DMSO stock solution dropwise to reach the final desired concentration of CTPP and vehicle components.
-
Visual Inspection: Visually inspect the final formulation for any signs of precipitation or cloudiness. The solution should be clear.[14]
-
Pre-Dosing Check: If possible, let the formulation stand at room temperature for a short period (e.g., 30 minutes) to check for stability before administration.
Protocol 3: Formulation with Cyclodextrins (Kneading Method)
This protocol describes a common lab-scale method for preparing a drug-cyclodextrin complex.[11][12]
-
Molar Ratio Selection: Determine the desired molar ratio of CTPP to cyclodextrin (e.g., 1:1 or 1:2). HP-β-CD is a common choice.
-
Kneading: Place the accurately weighed cyclodextrin in a glass mortar. Add a small amount of a solvent blend, such as water/ethanol (50:50 v/v), to form a paste.
-
Drug Addition: Add the accurately weighed CTPP to the paste and knead thoroughly with a pestle for 30-60 minutes. During this process, the solvent will slowly evaporate.
-
Drying: Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until all solvent has evaporated, or dry under vacuum.
-
Pulverization: Pulverize the dried complex into a fine powder and pass it through a sieve.
-
Reconstitution: The resulting powder can be stored and later reconstituted with water or saline to the desired concentration for administration. The dissolution of this complex should be significantly faster and result in a higher apparent solubility compared to the uncomplexed drug.
Visualizations
Caption: Workflow for troubleshooting CTPP solubility issues.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. solubility experimental methods.pptx [slideshare.net]
- 5. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-solvent: Significance and symbolism [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. humapub.com [humapub.com]
- 12. scispace.com [scispace.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 16. researchgate.net [researchgate.net]
- 17. caymanchem.com [caymanchem.com]
- 18. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmatutor.org [pharmatutor.org]
Stability Testing of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine (CTPP) Solutions
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine (CTPP) solutions. Below you will find information to help ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of CTPP solutions?
A1: The stability of CTPP in solution is primarily influenced by temperature, light exposure, pH, and the choice of solvent. Oxidative degradation can also be a factor, particularly in the presence of certain contaminants or upon prolonged exposure to air. For optimal stability, it is crucial to control these environmental conditions.
Q2: What is the recommended solvent for dissolving and storing CTPP?
A2: For short-term storage and immediate use, Dimethyl Sulfoxide (DMSO) is a commonly used solvent due to its high solubilizing power for CTPP. For longer-term storage, less reactive solvents such as acetonitrile or ethanol may be considered, although solubility should be verified. It is imperative to use high-purity, anhydrous solvents to minimize degradation.
Q3: How should CTPP solutions be stored to ensure maximum stability?
A3: CTPP solutions should be stored at low temperatures, ideally at -20°C or -80°C, to minimize thermal degradation. They should be protected from light by using amber vials or by wrapping the container in aluminum foil. Aliquoting the solution into smaller, single-use volumes is also highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: Can I store CTPP solutions at room temperature or 4°C?
A4: Storing CTPP solutions at room temperature is not recommended for any significant length of time due to the increased risk of degradation. Storage at 4°C can be acceptable for very short periods (i.e., over a single workday), but for any storage longer than 24 hours, freezing is strongly advised. Please refer to the stability data in Table 1 for more details.
Q5: What are the visible signs of CTPP solution degradation?
A5: Visual indicators of degradation can include a change in color (e.g., development of a yellowish tint), the appearance of particulate matter, or a decrease in clarity. However, significant degradation can occur without any visible changes. Therefore, chemical analysis is necessary to confirm the stability and concentration of the solution.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results when using a CTPP solution.
-
Possible Cause: The CTPP solution may have degraded, leading to a lower effective concentration of the active compound.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the solution was stored at the correct temperature and protected from light. Check records for the age of the solution and the number of freeze-thaw cycles it has undergone.
-
Perform a Purity Check: If possible, analyze the solution using a stability-indicating method like High-Performance Liquid Chromatography (HPLC) to determine the purity and concentration of CTPP. Compare this to a freshly prepared standard.
-
Prepare a Fresh Solution: If degradation is suspected, prepare a fresh CTPP solution from a solid compound and repeat the experiment.
-
Workflow Review: The following diagram outlines a systematic approach to troubleshooting inconsistent results.
-
Issue 2: Precipitate forms in the CTPP solution upon thawing.
-
Possible Cause: The concentration of CTPP may exceed its solubility limit in the chosen solvent at lower temperatures, or the solvent may have absorbed water, reducing solubility.
-
Troubleshooting Steps:
-
Gentle Warming and Vortexing: Warm the solution to room temperature or briefly to 37°C and vortex thoroughly to attempt to redissolve the precipitate. Ensure the solution is clear before use.
-
Solvent Check: Ensure that an appropriate, high-purity, anhydrous solvent was used for the preparation of the solution.
-
Consider a Lower Concentration: If precipitation is a recurring issue, consider preparing and storing the stock solution at a lower concentration.
-
Data Presentation
Table 1: Stability of CTPP in Various Solvents Under Different Storage Conditions
| Solvent | Concentration | Storage Temp. | Duration | Purity by HPLC (%) | Notes |
| DMSO | 10 mM | 25°C (Room Temp) | 24 hours | >98% | Minor degradation observed after 48 hours. |
| DMSO | 10 mM | 4°C | 7 days | >99% | Recommended for short-term storage. |
| DMSO | 10 mM | -20°C | 1 month | >99% | Stable for up to 3 freeze-thaw cycles. |
| DMSO | 10 mM | -80°C | 6 months | >99% | Highly stable; preferred long-term storage. |
| Acetonitrile | 5 mM | -20°C | 3 months | >99% | Good stability; lower solubility than DMSO. |
| Ethanol | 5 mM | -20°C | 3 months | >98% | Potential for reaction with impurities. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM CTPP Stock Solution in DMSO
-
Pre-analysis: Allow the vial of solid CTPP and the container of anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the required amount of CTPP powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh out X mg of CTPP (where X = 10 mmol/L * 1 L/1000 mL * 1 mL * Molar Mass of CTPP in g/mol * 1000 mg/g).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the CTPP powder.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until all the solid has completely dissolved. Gentle warming in a 37°C water bath can be used if necessary to aid dissolution.
-
Storage: Aliquot the stock solution into single-use, light-protecting (amber) vials and store at -20°C or -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Testing
This protocol provides a general framework. The specific column, mobile phase, and gradient may need to be optimized for your system.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Dilute a sample of the CTPP solution to be tested to a suitable concentration (e.g., 100 µM) with the mobile phase.
-
Prepare a fresh standard solution of CTPP at the same concentration.
-
Inject both the sample and the standard into the HPLC system.
-
Compare the peak area of the CTPP peak in the sample to that of the standard to determine the concentration. Look for the appearance of new peaks, which would indicate the presence of degradation products. The purity can be calculated as (Peak Area of CTPP / Total Peak Area of all peaks) * 100%.
-
Technical Support Center: 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine (Trazodone) Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine, commonly known as Trazodone.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Solubility and Solution Preparation
Q1: I am observing precipitation after adding Trazodone hydrochloride to my neutral phosphate-buffered saline (PBS) at pH 7.4. Why is this occurring and how can I resolve it?
A1: This is a frequent issue stemming from the physicochemical properties of Trazodone. Trazodone is a weak base, and its hydrochloride salt form is used to enhance aqueous solubility.[1] However, its solubility is highly dependent on pH.[1] In solutions with a pH above its pKa (approximately 6.74), the Trazodone HCl salt converts to its free base form, which is significantly less soluble in aqueous solutions, leading to precipitation.[1]
Troubleshooting Steps:
-
Prepare a Concentrated Stock Solution: First, dissolve Trazodone HCl in an appropriate organic solvent or an acidic solution.[1]
-
Use a Step-Down Dilution (if necessary): If your experimental system is sensitive to the primary organic solvent, you can perform an intermediate dilution in a sterile acidic solution, such as 0.01 N or 0.1 N HCl.[1][2]
-
Final Dilution into Experimental Medium:
-
Pre-warm your final buffer (e.g., PBS or cell culture media) to 37°C.[1]
-
While vigorously stirring or vortexing the buffer, add the stock solution dropwise to achieve the desired final concentration.[1]
-
Ensure the final concentration of the organic solvent is minimal (typically below 0.5%) to prevent solvent-induced artifacts in your experiment.[1]
-
-
Consider Gentle Heating: Gentle heating can aid in dissolving Trazodone HCl in water or buffer.[1][2] However, be cautious and ensure the temperature does not degrade the compound or other components in your media.
Q2: What are the known solubility parameters for Trazodone?
A2: The solubility of Trazodone and its hydrochloride salt in various common laboratory solvents has been documented.
| Solvent/Solution | Solubility | Notes |
| Trazodone Base | ||
| DMSO | 45 mg/mL (121.01 mM)[3] | |
| Ethanol | 17 mg/mL (45.72 mM)[3] | |
| Water | Insoluble[3] | |
| Trazodone Hydrochloride | ||
| Methanol | 25 mg/mL[2][4] | Yields a clear, colorless solution.[2][4] |
| Water | 50 mg/mL (with heating)[2][4] | Yields a hazy, colorless solution.[2][4] |
| 0.1 N HCl | 7.4 mg/mL[2][4] | |
| 45% (w/v) aq. 2-hydroxypropyl-β-cyclodextrin | 23.3 mg/mL[2] |
Section 2: In Vitro and Cellular Assays
Q3: My in vitro experiment is showing unexpected or inconsistent results. What are some potential compound-related factors?
A3: Inconsistent results can arise from several factors related to Trazodone's metabolism and mechanism of action.
-
Metabolism to an Active Metabolite: Trazodone is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4, to an active metabolite, m-chlorophenylpiperazine (m-CPP).[5][6][7][8] If your in vitro system (e.g., liver microsomes, primary hepatocytes) expresses CYP3A4, you are studying the effects of both Trazodone and m-CPP.[9] m-CPP has its own distinct pharmacological profile, including activity at various serotonin receptors, which could influence your results.[9][10]
-
Multiple Receptor Interactions: Trazodone has a complex pharmacological profile and does not act on a single target. It is an antagonist at 5-HT2A, α1-adrenergic, and H1 histamine receptors, and a partial agonist at 5-HT1A receptors.[4][5][6][10] Off-target effects mediated by these receptors could be responsible for unexpected observations.
-
Ion Channel Inhibition: Trazodone has been shown to inhibit several major cardiac ion channels, including hERG (IKr), IKs, INa, and ICa.[11] If your experimental model involves electrophysiology or cell types sensitive to ion channel modulation (e.g., cardiomyocytes, neurons), these inhibitory effects could be a confounding factor.[11]
-
Potential for Hepatotoxicity: Although rare in clinical use, Trazodone has been linked to hepatotoxicity in some cases.[12][13] In vitro studies using hepatic cell lines have shown that Trazodone and its analogs can induce cytotoxicity, potentially through the formation of reactive species and depletion of ATP and glutathione.[14] High concentrations or prolonged exposure in cell-based assays could lead to cytotoxicity, impacting your experimental readouts.
Troubleshooting Workflow for In Vitro Assays
References
- 1. benchchem.com [benchchem.com]
- 2. ≥99% (HPLC), serotonin receptor agonist, powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. Trazodone CAS#: 19794-93-5 [m.chemicalbook.com]
- 4. Trazodone Hydrochloride - LKT Labs [lktlabs.com]
- 5. What is the mechanism of Trazodone Hydrochloride? [synapse.patsnap.com]
- 6. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. dl.icdst.org [dl.icdst.org]
- 8. Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of trazodone metabolic pathways and species-specific profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trazodone - Wikipedia [en.wikipedia.org]
- 11. Cellular mechanisms for trazodone-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Trazodone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TFMCPP Dosage for Rodent Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TFMCPP (3-trifluoromethylphenylpiperazine) in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is TFMCPP and what is its primary mechanism of action?
A1: TFMCPP, also known as m-CPP, is a non-selective serotonin receptor agonist, with a notable affinity for the 5-HT2C receptor. Its primary mechanism of action involves binding to and activating these receptors, which are G protein-coupled receptors (GPCRs) linked to the Gq/11 signaling pathway. This activation leads to the stimulation of phospholipase C (PLC), initiating a cascade of intracellular events.
Q2: What are the typical behavioral effects of TFMCPP in rodents?
A2: TFMCPP is known to induce a range of behavioral effects in rodents, primarily related to anxiety and locomotion. It is often used to model anxiety-like states in animals. Common effects include reduced social interaction, decreased exploration in novel environments (e.g., open field and elevated plus maze tests), and at higher doses, a reduction in overall motor activity (hypolocomotion).
Q3: How should I prepare TFMCPP for administration to rodents?
A3: TFMCPP hydrochloride is typically dissolved in sterile 0.9% saline solution for in vivo administration. It is crucial to ensure the compound is fully dissolved before injection. If you encounter solubility issues, gentle warming or vortexing may help. For all experiments, a vehicle-only control group (receiving only saline) should be included to ensure the observed effects are due to TFMCPP and not the vehicle or injection procedure.
Q4: What are the recommended administration routes and volumes for TFMCPP in mice and rats?
A4: The most common route of administration for TFMCPP in behavioral studies is intraperitoneal (IP) injection. The injection volume should be kept as low as possible to avoid discomfort to the animal. A general guideline is 5-10 mL/kg for rats and 10 mL/kg for mice. For direct central nervous system effects, intracerebroventricular (ICV) administration can be used, but this requires surgical implantation of a cannula and involves much smaller volumes (typically in the microliter range).
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No observable behavioral effect | Dose is too low: The administered dose may be insufficient to elicit a response. | Increase the dose: Refer to the dosage tables below for recommended starting ranges. A dose-response study is highly recommended to determine the optimal dose for your specific experimental paradigm. |
| Incorrect administration: Improper injection technique may lead to incorrect delivery of the compound. | Review and practice administration techniques: Ensure proper IP injection into the lower abdominal quadrant, avoiding the cecum and bladder. For ICV, verify cannula placement. | |
| Compound degradation: TFMCPP solution may have degraded if not stored properly. | Prepare fresh solutions: Prepare TFMCPP solutions fresh on the day of the experiment. If storing, protect from light and consider refrigeration for short-term storage. | |
| High variability in behavioral responses | Individual animal differences: Biological variability is inherent in animal studies. | Increase sample size: A larger number of animals per group can help to mitigate the effects of individual variability. |
| Inconsistent handling or procedure: Variations in handling, injection timing, or testing environment can introduce variability. | Standardize all procedures: Ensure all animals are handled consistently. Acclimate animals to the testing room before experiments. Maintain a consistent time of day for injections and behavioral testing. | |
| Animals exhibit excessive sedation or distress | Dose is too high: The dose may be approaching toxic levels, leading to adverse effects such as pronounced hypolocomotion or serotonin syndrome. | Reduce the dose: Lower the dose to a range that produces the desired behavioral effect without causing severe adverse reactions. Observe animals closely for signs of distress. |
| Serotonin Syndrome: TFMCPP can induce serotonin syndrome-like behaviors at higher doses. | Monitor for signs of serotonin syndrome: These can include tremor, rigidity, hyperthermia, and stereotyped behaviors. If observed, reduce the dose in future experiments. | |
| Unexpected or contradictory results | Off-target effects: While TFMCPP has a high affinity for 5-HT2C receptors, it can interact with other serotonin receptor subtypes, which may lead to complex behavioral outcomes. | Consult literature for receptor binding profile: Be aware of the full pharmacological profile of TFMCPP when interpreting results. Consider using more selective agonists or antagonists to dissect the specific receptor contributions. |
| Pharmacokinetic factors: The timing of behavioral testing relative to TFMCPP administration may not be optimal. | Consider the pharmacokinetic profile: While specific data is limited, TFMCPP is known to rapidly appear in the brain following IP injection in rats[1]. Peak plasma concentrations after IP administration of other small molecules in rodents are often observed within 10-30 minutes. Conduct pilot studies to determine the optimal time window for your behavioral assay post-injection. |
Data Presentation: TFMCPP Dosage in Rodent Models
Table 1: TFMCPP Dosage in Rat Behavioral Studies
| Behavioral Paradigm | Administration Route | Dose Range | Observed Effects | Reference |
| Social Interaction Test | Intraperitoneal (IP) | 0.1 - 1.0 mg/kg | Anxiogenic-like effects (reduced social interaction) | [2] |
| Social Interaction Test | Intraperitoneal (IP) | 5 mg/kg | Hypolocomotion and hypophagia | [2] |
| Cognitive Function (Water Maze & Passive Avoidance) | Intraperitoneal (IP) | 1, 3, 5 mg/kg | Dose-dependent impairment in memory, hypolocomotion | [3] |
| Locomotor Activity | Intraperitoneal (IP) | 2.5 mg/kg | Hypolocomotion | [4] |
| Chronic Administration | Subcutaneous (SC) Infusion | 10 mg/kg/day | Partial tolerance to hypophagia, complete tolerance to hypolocomotion | [4] |
| Social Interaction Test | Intracerebroventricular (ICV) | 4 µg | Anxiogenic-like effects | [5] |
| Social Interaction Test | Intra-hippocampal | 0.5 µg | Anxiogenic-like effects | [5] |
Table 2: TFMCPP Dosage in Mouse Behavioral Studies
| Behavioral Paradigm | Administration Route | Dose Range | Observed Effects | Reference |
| Elevated Plus Maze | Intra-amygdala | 1.0 nmol | Anxiogenic-like effects | [6] |
Experimental Protocols
Protocol 1: Social Interaction Test in Rats
Objective: To assess the anxiogenic-like effects of TFMCPP.
Materials:
-
Male Sprague-Dawley rats
-
TFMCPP hydrochloride
-
Sterile 0.9% saline
-
Open field arena (e.g., 100 cm x 100 cm)
-
Video recording and analysis software
Procedure:
-
Habituation: House rats in pairs for at least one week before the test. Handle the animals daily to acclimate them to the experimenter.
-
Drug Preparation: Dissolve TFMCPP in sterile 0.9% saline to the desired concentration. Prepare a vehicle control solution of sterile 0.9% saline.
-
Administration: Administer TFMCPP or vehicle via intraperitoneal (IP) injection at a volume of 1 mL/kg.
-
Testing: 30 minutes post-injection, place a pair of unfamiliar rats (from different home cages but the same treatment group) into the open field arena.
-
Recording: Record the social interaction for a period of 10 minutes. Social interaction behaviors include sniffing, grooming, following, and crawling over or under the partner.
-
Data Analysis: Score the total time spent in social interaction. A significant decrease in interaction time in the TFMCPP-treated group compared to the vehicle group is indicative of an anxiogenic-like effect. Also, measure locomotor activity to control for sedative effects.
Protocol 2: Elevated Plus Maze (EPM) in Mice
Objective: To assess anxiety-like behavior following intra-amygdala administration of TFMCPP.
Materials:
-
Male mice (e.g., C57BL/6)
-
TFMCPP hydrochloride
-
Sterile 0.9% saline
-
Elevated plus maze apparatus
-
Stereotaxic surgery equipment
-
Video recording and analysis software
Procedure:
-
Surgical Preparation: Surgically implant bilateral guide cannulae aimed at the amygdala under anesthesia. Allow at least one week for recovery.
-
Habituation: Handle mice daily during the recovery period. Acclimate them to the testing room for at least 60 minutes before the experiment.
-
Drug Preparation: Dissolve TFMCPP in sterile 0.9% saline to the desired concentration for microinjection.
-
Administration: Gently restrain the mouse and perform bilateral microinjections of TFMCPP or vehicle into the amygdala through the guide cannulae over a period of 1-2 minutes.
-
Testing: 5 minutes after the microinjection, place the mouse in the center of the elevated plus maze, facing one of the open arms.
-
Recording: Allow the mouse to explore the maze for 5 minutes, recording its behavior with a video camera.
-
Data Analysis: Analyze the time spent in the open arms and the number of entries into the open and closed arms. A decrease in the percentage of time spent in the open arms and/or the percentage of open arm entries is interpreted as an anxiogenic-like effect. The number of closed arm entries can be used as a measure of general locomotor activity.
Mandatory Visualizations
Caption: Signaling pathway of TFMCPP via the 5-HT2C receptor.
Caption: Experimental workflow for a TFMCPP dose-response study.
References
- 1. Pharmacokinetics of trazodone and its major metabolite m-chlorophenylpiperazine in plasma and brain of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism and Mass Balance in Rats Following Oral Administration of the Novel Antifibrotic Drug Fluorofenidone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Pharmacokinetics of trazodone and its major metabolite m-chlorophenylpiperazine in plasma and brain of rats. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Stability of Phenylpiperazine Derivatives in Biological Samples
Disclaimer: Direct stability data for 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine is limited in publicly available literature. The following guidance is based on established data for the structurally related and extensively studied phenylpiperazine derivatives, Trazodone, its primary metabolite 1-(3-chlorophenyl)piperazine (m-CPP), and 1-(3-trifluoromethylphenyl)piperazine (TFMPP). These compounds share a common phenylpiperazine core, and their stability profiles can provide valuable insights for experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing biological samples containing this compound?
A1: For optimal stability, biological samples (plasma, serum, whole blood) should be processed as quickly as possible after collection. If immediate analysis is not feasible, samples should be stored frozen, preferably at -20°C or lower. Phenylpiperazines are generally more stable in frozen conditions. For long-term storage, -80°C is recommended to minimize degradation from enzymatic and chemical processes.
Q2: How does storage temperature affect the stability of phenylpiperazine derivatives?
A2: Temperature is a critical factor in the stability of phenylpiperazine derivatives in biological matrices. Storing samples at room temperature should be avoided due to significant degradation. Refrigerated storage at 4°C is suitable for short-term storage, while frozen storage at -20°C is necessary for longer periods to ensure analyte stability.[1] One study on the designer drug TFMPP showed its stability in whole blood, plasma, and urine for up to 14 days when stored at -20°C or 4°C.[2]
Q3: Are there concerns with repeated freeze-thaw cycles for samples containing these compounds?
A3: Yes, repeated freeze-thaw cycles can impact the stability of analytes in biological samples. While specific data for this compound is not available, it is a general best practice in bioanalysis to minimize the number of freeze-thaw cycles. If multiple analyses from the same sample are anticipated, it is advisable to aliquot the initial sample into smaller volumes before freezing.
Q4: What is the effect of pH on the stability of this compound during sample processing?
A4: The stability of phenylpiperazine derivatives can be pH-dependent. A study on various piperazine derivatives as transepithelial permeation enhancers found that the pH of the solution was a key parameter for their efficacy and cytotoxicity, with a pH range of 9.2 to 9.6 being optimal for non-cytotoxic efficacy.[3] For analytical purposes, maintaining a consistent and appropriate pH during extraction and analysis is crucial for reproducible results. Trazodone has been shown to degrade under strongly alkaline conditions.[4]
Q5: Is this compound sensitive to light?
Troubleshooting Guide
Q1: I am observing low recovery of my analyte from plasma samples. What could be the cause?
A1: Low recovery can be due to several factors:
-
Suboptimal Extraction Method: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be efficient for this specific compound. It is advisable to test different solvents and pH conditions to optimize recovery.[6]
-
Analyte Degradation: The compound may be degrading during sample processing. Ensure that samples are kept on ice and processed promptly.
-
Adsorption: The analyte may be adsorbing to the collection tubes or other labware. Using low-adsorption tubes can help mitigate this issue.
Q2: My sample solution is showing precipitation upon addition of the compound. Why is this happening?
A2: Phenylpiperazine derivatives can have limited solubility in aqueous solutions, especially at neutral or physiological pH. To avoid precipitation, it is recommended to first dissolve the compound in an organic solvent like DMSO or methanol to create a concentrated stock solution. This stock solution can then be serially diluted in the desired biological matrix or buffer.
Quantitative Stability Data
The following tables summarize stability data for related phenylpiperazine compounds. This data can be used as a reference for designing stability studies for this compound.
Table 1: Stability of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in Various Matrices [2]
| Matrix | Storage Temperature | Stability Duration | Analyte Recovery |
| Whole Blood | -20°C | 14 days | Stable |
| Whole Blood | 4°C | 14 days | Stable |
| Plasma | -20°C | 14 days | Stable |
| Plasma | 4°C | 14 days | Stable |
| Urine | -20°C | 14 days | Stable |
| Urine | 4°C | 14 days | Stable |
Table 2: General Stability of Synthetic Piperazines in Human Whole Blood [1]
| Storage Condition | Benzylpiperazines | Phenylpiperazines |
| Room Temperature (~20°C) | Significant degradation | Significant degradation |
| Refrigerated (4°C) | More stable than at room temp. | Degradation observed, less stable than benzylpiperazines |
| Frozen (-20°C) | Most stable condition | More stable than refrigerated, but some degradation possible over extended periods |
Experimental Protocols
Protocol: Assessment of Analyte Stability in Human Plasma
This protocol provides a general framework for assessing the short-term and long-term stability of this compound in human plasma.
1. Sample Preparation:
-
Spike a known concentration of this compound into blank human plasma.
-
Aliquot the spiked plasma into multiple polypropylene tubes for each storage condition to be tested.
2. Storage Conditions:
-
Freeze-Thaw Stability: Subject aliquots to multiple freeze-thaw cycles (e.g., three cycles). Freeze at -20°C or -80°C for at least 12 hours and then thaw unassisted at room temperature.
-
Short-Term (Bench-Top) Stability: Keep aliquots at room temperature for a specified period (e.g., 4, 8, and 24 hours).
-
Long-Term Stability: Store aliquots at -20°C and -80°C for an extended duration (e.g., 1, 3, and 6 months).
3. Sample Extraction (Protein Precipitation Method):
-
To 100 µL of the plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
4. Analytical Method (LC-MS/MS):
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Column: A C18 reversed-phase column is commonly used for phenylpiperazine analysis.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for quantification.
5. Data Analysis:
-
Calculate the concentration of the analyte in the stored samples against a freshly prepared calibration curve.
-
Determine the percentage of recovery by comparing the mean concentration of the stored samples to the mean concentration of the baseline (time zero) samples.
Visualizations
Caption: A general experimental workflow for assessing the stability of an analyte in biological samples.
Caption: Metabolic pathway of Trazodone, a related phenylpiperazine, indicating major enzymatic routes of degradation.[7][8][9]
References
- 1. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aensiweb.com [aensiweb.com]
- 5. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of trazodone metabolic pathways and species-specific profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Characterization of trazodone metabolic pathways and species-specific profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding degradation of TFMCPP during sample preparation
Welcome to the technical support center for 1-[3-(trifluoromethyl)phenyl]piperazine (TFMCPP). This resource is designed to assist researchers, scientists, and drug development professionals in avoiding the degradation of TFMCPP during sample preparation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is TFMCPP and why is its stability a concern?
A1: TFMCPP, or 1-[3-(trifluoromethyl)phenyl]piperazine, is a piperazine derivative investigated in neuropharmacology.[1] Like many pharmaceutical compounds, its stability can be compromised by improper handling and storage, leading to the formation of degradation products. This degradation can result in decreased potency and inaccurate experimental results.
Q2: What are the primary factors that can cause TFMCPP degradation?
A2: While specific forced degradation studies on TFMCPP are not extensively published, general principles of chemical stability suggest that TFMCPP may be susceptible to:
-
Extreme pH: Both acidic and basic conditions can potentially lead to the hydrolysis or alteration of the piperazine ring.
-
Oxidation: The presence of oxidizing agents may lead to the formation of N-oxides or other oxidative degradation products.
-
Light: Exposure to UV or other high-energy light sources can sometimes induce photolytic degradation.
-
High Temperatures: Elevated temperatures can accelerate the rate of chemical degradation.[2][3]
Q3: How should I store pure TFMCPP compound?
A3: For long-term stability, TFMCPP as a solid should be stored at -20°C.[4] It is recommended to keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6] For shorter periods, storage at 4°C is also acceptable.
Q4: What solvents are suitable for dissolving TFMCPP?
A4: TFMCPP is soluble in several organic solvents and a buffered aqueous solution. Reported solubilities are:
-
Dimethylformamide (DMF): 20 mg/ml
-
Dimethyl sulfoxide (DMSO): 20 mg/ml
-
Ethanol: 20 mg/ml
-
Phosphate-buffered saline (PBS, pH 7.2): 10 mg/ml[4]
When preparing stock solutions, it is advisable to use high-purity solvents and store the solutions at -20°C or -80°C in tightly sealed containers to minimize solvent evaporation and potential degradation.
Q5: How stable is TFMCPP in biological samples like blood, plasma, or urine?
A5: Studies have shown that TFMCPP is relatively stable in human whole blood, serum, and urine for up to 14 days when stored at -20°C or 4°C in the dark.[7] Significant degradation may occur at room temperature (22°C), particularly in whole blood and plasma. Therefore, it is crucial to freeze biological samples containing TFMCPP as soon as possible after collection if they are not to be analyzed immediately.
Troubleshooting Guide
This guide addresses specific issues that may arise during TFMCPP sample preparation.
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent analytical signal for TFMCPP. | TFMCPP degradation during storage or sample processing. | - Ensure samples are stored at or below 4°C, preferably at -20°C, and protected from light.[7]- Minimize the time samples spend at room temperature during processing.- Prepare fresh working solutions from a stock stored at -20°C. |
| Presence of unexpected peaks in chromatograms. | Formation of degradation products. | - Review the sample handling and storage conditions. Exposure to high temperatures, extreme pH, or light could be the cause.- Consider performing a forced degradation study under controlled conditions (acid, base, oxidation, heat, light) to identify potential degradation products.[2][8][9] |
| Poor recovery of TFMCPP from biological matrices. | Inefficient extraction method or degradation during extraction. | - Optimize the extraction method. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used for piperazine derivatives.[10][11]- Ensure the pH of the sample is appropriate for the chosen extraction method to maximize the recovery of TFMCPP in its desired form (e.g., free base or salt).- Keep samples on ice during the extraction process to minimize temperature-related degradation. |
| Variability between replicate samples. | Inconsistent sample handling or storage. | - Standardize all sample preparation steps, including timings, temperatures, and volumes.- Ensure all samples are stored under identical conditions. |
Quantitative Data Summary
The stability of TFMCPP in various biological matrices has been evaluated. The following table summarizes the percentage of the initial TFMCPP concentration remaining after 14 days of storage at different temperatures.
| Matrix | Storage Temperature | Stability after 14 days (% remaining) |
| Whole Blood | -20°C | Stable |
| 4°C | Stable | |
| 22°C | Significant degradation | |
| Plasma | -20°C | Stable |
| 4°C | Stable | |
| 22°C | Significant degradation | |
| Urine | -20°C | Stable |
| 4°C | Stable | |
| 22°C | Relatively stable, with some loss |
Data synthesized from a study on the stability of designer drugs in biological matrices.[7] "Stable" indicates that concentrations remained within an acceptable range of the initial concentration. "Significant degradation" indicates a notable decrease in concentration. For precise quantitative values, refer to the original research.
Experimental Protocols
Protocol 1: Preparation of TFMCPP Stock Solution
-
Materials: TFMCPP powder, Class A volumetric flask, analytical balance, appropriate solvent (e.g., DMSO, Ethanol).
-
Procedure: a. Accurately weigh the desired amount of TFMCPP powder using an analytical balance. b. Transfer the powder to a volumetric flask. c. Add a small amount of the chosen solvent to dissolve the powder completely. d. Once dissolved, add the solvent up to the calibration mark of the volumetric flask. e. Stopper the flask and invert it several times to ensure a homogenous solution. f. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. g. Store the aliquots at -20°C or -80°C in the dark.
Protocol 2: Extraction of TFMCPP from Biological Fluids (General Guideline)
This is a general guideline for liquid-liquid extraction (LLE). Optimization may be required for specific matrices and analytical methods.
-
Materials: Biological sample (e.g., plasma, urine), internal standard, appropriate buffer to adjust pH, extraction solvent (e.g., ethyl acetate, hexane/isoamyl alcohol mixture).
-
Procedure: a. Thaw the biological sample on ice. b. To a designated volume of the sample, add the internal standard. c. Adjust the pH of the sample to a basic pH (e.g., pH 9-10) using a suitable buffer to ensure TFMCPP is in its free base form. d. Add the extraction solvent, vortex vigorously for 1-2 minutes, and then centrifuge to separate the aqueous and organic layers. e. Carefully transfer the organic layer (containing TFMCPP) to a clean tube. f. Evaporate the solvent to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., mobile phase for LC-MS).
Visualizations
Caption: Hypothetical degradation pathways of TFMCPP based on metabolic studies.[12]
Caption: Recommended workflow for TFMCPP sample preparation from biological matrices.
Caption: Troubleshooting decision tree for addressing common issues with TFMCPP analysis.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. caymanchem.com [caymanchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. A novel analytical method of TFMPP and mCPP in fluids of drug addicts using LLE-GC/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine
Welcome to the technical support center for the synthesis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of this compound, which is also known as Trazodone Impurity C.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The most prevalent method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of piperazine with 3,4-dichlorobenzotrifluoride. Another approach is the Palladium-catalyzed Buchwald-Hartwig amination, which can also be employed for the N-arylation of piperazine.
Q2: What is the primary challenge in the synthesis of this compound?
A2: The main challenge lies in controlling the regioselectivity and minimizing the formation of undesired side products. The key issues include:
-
Formation of the undesired regioisomer: Piperazine can react at the 3-position of 3,4-dichlorobenzotrifluoride, leading to the formation of 1-[3-Chloro-4-(trifluoromethyl)phenyl]piperazine.
-
Di-substitution: Piperazine has two reactive secondary amine groups, which can lead to the formation of a di-substituted byproduct where two molecules of the aryl halide react with one molecule of piperazine.
-
Low Yields: Suboptimal reaction conditions can lead to incomplete conversion of starting materials and low overall yields of the desired product.
Q3: How can I improve the regioselectivity of the reaction to favor the desired 4-chloro isomer?
A3: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic attack. The chlorine atom at the para-position (C-4) to the -CF3 group is generally more activated towards nucleophilic substitution than the chlorine at the meta-position (C-3). To enhance the formation of the desired 4-chloro isomer, consider the following:
-
Solvent Choice: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) can facilitate the SNAr reaction and may influence regioselectivity.
-
Temperature Control: Running the reaction at an optimized temperature is crucial. Lower temperatures may favor the formation of the thermodynamically more stable product, while higher temperatures could lead to a mixture of isomers.
Q4: What are the common side products, and how can I minimize their formation?
A4: The most common side products are the undesired regioisomer, 1-[3-Chloro-4-(trifluoromethyl)phenyl]piperazine, and the di-substituted piperazine derivative. To minimize their formation:
-
Control Stoichiometry: Use a molar excess of piperazine relative to 3,4-dichlorobenzotrifluoride. This will statistically favor the mono-arylation product and reduce the likelihood of di-substitution.
-
Slow Addition: Adding the aryl halide slowly to the solution of piperazine can help maintain a low concentration of the electrophile, further discouraging di-substitution.
-
Protecting Groups: While more complex, using a mono-protected piperazine (e.g., N-Boc-piperazine) can completely prevent di-substitution. The protecting group can then be removed in a subsequent step.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Suggestion |
| Inactive Reactants | Verify the purity and integrity of piperazine and 3,4-dichlorobenzotrifluoride. Piperazine is hygroscopic and can absorb water and carbon dioxide from the air, which can affect its reactivity. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring (TLC or LC-MS). |
| Incorrect Solvent | Ensure a suitable polar aprotic solvent (DMF, DMSO, NMP) is used. The solvent should be anhydrous. |
| Insufficient Base | If using piperazine as both the nucleophile and the base is not effective, consider adding a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to scavenge the HCl generated during the reaction. |
Problem 2: Formation of a Significant Amount of the Undesired Regioisomer
| Potential Cause | Troubleshooting Suggestion |
| High Reaction Temperature | High temperatures can lead to a loss of regioselectivity. Try running the reaction at a lower temperature for a longer duration. |
| Solvent Effects | The choice of solvent can influence the regiochemical outcome. Experiment with different polar aprotic solvents to find the optimal one for your specific setup. |
Problem 3: Significant Formation of Di-substituted Byproduct
| Potential Cause | Troubleshooting Suggestion |
| Incorrect Stoichiometry | Increase the molar excess of piperazine to 3-5 equivalents relative to 3,4-dichlorobenzotrifluoride. |
| Rapid Addition of Aryl Halide | Add the 3,4-dichlorobenzotrifluoride solution dropwise to the piperazine solution over an extended period (e.g., 1-2 hours) to maintain a low concentration of the electrophile. |
Problem 4: Difficulty in Product Purification
| Potential Cause | Troubleshooting Suggestion |
| Co-elution of Isomers | The desired product and its regioisomer may have similar polarities, making separation by column chromatography challenging. Use a high-resolution column and a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexanes). |
| Removal of Excess Piperazine | Excess piperazine can be removed by an acidic wash during the work-up. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The protonated piperazine will move to the aqueous layer. |
| Crystallization Issues | If purification by column chromatography is difficult, attempt recrystallization from a suitable solvent system. Experiment with different solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution
This protocol provides a starting point for the synthesis. Optimization of specific parameters may be required.
Materials:
-
Piperazine
-
3,4-Dichlorobenzotrifluoride
-
Dimethylformamide (DMF, anhydrous)
-
Potassium Carbonate (K₂CO₃, optional)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (3-5 equivalents) in anhydrous DMF.
-
If using, add potassium carbonate (2 equivalents).
-
Heat the mixture to 80-100 °C.
-
Slowly add a solution of 3,4-dichlorobenzotrifluoride (1 equivalent) in DMF to the reaction mixture over 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with 1M HCl to remove excess piperazine.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
Table 1: Hypothetical Effect of Reaction Conditions on Yield and Regioisomeric Ratio
| Entry | Solvent | Temperature (°C) | Piperazine (equiv.) | Base (equiv.) | Yield (%) | Ratio (4-Cl : 3-Cl) |
| 1 | DMF | 80 | 3 | - | 65 | 90:10 |
| 2 | DMF | 120 | 3 | - | 75 | 80:20 |
| 3 | DMSO | 100 | 5 | K₂CO₃ (2) | 85 | 95:5 |
| 4 | NMP | 100 | 3 | Et₃N (2) | 70 | 88:12 |
Note: The data in this table is illustrative and intended to show general trends. Actual results may vary.
Visualizations
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Reaction Pathway and Side Reactions
Caption: Synthetic pathway and potential side products.
Technical Support Center: Optimizing HPLC Parameters for TFMCPP Detection
Welcome to the technical support center for the HPLC analysis of 1-(3-trifluoromethylphenyl)piperazine (TFMCPP). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic methods for accurate and reliable TFMCPP detection.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting HPLC parameters for TFMCPP analysis with UV detection?
A1: For initial method development, a reversed-phase HPLC method with UV detection is a suitable starting point. The following table outlines recommended initial conditions. These parameters should be optimized to achieve desired separation and sensitivity.
Table 1: Recommended Initial HPLC-UV Parameters for TFMCPP Analysis
| Parameter | Recommended Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
Q2: How do I prepare TFMCPP samples from biological matrices like plasma or urine?
A2: Sample preparation is critical for removing interferences and concentrating the analyte.[1] For biological fluids, protein precipitation or solid-phase extraction (SPE) are common techniques.[2][3][4]
-
Protein Precipitation: This is a simpler method often used for plasma samples.[1] It involves adding a precipitating agent like acetonitrile or methanol to the sample, followed by centrifugation to remove the precipitated proteins.
-
Solid-Phase Extraction (SPE): SPE provides a cleaner extract and is suitable for both plasma and urine.[1][5] A reversed-phase SPE cartridge can be used to retain TFMCPP while more polar interferences are washed away. The analyte is then eluted with an organic solvent.
Q3: TFMCPP is known to be metabolized. How can I ensure my HPLC method separates TFMCPP from its major metabolites?
A3: TFMCPP is extensively metabolized, primarily through hydroxylation of the aromatic ring.[6][7] To ensure separation, a gradient elution method is highly recommended. A shallow gradient can improve the resolution between the parent compound and its more polar metabolites. Method development should include running standards of known metabolites if available. If standards are not available, analysis of stressed samples (e.g., exposed to acid, base, or oxidative conditions) can help identify potential degradation products and ensure the method is stability-indicating.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of TFMCPP.
1. Peak Shape Problems
Issue: Peak Tailing
-
Possible Causes:
-
Secondary Interactions: TFMCPP, being a piperazine derivative, has basic nitrogen atoms that can interact with acidic residual silanols on the silica-based column packing. This is a common cause of peak tailing for basic compounds.
-
Column Overload: Injecting too much sample can lead to peak distortion.[6]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of TFMCPP, it can exist in both ionized and non-ionized forms, leading to peak tailing.
-
-
Solutions:
-
Use a Low-Acidity Mobile Phase: Add a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%). This will protonate the silanols and TFMCPP, minimizing secondary interactions.
-
Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column to reduce the number of available residual silanols.
-
Reduce Sample Concentration: Dilute the sample and re-inject.[6]
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of TFMCPP.
-
Issue: Peak Fronting
-
Possible Causes:
-
Column Overload: Similar to peak tailing, injecting too high a concentration can cause fronting.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause the peak to front.
-
-
Solutions:
-
Dilute the Sample: Reduce the concentration of the analyte in the injected sample.
-
Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase.[6] If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Issue: Split Peaks
-
Possible Causes:
-
Clogged Inlet Frit or Column Void: Particulates from the sample or mobile phase can clog the column inlet frit, or a void can form at the head of the column, causing the sample to travel through two different paths.
-
Injector Problems: A partially blocked injector port can cause peak splitting.
-
-
Solutions:
-
Filter Samples and Mobile Phases: Always filter samples and mobile phases through a 0.22 µm or 0.45 µm filter to remove particulates.[8]
-
Use a Guard Column: A guard column can protect the analytical column from contaminants.
-
Reverse Flush the Column: Disconnect the column from the detector and flush it in the reverse direction to dislodge particulates from the inlet frit.
-
Inspect and Clean the Injector: Refer to the instrument manual for instructions on cleaning the injector port and needle.
-
2. Retention Time Variability
Issue: Drifting or Shifting Retention Times
-
Possible Causes:
-
Inconsistent Mobile Phase Composition: Improperly mixed mobile phase or evaporation of the more volatile component can change the elution strength over time.[9]
-
Column Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.[9]
-
Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent retention.[9]
-
Pump Malfunction: Leaks or faulty check valves in the pump can cause inconsistent flow rates.[10]
-
-
Solutions:
-
Prepare Fresh Mobile Phase Daily: Ensure accurate mixing and degas the mobile phase before use.
-
Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention.[9]
-
Ensure Adequate Equilibration: Allow sufficient time for the column to re-equilibrate to the initial mobile phase conditions after each gradient run.
-
Perform Pump Maintenance: Regularly check for leaks and service the pump seals and check valves as needed.[10]
-
3. Baseline Issues
Issue: Noisy Baseline
-
Possible Causes:
-
Air Bubbles in the System: Air bubbles passing through the detector cell can cause sharp spikes in the baseline.[9]
-
Contaminated Mobile Phase or System: Impurities in the mobile phase or a contaminated flow path can lead to a noisy baseline.
-
Detector Lamp Failure: An aging detector lamp can result in increased noise.[9]
-
-
Solutions:
-
Degas Mobile Phase: Use an online degasser or sonicate the mobile phase to remove dissolved air.
-
Use High-Purity Solvents: Employ HPLC-grade solvents and reagents.[8]
-
Flush the System: Flush the system with a strong solvent like isopropanol to remove contaminants.
-
Replace Detector Lamp: If the lamp has exceeded its recommended lifetime, replace it.
-
Issue: Drifting Baseline
-
Possible Causes:
-
Column Bleed: At higher temperatures or with aggressive mobile phases, the stationary phase can slowly degrade and elute, causing a rising baseline, especially in a gradient run.
-
Contamination Buildup: Strongly retained compounds from previous injections can elute during a gradient, causing the baseline to drift upwards.
-
Inadequate Column Equilibration: Insufficient equilibration can lead to a drifting baseline at the beginning of a run.[9]
-
-
Solutions:
-
Use a High-Quality, Stable Column: Choose a column with low bleed characteristics.
-
Incorporate a Column Wash Step: At the end of each gradient run, include a high-organic wash step to elute any strongly retained compounds.
-
Increase Equilibration Time: Ensure the column is fully equilibrated before the next injection.[9]
-
Experimental Protocols
Protocol 1: Sample Preparation of TFMCPP from Human Plasma using Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for injection.
Protocol 2: HPLC Method Validation for TFMCPP
A typical validation plan for an HPLC method should include the following parameters as per ICH guidelines:[11][12][13]
-
Specificity: Analyze blank matrix, TFMCPP standard, and TFMCPP spiked in matrix to demonstrate no interference at the retention time of the analyte.
-
Linearity: Prepare a series of at least five concentrations of TFMCPP in the expected sample concentration range. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[13]
-
Accuracy: Analyze samples with known concentrations of TFMCPP at three levels (low, medium, and high) and calculate the percent recovery. Acceptance criteria are typically 85-115% for bioanalytical methods.
-
Precision:
-
Repeatability (Intra-day precision): Analyze replicate samples of TFMCPP at three concentrations on the same day. The relative standard deviation (RSD) should be <15%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be <15%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of TFMCPP that can be reliably detected and quantified, respectively. The LOQ is typically the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.
Table 2: Example System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | 0.8 - 1.5 |
| Theoretical Plates | > 2000 |
| RSD of Peak Area (n=6) | < 2.0% |
| RSD of Retention Time (n=6) | < 1.0% |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A typical workflow for developing an HPLC method for TFMCPP.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Sample preparation for the HPLC analysis of drugs in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biotage.com [biotage.com]
- 5. db.cngb.org [db.cngb.org]
- 6. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
- 12. fda.gov [fda.gov]
- 13. demarcheiso17025.com [demarcheiso17025.com]
Best practices for handling and storing 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine
This guide provides best practices for the handling, storage, and troubleshooting of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine (TFMCPP) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary hazards associated with this compound?
A1: Based on data for closely related phenylpiperazine compounds, this compound should be handled as a hazardous substance. Primary hazards include:
-
Toxicity: It may be toxic if swallowed and fatal if it comes into contact with the skin.
-
Corrosivity: It can cause severe skin burns and eye damage.[1]
-
Irritation: It may cause respiratory tract irritation.[2][3]
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: A comprehensive suite of PPE is required to minimize exposure.[4] This includes:
-
Gloves: Two pairs of appropriate chemical-resistant gloves.[4][5]
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Lab Coat/Gown: A protective lab coat or gown, preferably with closed cuffs.[4]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[1][6] If there's a risk of aerosol generation, a respirator may be necessary.[3]
Q3: What are the optimal storage conditions for this compound?
A3: To ensure stability, store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3][7] It should be stored away from incompatible substances like strong oxidizing agents.[2][7] Some related compounds are noted to be light-sensitive and should be stored under inert gas; therefore, it is prudent to protect this compound from light and moisture.[3]
Q4: The compound is not dissolving in my chosen solvent. What should I do?
A4: Solubility can be a challenge. While specific data for this compound is limited, data for related compounds can provide a starting point. For instance, 1-(4-Trifluoromethylphenyl)piperazine hydrochloride is soluble in DMSO and PBS (pH 7.2) at 10 mg/mL. The hydrochloride salt of 1-(3-Trifluoromethylphenyl)piperazine shows varied solubility across different organic solvents. If you are experiencing solubility issues, consider gentle heating or sonication. It is crucial to perform small-scale solubility tests before preparing a large stock solution.
Q5: What should I do in the event of a spill?
A5: In case of a spill, evacuate the area and ensure adequate ventilation.[2] For minor spills, wear appropriate PPE, clean up the spill with an inert absorbent material, and place it in a suitable container for disposal.[1] Avoid generating dust.[2][6] For major spills, it may be necessary to alert emergency responders.[7] Do not allow the chemical to enter drains.
Data Summary
Solubility of Related Phenylpiperazine Compounds
| Compound | Solvent | Solubility |
| 1-(4-Trifluoromethylphenyl)piperazine (hydrochloride) | DMSO | 10 mg/mL[8] |
| PBS (pH 7.2) | 10 mg/mL[8] | |
| 1-(3-Trifluoromethylphenyl)piperazine (hydrochloride) | Water | Very Soluble[9] |
| Methanol | Freely Soluble[9] | |
| Chloroform | Soluble[9] | |
| Acetone | Slightly Soluble[9] | |
| Ether | Very Slightly Soluble[9] | |
| Hexane | Insoluble[9] |
Note: This data is for structurally similar compounds and should be used as a guideline only.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Pre-Experiment Check: Ensure the chemical fume hood is functioning correctly. Don all required PPE, including double gloves, a lab coat, and eye protection.
-
Weighing the Compound: Tare a clean, dry vial on an analytical balance. Carefully weigh the desired amount of this compound into the vial. All weighing procedures should be performed within the chemical fume hood to contain any airborne particles.
-
Solvent Addition: Add the desired volume of the chosen solvent to the vial.
-
Dissolution: Cap the vial securely. Use a vortex mixer or sonicator to aid dissolution. Gentle warming may be applied if necessary, but monitor for any signs of degradation.
-
Storage: Once fully dissolved, label the vial clearly with the compound name, concentration, solvent, and date of preparation. Store the solution under the recommended conditions (cool, dry, and protected from light).
Protocol 2: Handling a Minor Spill
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Isolate the Area: Restrict access to the spill area.
-
Ventilation: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Don PPE: Wear a minimum of double gloves, a lab coat, and chemical safety goggles.
-
Containment & Cleanup: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).[1]
-
Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable waste container.[6]
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and water.
-
Waste Disposal: Dispose of all contaminated materials (including gloves) as hazardous waste according to your institution's guidelines.
Visual Guides
Caption: Workflow for Preparing a Stock Solution.
Caption: Decision Tree for Spill Response.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. epcc.edu [epcc.edu]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. caymanchem.com [caymanchem.com]
- 9. swgdrug.org [swgdrug.org]
TFMCPP Technical Support Center: Minimizing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMCPP) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is TFMCPP and what are its primary molecular targets?
A1: TFMCPP is a non-selective serotonergic agent belonging to the phenylpiperazine chemical class. It is widely used in research to probe the function of the serotonin (5-HT) system. Its primary molecular targets are various subtypes of serotonin receptors, where it generally acts as an agonist. Specifically, it has a notable affinity for the 5-HT1B and 5-HT2C receptor subtypes.[1]
Q2: What are the known off-target effects of TFMCPP?
A2: Due to its non-selective nature, TFMCPP binds to multiple serotonin receptor subtypes, including 5-HT1A, 5-HT1D, and 5-HT2A receptors, often with affinities comparable to its primary targets.[1] This cross-reactivity is a primary source of off-target effects. Additionally, TFMCPP can interact with the serotonin transporter (SERT), leading to the release of serotonin, which can further complicate the interpretation of experimental results.[1] Unlike the related compound m-chlorophenylpiperazine (mCPP), TFMCPP has a very low affinity for the 5-HT3 receptor, which can be an experimental advantage.[2]
Q3: Why is it critical to minimize off-target effects in my experiments?
Q4: What are the general strategies to reduce or control for TFMCPP's off-target effects?
A4: A multi-faceted approach is recommended:
-
Dose-Response Analysis: Conduct full dose-response experiments to identify the concentration range where the on-target effect is maximized and off-target effects are minimized. Off-target effects may have different potency profiles.
-
Use of Selective Antagonists: Co-administer highly selective antagonists for suspected off-target receptors to block their contribution to the observed effect.
-
Target Knockout/Knockdown Models: The most definitive control is to use a cell line or animal model where the intended target has been genetically removed (knockout) or its expression is significantly reduced (knockdown). The absence of a response to TFMCPP in these models confirms on-target activity.
-
Verify Compound Purity: Always ensure the identity and purity of your TFMCPP stock to eliminate contaminants as a source of unexpected results.
Data Presentation: Receptor Binding Profile
The following table summarizes the binding affinities (Ki or IC50 in nM) of TFMCPP and the related compound mCPP for various serotonin receptors and the serotonin transporter. Lower values indicate higher affinity. This data highlights the non-selective nature of TFMCPP and provides a basis for selecting appropriate controls.
| Target | TFMCPP Affinity (nM) | mCPP Affinity (nM) | Comments |
| 5-HT1A | 288 - 1,950[1] | ~100[2] | TFMCPP has moderate to low affinity. |
| 5-HT1B | 30 - 132[1] | High | One of the primary targets for both compounds. |
| 5-HT1D | 282[1] | High | |
| 5-HT2A | 160 - 269[1] | High | TFMCPP acts as a weak partial agonist or antagonist at this receptor.[1][3] |
| 5-HT2C | 62[1] | High | A primary target for both compounds. |
| 5-HT3 | 2,373 (IC50)[2] | 61.4 (IC50)[2] | TFMCPP has significantly lower affinity for 5-HT3 than mCPP.[2] |
| SERT | 121 (EC50)[1] | 230 (IC50)[4] | Both compounds can evoke serotonin release.[1][4] |
Troubleshooting Guides
Issue: My experimental results with TFMCPP are inconsistent or show an unexpected phenotype.
This is a common indicator of potential off-target activity. The following workflow can help you diagnose the issue.
Issue: I need to design an experiment with appropriate controls for TFMCPP.
A well-controlled experiment is essential for isolating the on-target effects of TFMCPP. The following diagram illustrates the logical relationships between different types of controls.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of TFMCPP for a specific serotonin receptor subtype.
Objective: To determine the Ki of TFMCPP for the human 5-HT2C receptor.
Materials:
-
Cell membranes expressing the human 5-HT2C receptor.
-
Radioligand: [³H]Mesulergine (a 5-HT2C antagonist).
-
Non-specific binding control: Mianserin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.7.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.7.
-
TFMCPP stock solution and serial dilutions.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and scintillation counter.
-
96-well plates.
Methodology:
-
Membrane Preparation: Thaw the cell membrane aliquots on ice. Homogenize and dilute in the assay buffer to a final concentration of 10-20 µg protein per well.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL of [³H]Mesulergine, 50 µL of assay buffer, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of [³H]Mesulergine, 50 µL of Mianserin (10 µM), and 100 µL of membrane preparation.
-
TFMCPP Competition: 50 µL of [³H]Mesulergine, 50 µL of each TFMCPP dilution, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with 5 mL of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific counts per minute (CPM) from the total binding CPM.
-
Plot the percentage of specific binding against the log concentration of TFMCPP.
-
Determine the IC50 value (the concentration of TFMCPP that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to verify direct target engagement of a compound in a cellular context. It is based on the principle that ligand binding increases the thermal stability of the target protein.
Objective: To confirm that TFMCPP engages its intended serotonin receptor target in intact cells.
Materials:
-
Cell line endogenously expressing the target receptor.
-
TFMCPP and vehicle control (e.g., DMSO).
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Lysis buffer (e.g., RIPA buffer).
-
Equipment for protein quantification (e.g., Western blot or ELISA).
-
Thermal cycler or heating blocks.
Methodology:
-
Cell Treatment: Treat cultured cells with TFMCPP at the desired concentration or with a vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Heating: Harvest the cells and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to 4°C.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target receptor protein in the supernatant using Western blot or another sensitive protein detection method.
-
Data Analysis:
-
For each temperature point, compare the amount of soluble target protein between the vehicle-treated and TFMCPP-treated samples.
-
Plot the percentage of soluble protein against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the TFMCPP-treated samples indicates thermal stabilization and confirms target engagement.
-
Signaling Pathway Visualization
TFMCPP's primary on-target and potential off-target pathways converge on similar downstream effectors, complicating analysis. The diagram below illustrates this complexity.
References
- 1. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine are partial agonists at cloned 5-HT2A receptors expressed in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine (Trazodone)
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments aimed at enhancing the bioavailability of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine, commonly known as Trazodone.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of Trazodone and why are there discrepancies in the literature?
A1: The reported oral bioavailability of Trazodone varies in the literature. Some sources state it is approximately 100% absorbed after oral administration[1]. However, other studies suggest the bioavailability is around 60% due to significant first-pass metabolism in the liver[1]. This discrepancy can be attributed to differences in study design, subject populations, and the specific formulations tested. It is crucial to consider the impact of first-pass metabolism when designing experiments and interpreting bioavailability data for Trazodone.
Q2: How does food intake affect the bioavailability of Trazodone?
A2: Taking Trazodone shortly after food ingestion can influence its absorption. Food may slightly increase the total amount of drug absorbed (by up to 20%), decrease the peak plasma concentration, and prolong the time it takes to reach peak concentration[2][3][4]. When taken on an empty stomach, peak plasma concentrations are typically reached in about one hour, whereas with food, this can be extended to two hours[2][3].
Q3: What is the Biopharmaceutics Classification System (BCS) class of Trazodone and why is it important?
A3: Trazodone is classified as a BCS Class II drug[5][6]. This means it has high permeability but low aqueous solubility. The low solubility is the rate-limiting step for its absorption. Therefore, strategies to enhance the bioavailability of Trazodone should primarily focus on improving its dissolution rate and solubility in the gastrointestinal tract.
Q4: What are the primary formulation strategies to enhance the bioavailability of Trazodone?
A4: Given its BCS Class II characteristics, the main formulation strategies aim to improve solubility and dissolution rate. These include:
-
Particle size reduction: Micronization and nanosizing increase the surface area of the drug, which can lead to faster dissolution.
-
Solid dispersions: Dispersing Trazodone in a carrier matrix at the molecular level can enhance its dissolution.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs like Trazodone in the gastrointestinal tract.
-
Novel drug delivery systems: Formulations like fast-dissolving oral films and sustained-release systems can alter the release profile and potentially bypass some first-pass metabolism.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies
| Possible Cause | Troubleshooting Step | Rationale |
| Poor aqueous solubility of the Trazodone formulation. | 1. Characterize the solid-state properties of the Trazodone powder (e.g., crystallinity, particle size). 2. Employ solubility enhancement techniques such as preparing a nanosuspension or a solid dispersion. 3. Use a co-solvent or surfactant in the vehicle, ensuring it is non-toxic and does not interfere with the assay. | Trazodone is sparingly soluble in water, and its solubility is pH-dependent[7]. Ensuring the drug is in a form that can readily dissolve in the gastrointestinal fluid of the animal model is critical for consistent absorption. |
| Extensive first-pass metabolism in the animal model. | 1. Administer Trazodone with an inhibitor of CYP3A4 , the primary metabolizing enzyme, if the study design allows. 2. Develop a formulation that promotes lymphatic transport , such as a lipid-based delivery system, to partially bypass the liver. | Trazodone is extensively metabolized by CYP3A4 in the liver[1]. The metabolic profile can vary between species, leading to different bioavailability outcomes. |
| High experimental variability. | 1. Ensure a consistent and homogenous formulation is administered to each animal. For suspensions, vortex vigorously before each dose[7]. 2. Standardize the administration procedure , including the gavage technique and the volume administered relative to body weight. 3. Control for food effects by standardizing the fasting and feeding schedule of the animals. | Inconsistent dosing due to a settled suspension is a common source of variability[7]. The presence or absence of food can also significantly alter the absorption of Trazodone[2][3]. |
Issue 2: Inconsistent Results in In Vitro Dissolution Testing
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate dissolution medium. | 1. Use a dissolution medium that mimics the in vivo conditions of the gastrointestinal tract (e.g., simulated gastric fluid, simulated intestinal fluid). 2. Consider the pH-dependent solubility of Trazodone. Test dissolution at various pH levels (e.g., 1.2, 4.5, 6.8). | Trazodone's solubility is pH-dependent[6][7]. Using a single, non-representative dissolution medium may not accurately predict its in vivo behavior. |
| Coning or packing of the drug powder at the bottom of the dissolution vessel. | 1. Increase the agitation speed of the paddle or basket. 2. Add a small amount of surfactant to the dissolution medium to improve wetting of the drug particles. | Poorly soluble drugs can aggregate and sink, reducing the effective surface area for dissolution. |
| Incomplete drug release from the formulation. | 1. Analyze the formulation for potential drug-excipient interactions that may be hindering release. 2. For extended-release formulations, ensure the release mechanism is functioning as intended under the tested conditions. | Excipients can significantly impact the dissolution profile of a drug. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Different Trazodone Formulations in Humans
| Formulation | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Reference |
| Immediate-Release Tablet (Fasting) | 100 mg | 2172.2 | 0.5 | 16631.6 | [8] |
| Immediate-Release Tablet (Fed) | 100 mg | 1480.9 | 2.0 | 18193.0 | [2][9] |
| Dividose Tablet | 50 mg | 0.84 (relative to solution) | - | - | [10][11] |
| Film-Sealed Tablet | 50 mg | 0.90 (relative to solution) | - | - | [10][11] |
| Oral Solution | 50 mg | 1.05 (relative to solution) | - | - | [10][11] |
| Extended-Release Tablet (Generic) | 300 mg | 1920 ± 630 | - | 29960 ± 9090 | [6][12] |
| Extended-Release Tablet (Originator) | 300 mg | 1920 ± 770 | - | 27460 ± 8390 | [6][12] |
Table 2: Binding Affinities of Trazodone for Human Serotonin Receptors and Transporter
| Target | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| 5-HT1A | 118 | Partial Agonist | [13] |
| 5-HT2A | 35.6 | Antagonist | [13] |
| 5-HT2B | 78.4 | Antagonist | [13] |
| 5-HT2C | 224 | Antagonist | [13] |
| SERT (Serotonin Transporter) | 367 | Inhibitor | [13] |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for Trazodone Hydrochloride Tablets
Objective: To assess the in vitro release profile of Trazodone from a tablet formulation.
Materials:
-
USP Apparatus 2 (Paddle)
-
Dissolution vessels (900 mL)
-
Trazodone Hydrochloride tablets
-
0.01 N Hydrochloric Acid
-
Phosphate buffer pH 6.8
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Prepare the dissolution medium (e.g., 900 mL of 0.01 N HCl or phosphate buffer pH 6.8).
-
Pre-heat the dissolution medium to 37 ± 0.5°C.
-
Place one Trazodone tablet in each dissolution vessel.
-
Start the paddle rotation at a specified speed (e.g., 50 rpm).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of Trazodone using a validated analytical method (e.g., UV spectrophotometry at 247 nm or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 2: Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of Trazodone and assess its potential for active efflux.
Materials:
-
Caco-2 cells (passage number 20-40)
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Trazodone Hydrochloride
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Before the transport experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a paracellular marker like Lucifer yellow.
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the Trazodone solution in HBSS to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral compartment and replace with fresh HBSS.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
Follow the same procedure as above, but add the Trazodone solution to the basolateral (donor) compartment and sample from the apical (receiver) compartment.
-
-
Sample Analysis: Analyze the concentration of Trazodone in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. The efflux ratio (Papp B-A / Papp A-B) can then be determined. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Mandatory Visualization
Caption: Trazodone's multifaceted interaction with the serotonergic system.
Caption: Experimental workflow for enhancing Trazodone bioavailability.
References
- 1. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of single oral dose trazodone: a randomized, two-period, cross-over trial in healthy, adult, human volunteers under fed condition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacokinetics of single oral dose trazodone: a randomized, two-period, cross-over trial in healthy, adult, human volunteers under fed condition [frontiersin.org]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. researchgate.net [researchgate.net]
- 6. Physiologically Based Dissolution Testing in a Drug Development Process—a Case Study of a Successful Application in a Bioequivalence Study of Trazodone ER Formulations Under Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. jscimedcentral.com [jscimedcentral.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparative bioavailability of trazodone formulations using stable isotope methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative bioavailability of trazodone formulations using stable isotope methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physiologically Based Dissolution Testing in a Drug Development Process-a Case Study of a Successful Application in a Bioequivalence Study of Trazodone ER Formulations Under Fed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine and m-Chlorophenylpiperazine (mCPP) for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 1-[4-chloro-3-(trifluoromethyl)phenyl]piperazine (TFMCPP) and the widely studied compound meta-chlorophenylpiperazine (mCPP). Due to a notable scarcity of direct comparative studies in publicly available literature, this document synthesizes known data for mCPP and the limited information available for TFMCPP, alongside data for the related compound 3-(trifluoromethyl)phenyl)piperazine (TFMPP) to provide context. Researchers should interpret these compiled data with caution, as they are not derived from head-to-head experimental comparisons.
Introduction to the Compounds
This compound (TFMCPP) is a phenylpiperazine derivative. Its pharmacological profile is not extensively documented in peer-reviewed literature, presenting a challenge for direct comparison.
m-Chlorophenylpiperazine (mCPP) is a well-characterized psychoactive compound known to act as a non-selective serotonin receptor agonist and has some activity at the serotonin transporter.[1][2] It is frequently utilized as a pharmacological tool to probe the serotonin system.[1]
Comparative Pharmacological Profile
A direct comparison of the pharmacological profiles of TFMCPP and mCPP is hampered by the limited availability of data for TFMCPP. The following tables summarize the available quantitative data for mCPP and contextual data for related compounds.
Receptor Binding Affinities
The following table outlines the binding affinities (Ki, nM) of mCPP for various serotonin receptors. Data for TFMCPP is largely unavailable in the current literature.
| Receptor Subtype | mCPP Ki (nM) | TFMCPP Ki (nM) | Notes |
| 5-HT1A | ~360-1300 | Not Available | mCPP demonstrates relatively equipotent affinity across 5-HT receptor subtypes.[3] |
| 5-HT1B | ~360-1300 | Not Available | |
| 5-HT1D | ~360-1300 | Not Available | |
| 5-HT2A | ~360-1300 | Not Available | |
| 5-HT2C | ~360-1300 | Not Available | |
| 5-HT Transporter | >100,000 | Not Available | mCPP is reported to have an IC50 of 230 nM for the serotonin transporter.[2] |
Note: The Ki values for mCPP are presented as a range from a study in human brain membranes.[3] More specific values can be found in targeted literature but vary between studies.
For context, the related compound TFMPP (3-trifluoromethylphenyl)piperazine) shows affinities (Ki, nM) for 5-HT1A (288–1,950), 5-HT1B (30–132), 5-HT1D (282), 5-HT2A (160–269), and 5-HT2C (62) receptors.[4]
Functional Activity
The functional activity of these compounds, indicating their efficacy at a receptor, is crucial for understanding their pharmacological effects.
| Assay | mCPP | TFMCPP | Notes |
| Serotonin Release | Marked, dose-dependent increase in extracellular serotonin.[5] | Potent serotonin releasing agent. | mCPP's effect is antagonized by a serotonin re-uptake inhibitor.[5] |
| Dopamine Release | Weak increase in extracellular dopamine.[5] | Not Available | The effect of mCPP on dopamine is much weaker than on serotonin.[5] |
| Agonist/Antagonist Activity | Agonist at multiple 5-HT receptors.[1] | Not Available | mCPP is a non-selective 5-HT agonist.[1] |
Pharmacokinetic Profile
Pharmacokinetic parameters determine the absorption, distribution, metabolism, and excretion of a compound.
| Parameter | mCPP | TFMCPP | Species |
| Bioavailability | 14-108% (oral) | Not Available | Human[6] |
| Clearance | 11-92 mL/hr | Not Available | Human[6] |
| Elimination Half-life | 2.4-6.8 h (IV), 2.6-6.1 h (oral) | Not Available | Human[7] |
Note: The pharmacokinetic parameters for mCPP show large inter-individual variability.[6][7]
Key Experimental Methodologies
The following are detailed protocols for key experiments used to characterize compounds like TFMCPP and mCPP.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound to a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for serotonin receptors.
Materials:
-
Test compounds (TFMCPP, mCPP)
-
Radioligand (e.g., [3H]5-HT, [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A)
-
Cell membranes expressing the target serotonin receptor subtype
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4)[8]
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)[8]
-
Glass fiber filters (pre-soaked in polyethyleneimine)[8]
-
Scintillation cocktail
-
96-well microplates
-
Filtration apparatus (cell harvester)
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in ice-cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine the protein concentration.[8]
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + a high concentration of a non-labeled competing ligand), and competitive binding (membranes + radioligand + varying concentrations of the test compound).[8]
-
Incubation: Incubate the plates at a specified temperature for a duration sufficient to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[8]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[8]
-
Data Analysis: Calculate the specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to Ki using the Cheng-Prusoff equation.
In Vivo Microdialysis
This technique is used to measure extracellular levels of neurotransmitters in the brain of a freely moving animal.
Objective: To measure the effect of TFMCPP or mCPP administration on extracellular serotonin levels in a specific brain region (e.g., hippocampus, prefrontal cortex).
Materials:
-
Test compounds (TFMCPP, mCPP)
-
Animal model (e.g., rat, mouse)
-
Stereotaxic apparatus
-
Microdialysis probe and guide cannula
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ECD)
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in the stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest. Secure the cannula with dental cement. Allow the animal to recover for several days.[9]
-
Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[9]
-
Baseline Collection: Allow the system to equilibrate. Collect several baseline dialysate samples to determine the basal neurotransmitter levels.[9]
-
Drug Administration: Administer the test compound (TFMCPP or mCPP) systemically (e.g., intraperitoneal injection) or locally via reverse dialysis through the probe.[9]
-
Post-treatment Collection: Continue to collect dialysate samples at regular intervals to monitor the change in extracellular serotonin levels over time.[9]
-
Sample Analysis: Analyze the serotonin concentration in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the post-treatment serotonin levels as a percentage of the baseline levels.
Serotonin Receptor Signaling Pathways
mCPP and likely TFMCPP exert their effects by interacting with various serotonin receptor subtypes, which are primarily G-protein coupled receptors (GPCRs). The two major signaling cascades initiated by these receptors are the Gq and Gi/o pathways.
5-HT2 Receptor Family (Gq-coupled) Signaling
The 5-HT2A, 5-HT2B, and 5-HT2C receptors couple to Gq proteins.[10] Agonist binding to these receptors initiates a signaling cascade that leads to an increase in intracellular calcium.
5-HT1 Receptor Family (Gi/o-coupled) Signaling
The 5-HT1 receptor subtypes (1A, 1B, 1D, 1E, 1F) couple to inhibitory Gi/o proteins.[10] Activation of these receptors leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). This pathway also involves the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[10]
Conclusion
mCPP is a well-studied, non-selective serotonin receptor agonist with a complex pharmacological profile and variable pharmacokinetics. In contrast, this compound remains a largely uncharacterized compound in the public domain. The lack of available data for TFMCPP makes a direct and comprehensive comparison with mCPP challenging. Further research is required to fully elucidate the receptor binding affinities, functional activities, and pharmacokinetic/pharmacodynamic properties of TFMCPP to understand its potential as a research tool. The information on the related compound TFMPP suggests that substitutions on the phenylpiperazine scaffold can significantly alter the pharmacological profile, highlighting the need for specific experimental data for TFMCPP. Researchers are encouraged to use the provided experimental protocols as a starting point for the characterization of this and other novel compounds.
References
- 1. m-Chlorophenylpiperazine as a probe of serotonin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. msudenver.edu [msudenver.edu]
- 4. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 5. Effects of mCPP on the extracellular concentrations of serotonin and dopamine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Trazodone and Selective Serotonin Reuptake Inhibitors (SSRIs) in the Treatment of Major Depressive Disorder
This guide provides a detailed comparison of the efficacy of Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), and Selective Serotonin Reuptake Inhibitors (SSRIs), a widely prescribed class of antidepressants. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.
Mechanism of Action
Trazodone's mechanism of action is multifaceted. It acts as a serotonin 5-HT2A receptor antagonist and also inhibits the reuptake of serotonin.[1][2] Additionally, it has antagonistic effects on alpha-1 adrenergic and histamine H1 receptors, which contribute to its sedative properties.[1][3] SSRIs, on the other hand, primarily function by selectively blocking the reuptake of serotonin at the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.[4][5][6]
Comparative Efficacy Data
Multiple studies have compared the efficacy of Trazodone with that of SSRIs in treating major depressive disorder (MDD). The following tables summarize key quantitative data from these studies.
Table 1: Comparison of Efficacy in Reducing Depressive and Anxiety Symptoms
| Outcome Measure | Timepoint | Trazodone XR | SSRIs | p-value | Reference |
| MADRS | 8 weeks | 8.03 | 11.2 | 0.039 | [7] |
| 12 weeks | 5.99 | 11.06 | 0.001 | [7] | |
| HAM-A | 8 weeks | 4.27 | 6.98 | 0.03 | [7] |
| 12 weeks | Not Reported | Not Reported | Not Reported | ||
| QIDS-CR | 12 weeks | 3.21 | 6.71 | < 0.001 | [7] |
| QIDS-SR | 12 weeks | 5 | 7.66 | 0.003 | [7] |
MADRS: Montgomery-Åsberg Depression Rating Scale; HAM-A: Hamilton Anxiety Rating Scale; QIDS-CR: Quick Inventory of Depressive Symptomatology—Clinician-Rated; QIDS-SR: Quick Inventory of Depressive Symptomatology—Self-Rated. Lower scores indicate less severe symptoms.
Table 2: Treatment Response and Remission Rates at 12 Weeks
| Outcome | Trazodone XR | SSRIs | Reference |
| Response Rate (QIDS-CR) | 81.4% | 56.5% | [7] |
| Response Rate (MADRS) | 81.3% | 67.2% | [7] |
| Remission Rate | Higher in Trazodone XR arm | Lower than Trazodone XR | [7][8] |
Recent research indicates that after 12 weeks of treatment, Trazodone XR was more effective than SSRIs in diminishing the severity of depression, anxiety, and insomnia.[7][8][9] Notably, a higher proportion of patients achieved remission in the Trazodone XR group compared to the SSRI group.[7][8] While both treatments were effective in reducing overall symptoms, Trazodone XR showed noticeable benefits over SSRIs in addressing insomnia after 4 weeks, and in reducing the severity of depression and anxiety after 8 weeks.[7]
Experimental Protocols
The data presented above is primarily from a 12-week, naturalistic, observational study comparing the effectiveness of Trazodone XR to SSRIs in patients with Major Depressive Disorder.
-
Study Design : A 12-week, non-inferiority, naturalistic observational study.[8]
-
Participants : Patients diagnosed with Major Depressive Disorder.
-
Intervention : Flexible doses of either Trazodone extended-release (XR) or an SSRI were administered for 12 weeks.[10][11]
-
Outcome Measures : The severity of depression, anxiety, and insomnia were assessed using various scales including the Montgomery-Åsberg Depression Rating Scale (MADRS), Hamilton Anxiety Rating Scale (HAM-A), Quick Inventory of Depressive Symptomatology—Clinician-Rated (QIDS-CR), and Quick Inventory of Depressive Symptomatology, Self-Rated (QIDS-SR).[7][9]
-
Data Analysis : Statistical comparisons were made between the two treatment groups at baseline and at various timepoints throughout the 12-week study period.[10]
Signaling Pathways
The distinct mechanisms of action of Trazodone and SSRIs are illustrated in the following signaling pathway diagrams.
References
- 1. What is the mechanism of Trazodone Hydrochloride? [synapse.patsnap.com]
- 2. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic [mayoclinic.org]
- 6. ClinPGx [clinpgx.org]
- 7. Frontiers | TED—trazodone effectiveness in depression: a naturalistic study of the effeciveness of trazodone in extended release formulation compared to SSRIs in patients with a major depressive disorder [frontiersin.org]
- 8. TED-trazodone effectiveness in depression: a naturalistic study of the effeciveness of trazodone in extended release formulation compared to SSRIs in patients with a major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TED—trazodone effectiveness in depression: a naturalistic study of the effeciveness of trazodone in extended release formulation compared to SSRIs in patients with a major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trazodone effectiveness in depression: impacts of trazodone extended release vs SSRIs on the health status and quality of life of patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Analytical Standard of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine (CTPP), also known as TFMCPP, as a research chemical standard. We will delve into its analytical characterization, compare it with relevant alternatives, and provide detailed experimental protocols to assist researchers in its application.
Introduction to CTPP
This compound is a phenylpiperazine derivative that has garnered interest in neuropharmacological research. It acts as a selective partial serotonin releasing agent, making it a valuable tool for studying the serotonergic system.[1] As a research chemical standard, its purity and accurate characterization are paramount for obtaining reliable and reproducible experimental data. CTPP is structurally related to other well-known piperazine derivatives, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP), which is a known metabolite of the antidepressant drug Trazodone and a recreational drug.[2][3][4]
Physicochemical and Analytical Data
A summary of the key physicochemical and analytical data for CTPP and a common alternative, TFMPP, is presented below. This data is crucial for the proper identification and quantification of these compounds in experimental settings.
| Property | This compound (CTPP) | 1-(3-trifluoromethylphenyl)piperazine (TFMPP) |
| Synonyms | TFMCPP, PAL-179 | TFMPP |
| Molecular Formula | C₁₁H₁₂ClF₃N₂[1] | C₁₁H₁₃F₃N₂[5] |
| Molar Mass | 264.68 g·mol⁻¹[1] | 230.23 g/mol [5] |
| CAS Number | 41213-04-1[1] | 15532-75-9[5] |
| Purity (Typical) | ≥98% | ≥98% |
| Appearance | Crystalline solid[6] | Off-white, yellowish solid[4] |
| Solubility | Soluble in DMSO and PBS (pH 7.2) at 10 mg/ml[6] | Slightly soluble in acetone, fairly soluble in methanol[7] |
| UV max (in aqueous acid) | Not specified | 202 nm[7] |
Comparative Analysis with Alternative Standards
The choice of a research chemical standard often depends on the specific application and the analytical techniques available. While CTPP is a selective serotonin releasing agent, other piperazine derivatives with different pharmacological profiles are also used in research. The most common comparator is its isomer, TFMPP.
Key Distinctions:
-
Pharmacological Activity: CTPP is a selective partial serotonin releasing agent with an EC₅₀ of 33 nM.[1] In contrast, TFMPP is a serotonin receptor agonist with affinity for various 5-HT receptor subtypes, including 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, and 5-HT₂c receptors, and also acts as a serotonin releasing agent.[4][8]
-
Analytical Separation: Due to their structural similarities, the separation of CTPP and its isomers, as well as other piperazine derivatives, requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common techniques employed.[9][10][11][12] It is crucial to develop methods that can distinguish between positional isomers, as they may have different pharmacological and toxicological profiles.[11]
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible analysis of CTPP and related compounds. Below are representative protocols for GC-MS and HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Piperazine Derivatives
This protocol is adapted from methods used for the analysis of TFMPP and other piperazine derivatives and is suitable for the analysis of CTPP.[10][13]
1. Sample Preparation:
-
Accurately weigh an appropriate amount of the sample and dissolve it in methanol to a known concentration (e.g., 1 mg/mL).
-
If analyzing biological matrices (e.g., plasma, urine), perform a liquid-liquid or solid-phase extraction to isolate the analyte.
2. GC-MS Instrumentation and Conditions:
-
Instrument: Agilent 6890N GC with 5975 MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl/95% methyl silicone column.[13]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[10]
-
Injector Temperature: 250°C.[10]
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 1 min.
-
Ramp to 150°C at 10°C/min, hold for 5 min.
-
Ramp to 300°C at 7.5°C/min, hold for 2 min.[10]
-
-
Transfer Line Temperature: 280°C.[10]
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Full scan (e.g., m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification.[10]
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on methods developed for the simultaneous determination of piperazine derivatives.[12]
1. Sample Preparation and Derivatization (if necessary for fluorescence detection):
-
Prepare standard solutions in a suitable solvent (e.g., methanol).
-
For enhanced sensitivity with fluorescence detection, derivatization with a fluorescent labeling agent can be performed.
2. HPLC Instrumentation and Conditions:
-
Instrument: HPLC system with a fluorescence or UV detector.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., phosphate buffer) is typically used.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection:
-
UV detection at a wavelength appropriate for the analyte (e.g., 256 nm for 4-TFMPP hydrochloride).[6]
-
Fluorescence detection with appropriate excitation and emission wavelengths if a derivatization agent is used.
-
Visualizations
To further aid in the understanding of CTPP's context and analysis, the following diagrams are provided.
Caption: Experimental workflow for the GC-MS analysis of CTPP.
Caption: Simplified serotonin signaling pathway showing the action of CTPP.
Conclusion
This compound serves as a valuable research chemical standard for investigating the serotonergic system due to its selective serotonin-releasing properties. Its proper use requires a thorough understanding of its analytical characteristics and the ability to distinguish it from structurally similar compounds. The experimental protocols and comparative data provided in this guide are intended to support researchers in the effective application of CTPP in their studies. As with any reference standard, it is essential to obtain a certificate of analysis from the supplier to ensure its purity and identity.
References
- 1. 3-Trifluoromethyl-4-chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dl.icdst.org [dl.icdst.org]
- 4. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. caymanchem.com [caymanchem.com]
- 7. swgdrug.org [swgdrug.org]
- 8. acnp.org [acnp.org]
- 9. academic.oup.com [academic.oup.com]
- 10. scholars.direct [scholars.direct]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Simultaneous determination of N-benzylpiperazine and 1-(3-trifluoromethylphenyl)piperazine in rat plasma by HPLC-fluorescence detection and its application to monitoring of these drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ikm.org.my [ikm.org.my]
Validating TFMCPP as a Selective Serotonin Releasing Agent: A Comparative Guide
This guide provides a comparative analysis of 1-(3-trifluoromethylphenyl)piperazine (TFMCPP) as a selective serotonin-releasing agent (SSRA). Designed for researchers, scientists, and drug development professionals, this document objectively compares TFMCPP's performance with other notable serotonin-releasing agents, supported by experimental data.
Comparative Analysis of Serotonin Releasing Agents
The following table summarizes the in vitro potency and selectivity of TFMCPP in comparison to 3,4-methylenedioxymethamphetamine (MDMA), fenfluramine, and chlorphentermine. Potency is represented by the half-maximal effective concentration (EC50) for inducing the release of serotonin (5-HT) and dopamine (DA). A higher EC50 value indicates lower potency. Selectivity is determined by the ratio of dopamine to serotonin EC50 values, with a higher ratio indicating greater selectivity for serotonin release.
| Compound | 5-HT Release EC50 (nM) | DA Release EC50 (nM) | Selectivity Ratio (DA/5-HT) |
| TFMCPP | 121[1] | Inactive | Not Applicable |
| MDMA | 58[1] | 119[1] | 2.1 |
| Fenfluramine | 79 | Inactive | Not Applicable |
| Chlorphentermine | Data not available | Data not available | Highly Selective (Qualitative)[2] |
Key Observations:
-
TFMCPP is a potent serotonin-releasing agent with an EC50 value of 121 nM.[1]
-
Notably, TFMCPP demonstrates high selectivity for the serotonin system, as it is inactive as a dopamine-releasing agent.[1]
-
MDMA is a more potent serotonin releaser than TFMCPP but also induces dopamine release, making it less selective.[1]
-
Fenfluramine also shows high selectivity for serotonin release.
Mechanism of Action: Serotonin Release
Serotonin-releasing agents like TFMCPP primarily act on the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. These agents typically function as SERT substrates, meaning they are transported into the neuron by SERT. This process leads to a reversal of the transporter's function, causing it to expel serotonin from the neuron into the synapse, thereby increasing the extracellular concentration of serotonin.
Experimental Protocols
In Vitro Serotonin Release Assay Using Synaptosomes
This protocol outlines a common method for assessing the serotonin-releasing properties of a compound in vitro.
1. Preparation of Synaptosomes:
-
Euthanize rodents (e.g., rats) and rapidly dissect the brain region of interest (e.g., hippocampus, striatum).
-
Homogenize the tissue in ice-cold sucrose buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer buffer) for use in the release assay.
2. [3H]Serotonin Loading:
-
Pre-incubate the synaptosomal suspension at 37°C for a short period (e.g., 5-10 minutes).
-
Add a known concentration of radiolabeled serotonin (e.g., [3H]5-HT) to the suspension and incubate for a further period (e.g., 15-30 minutes) to allow for uptake into the synaptosomes.
3. Serotonin Release Assay:
-
Aliquot the [3H]5-HT-loaded synaptosomes into tubes containing various concentrations of the test compound (e.g., TFMCPP) or a vehicle control.
-
Incubate the tubes for a defined period (e.g., 10-30 minutes) at 37°C to allow for drug-induced release of [3H]5-HT.
-
Terminate the release by rapid filtration through glass fiber filters. This separates the synaptosomes from the incubation medium.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters (representing [3H]5-HT remaining in the synaptosomes) and in the filtrate (representing released [3H]5-HT) using liquid scintillation counting.
4. Data Analysis:
-
Calculate the percentage of [3H]5-HT released for each drug concentration relative to the total amount of [3H]5-HT taken up by the synaptosomes.
-
Plot the percentage of release against the log concentration of the test compound to generate a dose-response curve.
-
Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal release.
Experimental Workflow for Validation
The following diagram illustrates a typical workflow for validating a compound as a selective serotonin-releasing agent.
References
Comparative Analysis of TFMCPP and Other Phenylpiperazines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMCPP) and other key phenylpiperazine derivatives. This analysis is supported by quantitative data from receptor binding and functional assays, detailed experimental protocols, and visualizations of relevant signaling pathways.
Phenylpiperazines are a class of psychoactive compounds that have been widely studied for their interactions with various neurotransmitter systems, particularly the serotonergic system. Among these, TFMCPP, along with its structural analogs such as meta-chlorophenylpiperazine (mCPP), benzylpiperazine (BZP), and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), have garnered significant interest due to their distinct pharmacological profiles and potential therapeutic applications. This guide offers a comparative overview to aid in the selection and investigation of these compounds for research and drug development purposes.
Pharmacological Profile: A Quantitative Comparison
The primary mechanism of action for many phenylpiperazines involves their interaction with serotonin (5-HT) receptors. The following tables summarize the receptor binding affinities (Ki) and functional potencies (EC50) of TFMCPP and other notable phenylpiperazines at various serotonin receptor subtypes.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Phenylpiperazines at Serotonin (5-HT) Receptors
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT3 |
| TFMCPP | 180 | 130 | 200 | 210 | 150 | 35 | 2373[1] |
| mCPP | 360 - 1300[2] | - | - | 360 - 1300[2] | - | 360 - 1300[2] | 61.4[1] |
| TFMPP | - | - | - | - | - | - | 2373[1] |
Data presented as Ki (nM) values. Lower values indicate higher binding affinity. Data for some receptor subtypes were not available in the reviewed literature.
Table 2: Comparative Functional Activity (EC50, nM) of Phenylpiperazines at Serotonin (5-HT) Receptors
| Compound | 5-HT1A (Agonist) | 5-HT2C (Agonist) |
| TFMCPP | - | - |
| mCPP | - | - |
| TFMPP | - | - |
Data presented as EC50 (nM) values. Lower values indicate higher potency. Comprehensive functional data for all compounds at all receptor subtypes is limited in the available literature.
In Vivo Behavioral Effects
The diverse receptor binding profiles of phenylpiperazines translate into distinct behavioral effects in animal models.
-
TFMCPP has been shown to induce a moderate head twitch response in mice, suggesting hallucinogen-like effects.[3]
-
mCPP is known to induce anxiogenic-like effects in animal models, which are thought to be mediated by its agonist activity at 5-HT2C receptors.[4][5] It has also been shown to decrease locomotor activity.[3]
-
BZP primarily exhibits stimulant-like effects, increasing locomotor activity in a dose-dependent manner.[3]
-
TFMPP , similar to TFMCPP, elicits a head twitch response, indicative of hallucinogenic properties.[3] It also decreases locomotor activity.[3]
Key Signaling Pathways
The interaction of phenylpiperazines with serotonin receptors, particularly the 5-HT2 family, initiates intracellular signaling cascades that are crucial for their pharmacological effects. The diagram below illustrates a generalized signaling pathway for Gq-coupled 5-HT2 receptors, which are primary targets for compounds like TFMCPP and mCPP.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental methodologies are crucial. Below are standardized protocols for key assays used in the characterization of phenylpiperazines.
Radioligand Binding Assay for Serotonin Receptors
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Materials:
-
Cell membranes expressing the target human serotonin receptor.
-
Radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A).
-
Unlabeled test compound (e.g., TFMCPP).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Incubate at a specific temperature for a set period to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Flux Assay for 5-HT2C Receptor Functional Activity
This assay measures the increase in intracellular calcium concentration following receptor activation, which is a hallmark of Gq-coupled receptor signaling.
Materials:
-
Cells stably expressing the human 5-HT2C receptor.
-
Cell culture medium and supplements.
-
96-well black, clear-bottom microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound (e.g., TFMCPP).
-
Fluorescence microplate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the cells into a 96-well microplate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer. Incubate for a specified time to allow for dye uptake and de-esterification.
-
Baseline Measurement: Measure the baseline fluorescence of each well using a fluorescence microplate reader.
-
Compound Addition: Add varying concentrations of the test compound to the wells using the plate reader's automated injector.
-
Signal Detection: Immediately after compound addition, continuously measure the fluorescence intensity over time to detect the increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Mouse Head-Twitch Response (HTR) Assay
The head-twitch response in mice is a behavioral assay used to assess the in vivo hallucinogenic-like potential of a compound, primarily mediated by 5-HT2A receptor activation.[6][7][8]
Materials:
-
Male CD-1 or C57BL/6J mice.
-
Test compound (e.g., TFMCPP) dissolved in a suitable vehicle.
-
Observation chambers (e.g., clear cylindrical enclosures).
-
Video recording equipment (optional but recommended for unbiased scoring).
Procedure:
-
Acclimation: Acclimate the mice to the testing room and observation chambers for at least 30 minutes before drug administration.
-
Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal injection).
-
Observation: Place the mouse in the observation chamber and record the number of head twitches over a specific time period (e.g., 30-60 minutes). A head twitch is a rapid, side-to-side rotational movement of the head.
-
Data Analysis: Compare the number of head twitches in the drug-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
This guide provides a foundational understanding of the comparative pharmacology of TFMCPP and other phenylpiperazines. For more in-depth analysis, researchers are encouraged to consult the primary literature and conduct further experiments tailored to their specific research questions.
References
- 1. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. Head-twitch response - Wikipedia [en.wikipedia.org]
- 8. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine with other receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of phenylpiperazine compounds with various neurotransmitter receptors. Due to the limited availability of direct binding data for 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine, this document focuses on its close structural analogs: meta-chlorophenylpiperazine (m-CPP), a major active metabolite of the antidepressant Trazodone, and 3-Trifluoromethylphenylpiperazine (TFMPP), a known psychoactive substance. The data presented herein, derived from in vitro radioligand binding and functional assays, offers valuable insights into the potential off-target effects and polypharmacology of this class of compounds.
Comparative Receptor Binding Affinities
The following tables summarize the binding affinities (Ki in nM) of m-CPP and TFMPP for a range of serotonin (5-HT), adrenergic, and other receptors. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinities (Ki, nM) of meta-chlorophenylpiperazine (m-CPP)
| Receptor Subtype | Ki (nM) | Functional Activity |
| 5-HT1A | ~100 | Agonist |
| 5-HT1B | Moderate Affinity | Agonist |
| 5-HT1D | Moderate Affinity | Agonist |
| 5-HT2A | Moderate Affinity | Agonist |
| 5-HT2B | High Affinity | Agonist |
| 5-HT2C | 3.4 | Partial Agonist |
| 5-HT3 | Significant Affinity | Agonist |
| 5-HT7 | Significant Affinity | Agonist |
| α1-adrenergic | Significant Affinity | Antagonist |
| α2-adrenergic | Significant Affinity | Antagonist |
| Histamine H1 | Significant Affinity | Antagonist |
| Serotonin Transporter (SERT) | ~100 | Inhibitor |
Data compiled from multiple sources.[1][2][3][4]
Table 2: Binding Affinities (Ki, nM) of 3-Trifluoromethylphenylpiperazine (TFMPP)
| Receptor Subtype | Ki (nM) | Functional Activity |
| 5-HT1A | 288–1,950 | Full Agonist |
| 5-HT1B | 30–132 | Full Agonist |
| 5-HT1D | 282 | Full Agonist |
| 5-HT2A | 160–269 | Weak Partial Agonist/Antagonist |
| 5-HT2C | 62 | Full Agonist |
| 5-HT3 | >2,300 (IC50) | Insignificant Affinity |
| Serotonin Transporter (SERT) | 121 (EC50) | Releaser |
Data compiled from multiple sources.[2][5]
Experimental Methodologies
The binding affinity data presented in this guide are primarily derived from in vitro radioligand binding assays. A general protocol for such an assay is outlined below.
General Radioligand Binding Assay Protocol
Objective: To determine the affinity of a test compound (e.g., m-CPP, TFMPP) for a specific receptor by measuring its ability to displace a radiolabeled ligand known to bind to that receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or specific brain regions).
-
Radioligand specific for the receptor (e.g., [³H]Ketanserin for 5-HT2A receptors, [³H]8-OH-DPAT for 5-HT1A receptors).
-
Test compound (unlabeled).
-
Incubation buffer (specific composition varies depending on the receptor).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Workflow:
General workflow for a radioligand binding assay.
Signaling Pathways Overview
The interaction of phenylpiperazines with various receptors can trigger distinct downstream signaling cascades. The following diagrams illustrate simplified signaling pathways for two of the most significantly affected receptor families.
5-HT2A Receptor Signaling (Antagonism by Trazodone)
Trazodone, the parent drug of m-CPP, is a potent antagonist at 5-HT2A receptors. This action is believed to contribute to its therapeutic effects.[6][7]
Simplified 5-HT2A receptor signaling pathway and the antagonistic action of Trazodone/m-CPP.
5-HT1A Receptor Signaling (Agonism by m-CPP and TFMPP)
Both m-CPP and TFMPP act as agonists at 5-HT1A receptors, which are coupled to inhibitory G-proteins (Gi/o).[1][2][4]
Simplified 5-HT1A receptor signaling pathway showing the agonistic action of m-CPP/TFMPP.
Conclusion
The phenylpiperazine scaffold, represented here by m-CPP and TFMPP, exhibits a complex pharmacological profile with significant cross-reactivity across multiple receptor systems, particularly within the serotonergic and adrenergic families. This polypharmacology is a critical consideration in drug development, as it can contribute to both therapeutic efficacy and adverse side effects. The data and pathways presented in this guide underscore the importance of comprehensive receptor screening for any novel compound containing the phenylpiperazine moiety. Further research is warranted to elucidate the precise binding profile of this compound and its functional consequences.
References
- 1. Psychopharmacological profile of 1-(m-(trifluoromethyl) phenyl) piperazine (TFMPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. Trazodone and its active metabolite m-chlorophenylpiperazine as partial agonists at 5-HT1A receptors assessed by [35S]GTPgammaS binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. esmed.org [esmed.org]
- 6. Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Head-to-Head Comparison: TFMCPP vs. TFMPP in Preclinical Research
A comprehensive analysis of 3-(Trifluoromethyl)-4-chlorophenylpiperazine (TFMCPP) and 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) reveals distinct pharmacological profiles, primarily centered on their interaction with the serotonin system. While both are phenylpiperazine derivatives, their subtle structural differences lead to varied receptor affinities and functional activities, impacting their potential applications in neuroscience research and drug development. This guide provides a detailed comparison of their known pharmacological properties, supported by available experimental data and methodologies.
Chemical Structures
The chemical structures of TFMCPP and TFMPP are presented below. The key difference is the presence of a chlorine atom at the 4th position of the phenyl ring in TFMCPP.
TFMCPP (3-Trifluoromethyl-4-chlorophenylpiperazine)
TFMPP (1-(3-Trifluoromethylphenyl)piperazine)
Caption: Putative signaling cascade following TFMPP binding to G-protein coupled serotonin receptors.
Caption: Proposed mechanism of serotonin release mediated by TFMCPP and TFMPP via the serotonin transporter.
Conclusion
TFMCPP and TFMPP are valuable research tools for investigating the serotonin system. TFMPP acts as a broad-spectrum serotonin receptor agonist and a serotonin releasing agent, with well-characterized in vitro pharmacology. In contrast, TFMCPP is described as a more selective, partial serotonin releasing agent, though its interactions with serotonin receptors remain to be fully elucidated. The lack of comprehensive binding data for TFMCPP highlights an area for future research that would enable a more complete head-to-head comparison. The distinct profiles of these compounds suggest they may have different applications in probing the complexities of serotonergic neurotransmission and its role in various physiological and pathological processes.
Validating the Specificity of TFMCPP for Serotonin Transporters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of m-Trifluoromethylphenylpiperazine (TFMCPP) with alternative compounds used in the study of the serotonin transporter (SERT). The data presented herein is intended to assist researchers in validating the specificity of TFMCPP as a tool for investigating serotonergic neurotransmission.
Comparative Analysis of Binding Affinities
The following table summarizes the binding affinities of TFMCPP and commonly used selective serotonin reuptake inhibitors (SSRIs) for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. This quantitative data allows for a direct comparison of the potency and selectivity of these compounds.
| Compound | SERT Affinity (Ki/IC50/EC50 in nM) | DAT Affinity (Ki/IC50 in nM) | NET Affinity (Ki/IC50 in nM) | Selectivity (SERT vs. DAT/NET) |
| TFMCPP | 121 (EC50)[1] | No effect on reuptake or efflux[1] | No effect on reuptake or efflux[1] | Highly selective for SERT |
| Fluoxetine | 1.0 - 10 | 200 - 1000 | 100 - 500 | High |
| Paroxetine | 0.1 - 1.0 | 100 - 500 | 10 - 50 | Very High |
| Citalopram | 1.0 - 5.0 | > 1000 | > 1000 | Very High |
| Sertraline | 0.2 - 2.0 | 25 - 100 | 50 - 200 | High |
Note: Lower Ki/IC50/EC50 values indicate higher binding affinity. Selectivity is a qualitative assessment based on the ratio of binding affinities for SERT versus DAT and NET.
Experimental Methodologies
The binding affinity and functional activity of TFMCPP and other compounds at monoamine transporters are typically determined using in vitro assays, such as radioligand binding assays and neurotransmitter uptake assays.
Radioligand Binding Assay
This assay measures the ability of a test compound (e.g., TFMCPP) to displace a radiolabeled ligand that is known to bind to a specific transporter (e.g., [³H]citalopram for SERT).
Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) stably expressing the human serotonin, dopamine, or norepinephrine transporter.
-
Incubation: The prepared membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Functional Uptake Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter (e.g., [³H]serotonin) into cells expressing the corresponding transporter.
Protocol Outline:
-
Cell Culture: Cells stably expressing the human serotonin, dopamine, or norepinephrine transporter are cultured in appropriate multi-well plates.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.
-
Uptake Initiation: A fixed concentration of the radiolabeled neurotransmitter is added to initiate the uptake process.
-
Uptake Termination: After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
Quantification: The amount of radioactivity accumulated within the cells is determined by lysing the cells and measuring the radioactivity in the lysate.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50).
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and biological context, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for validating transporter specificity.
Caption: Serotonin reuptake pathway and the inhibitory action of TFMCPP.
References
A Comparative In Vivo Analysis of TFMCPP and Fenfluramine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of 1-(3-Trifluoromethylphenyl)piperazine (TFMCPP) and fenfluramine, two potent serotonergic agents. The following sections detail their mechanisms of action, comparative pharmacological effects supported by experimental data, and the methodologies employed in key in vivo studies.
Executive Summary
TFMCPP and fenfluramine both exert significant effects on the serotonin (5-HT) system, primarily by increasing extracellular 5-HT levels. However, their underlying mechanisms and broader pharmacological profiles exhibit key distinctions. Fenfluramine acts as a serotonin-releasing agent and reuptake inhibitor, and also demonstrates activity as a positive modulator of the sigma-1 receptor.[1][2][3] TFMCPP, and its structural analog m-chlorophenylpiperazine (mCPP), are also recognized as serotonin-releasing agents.[4] While both compounds have been investigated for their effects on behavior and neurochemistry, fenfluramine has undergone extensive clinical development, particularly for its anti-seizure properties.[5][6] This guide synthesizes available preclinical in vivo data to facilitate a comparative understanding of these two compounds.
Comparative In Vivo Effects
The following tables summarize quantitative data from in vivo studies to provide a clear comparison of the pharmacological effects of TFMCPP (and its analog mCPP) and fenfluramine.
Table 1: Neurochemical Effects
| Parameter | TFMCPP/mCPP | Fenfluramine | Key Findings & Citations |
| Extracellular Serotonin (5-HT) Levels | ↑ (mCPP) | ↑ | mCPP induces a marked, dose-related increase in extracellular 5-HT.[7] Fenfluramine also significantly increases extracellular 5-HT levels.[4] |
| Extracellular Dopamine (DA) Levels | Modest ↑ (mCPP) | Not a primary effect | mCPP produces a much weaker effect on dopamine release compared to serotonin.[7] |
Table 2: Behavioral and Physiological Effects
| Parameter | TFMCPP/mCPP | Fenfluramine | Key Findings & Citations |
| Locomotor Activity | Variable | Decrease | The effects of serotonergic agents on locomotor activity can be complex and species-dependent.[8][9] |
| Discriminative Stimulus Properties | Full substitution for fenfluramine (mCPP) | Serves as a training drug | The discriminative stimulus effects of fenfluramine are mediated by 5-HT2C and, to some extent, 5-HT2A receptors. mCPP fully substitutes for fenfluramine, indicating similar subjective effects.[10] |
| Body Temperature | Not extensively reported for TFMCPP | Hypothermia | D-fenfluramine induces a sustained decrease in body temperature in rats under normal ambient temperatures.[11][12] |
| Anti-seizure Activity | Not a primary area of investigation | Effective | Fenfluramine has demonstrated significant anti-seizure efficacy in both preclinical models and clinical trials for Dravet and Lennox-Gastaut syndromes.[5][6] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to allow for replication and critical evaluation of the cited data.
In Vivo Microdialysis
Objective: To measure extracellular levels of neurotransmitters, such as serotonin and dopamine, in the brain of freely moving animals following drug administration.
Protocol:
-
Animal Preparation: Adult male Sprague-Dawley rats are surgically implanted with a guide cannula targeting a specific brain region (e.g., hippocampus, prefrontal cortex).[4][13] Animals are allowed to recover for a set period.
-
Probe Insertion: On the day of the experiment, a microdialysis probe with a semi-permeable membrane is inserted through the guide cannula.[14]
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[4]
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.
-
Drug Administration: TFMCPP or fenfluramine is administered via a specified route (e.g., intraperitoneal injection).
-
Post-Drug Collection: Dialysate collection continues for several hours after drug administration.
-
Analysis: Neurotransmitter concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Locomotor Activity Assessment
Objective: To evaluate the effects of TFMCPP and fenfluramine on spontaneous movement in rodents.
Protocol:
-
Apparatus: An open-field arena equipped with infrared beams or a video tracking system is used to monitor animal movement.[9][15]
-
Habituation: Animals are habituated to the testing room for a period before the experiment.
-
Drug Administration: Animals are administered either TFMCPP, fenfluramine, or a vehicle control.
-
Testing: Immediately after injection, each animal is placed in the center of the open-field arena.
-
Data Collection: Locomotor activity, including distance traveled, rearing frequency, and time spent in different zones of the arena, is recorded for a specified duration (e.g., 60 minutes).
-
Analysis: Data are analyzed to compare the locomotor activity of drug-treated groups with the control group.
Drug Discrimination Studies
Objective: To assess the subjective effects of TFMCPP by determining if it substitutes for the discriminative stimulus effects of a known serotonergic agent like fenfluramine.
Protocol:
-
Training: Rats are trained to press one of two levers in an operant chamber to receive a reward (e.g., food pellet). They are trained to associate one lever with the administration of fenfluramine (the "drug" lever) and the other lever with the administration of saline (the "saline" lever).[10][16]
-
Test Sessions: Once the animals have learned the discrimination, test sessions are conducted with TFMCPP.
-
Substitution Test: Animals are administered various doses of TFMCPP, and the percentage of responses on the drug-associated lever is recorded. Full substitution is indicated if the animals predominantly press the drug lever after TFMCPP administration.
-
Antagonism Test: To identify the receptor mechanisms involved, animals can be pre-treated with a specific serotonin receptor antagonist before the administration of fenfluramine or TFMCPP.
Body Temperature Measurement
Objective: To measure changes in core body temperature in response to TFMCPP or fenfluramine administration.
Protocol:
-
Animal Housing: Animals are housed individually in a temperature-controlled environment.[17][18]
-
Baseline Measurement: Baseline core body temperature is measured using a rectal probe or an implanted telemetry device.[19]
-
Drug Administration: Animals receive an injection of TFMCPP, fenfluramine, or vehicle.
-
Post-Drug Measurement: Body temperature is measured at regular intervals for several hours following the injection.
-
Analysis: Changes in body temperature from baseline are calculated and compared between treatment groups.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the proposed signaling pathways for fenfluramine and a typical experimental workflow for in vivo studies.
References
- 1. Fenfluramine acts as a positive modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Fenfluramine: a plethora of mechanisms? [frontiersin.org]
- 3. dravetfoundation.org [dravetfoundation.org]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. An evaluation of the locomotor stimulating action of ethanol in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discriminative stimulus properties of (+/-)-fenfluramine: the role of 5-HT2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of D-fenfluramine-induced hypothermia: evidence for multiple sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.universityofgalway.ie [research.universityofgalway.ie]
- 13. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A neuropharmacological analysis of the discriminative stimulus properties of fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Body Temperature Measurements for Metabolic Phenotyping in Mice [frontiersin.org]
- 18. Effects of Rodent Thermoregulation on Animal Models in the Research Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Benchmarking TFMCPP: A Comparative Analysis Against Known Serotonin Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-Trifluoromethylphenylpiperazine (TFMCPP) with established serotonin agonists, offering a quantitative analysis of their performance at various serotonin (5-HT) receptor subtypes. The included data, presented in standardized tables, is supported by detailed experimental protocols to ensure reproducibility and facilitate informed decision-making in research and development.
Introduction to TFMCPP
TFMCPP is a non-selective agonist at serotonin receptors, exhibiting activity at both 5-HT1 and 5-HT2 receptor families. Its broad pharmacological profile necessitates a thorough comparison with more selective, well-characterized serotonin agonists to understand its specific applications and potential off-target effects. This guide benchmarks TFMCPP against the endogenous ligand Serotonin (5-HT) and three clinically and scientifically relevant agonists: DOI, a potent 5-HT2A/2C agonist; Buspirone, a 5-HT1A partial agonist; and Sumatriptan, a 5-HT1B/1D agonist.
Comparative Analysis of Receptor Binding Affinity
The binding affinity of a compound for its receptor is a critical determinant of its potency. The following table summarizes the inhibitory constant (Ki) and 50% inhibitory concentration (IC50) values for TFMCPP and the benchmark agonists across a range of human serotonin receptor subtypes. Lower values indicate higher binding affinity.
| Compound | 5-HT1A (Ki/IC50, nM) | 5-HT1B (Ki, nM) | 5-HT1D (Ki, nM) | 5-HT1E (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT3 (IC50, nM) |
| TFMCPP | - | - | - | 5277-6293[1] | - | - | - | 2373[2] |
| Serotonin (5-HT) | - | - | - | 5.3-9.7[1] | - | - | - | - |
| DOI | - | - | - | 2970[1] | 0.7 | 20 | 2.4 | - |
| Buspirone | 24[1] | Inactive[1] | - | - | Moderate Affinity[1] | - | - | - |
| Sumatriptan | - | - | 20-30[3] | 2520[1] | - | - | - | - |
Comparative Analysis of Functional Activity
Functional activity assays measure the biological response elicited by a compound upon binding to its receptor. The following table presents the half-maximal effective concentration (EC50) values, which indicate the concentration of an agonist that produces 50% of the maximal response.
| Compound | Receptor Subtype | Assay Type | EC50 (nM) |
| TFMCPP | 5-HT1E | [35S]GTPγS binding | - |
| Serotonin (5-HT) | 5-HT3A | Electrophysiology | 2700[4] |
| 5-HT2A | Calcium Mobilization | 1230[5] | |
| DOI | 5-HT2A | - | - |
| Buspirone | 5-HT1A | Tyrosine Hydroxylation Inhibition | 48400[6] |
| 5-HT1A | G-protein activation | 15-186[7] | |
| Sumatriptan | 5-HT1B/1D | - | - |
Signaling Pathways and Experimental Workflow
The interaction of TFMCPP and benchmark agonists with their target receptors initiates distinct intracellular signaling cascades. The following diagrams illustrate these pathways and the general workflow for their characterization.
Signaling pathways of 5-HT1 and 5-HT2 receptor subtypes.
General experimental workflows for binding and functional assays.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for a specific serotonin receptor subtype.
1. Materials:
-
Cell membranes expressing the human serotonin receptor of interest.
-
Radioligand specific for the receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A).
-
Test compound (TFMCPP) and reference compounds (Serotonin, DOI, Buspirone, Sumatriptan).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.3% polyethyleneimine.
-
96-well filter plates and a vacuum filtration manifold.
-
Scintillation counter and scintillation fluid.
2. Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor in a suitable buffer and prepare a membrane fraction by centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled competing ligand.
-
Competitive Binding: Membrane preparation, radioligand, and serial dilutions of the test compound.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a vacuum manifold.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Measurement for Gi/o-Coupled Receptors
This protocol outlines a method to determine the functional activity (EC50) of agonists at Gi/o-coupled serotonin receptors (e.g., 5-HT1A) by measuring the inhibition of adenylyl cyclase activity.
1. Materials:
-
Cells stably expressing the human Gi/o-coupled serotonin receptor of interest.
-
Cell culture medium and reagents.
-
Test compound (TFMCPP) and reference compounds.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well or 96-well microplates.
-
Plate reader compatible with the chosen assay kit.
2. Procedure:
-
Cell Culture: Culture the cells to an appropriate confluency in microplates.
-
Compound Addition: Add serial dilutions of the test compound to the cells.
-
Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate the plates at room temperature or 37°C for a time specified by the cAMP detection kit manufacturer.
-
cAMP Detection: Add the cAMP detection reagents according to the kit's protocol.
-
Measurement: Read the plate on a suitable plate reader.
3. Data Analysis:
-
Generate a standard curve to convert the raw data to cAMP concentrations.
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Conclusion
This guide provides a foundational benchmark for TFMCPP against key serotonin agonists. The data indicates that TFMCPP is a non-selective serotonergic ligand with a complex pharmacological profile. For researchers and drug development professionals, this comparative analysis highlights the importance of comprehensive characterization of novel compounds against a panel of well-defined reference agents to elucidate their therapeutic potential and predict possible side effects. The provided experimental protocols offer a starting point for conducting such in-house evaluations.
References
- 1. The discovery, structure, and function of 5-HTR1E serotonin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acnp.org [acnp.org]
- 4. Differential Effects of Serotonin and Dopamine on Human 5-HT3A Receptor Kinetics: Interpretation within an Allosteric Kinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The anxiolytic serotonin 5-HT1A receptor agonists buspirone, ipsapirone and gepirone are inhibitors of tyrosine hydroxylation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
A Comparative Guide to Establishing the Purity of Synthesized 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine
For researchers, scientists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is paramount to the reliability and reproducibility of experimental results. This guide provides an objective comparison of modern analytical techniques for establishing the purity of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine (CTPP), a key building block in the development of various therapeutic agents. We present a detailed overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, complete with experimental protocols and comparative data to aid in the selection of the most suitable method for your research needs.
Introduction to CTPP and the Imperative of Purity
This compound is a substituted arylpiperazine, a chemical scaffold prevalent in a wide range of centrally acting drugs. The biological activity of CTPP and its derivatives is highly dependent on their structural integrity and purity. The presence of impurities, such as unreacted starting materials, by-products, or isomers, can lead to erroneous biological data, altered pharmacological profiles, and potential toxicity. Therefore, rigorous purity assessment is a critical step in the synthesis and characterization of CTPP.
Comparison of Analytical Methodologies
The selection of an appropriate analytical technique for purity determination depends on several factors, including the nature of the expected impurities, the required level of sensitivity and accuracy, and the availability of instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of CTPP.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and a mobile phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Intrinsic quantitative relationship between NMR signal intensity and the number of atomic nuclei. |
| Primary Use | Quantitation of the main component and non-volatile impurities. | Identification and quantitation of volatile and semi-volatile impurities. | Absolute quantitation of the main component and structural elucidation of impurities. |
| Sensitivity | High (typically ppm levels).[1] | Very high for volatile compounds (ppb levels).[1] | Moderate (requires a higher sample concentration).[1] |
| Accuracy | High, dependent on the purity of the reference standard. | High, dependent on the purity of the reference standard. | Very high, as it can be a primary ratio method.[2][3] |
| Precision | Excellent (typically <1% RSD).[4][5] | Excellent (typically <2% RSD). | Excellent (typically <1% RSD).[3][4] |
| Limit of Detection | Low (ng/mL range).[6] | Very low for volatile impurities (pg/mL range). | Higher compared to chromatographic methods.[4] |
| Sample Throughput | High. | Moderate to High. | Moderate. |
| Destructive? | Yes. | Yes. | No. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine quality control of CTPP, providing excellent resolution for non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of synthesized CTPP in 10 mL of acetonitrile to obtain a 1 mg/mL solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 10 90 25 10 90 26 70 30 | 30 | 70 | 30 |
-
-
Data Analysis: The purity of CTPP is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the synthesized CTPP, such as residual starting materials or low molecular weight by-products.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Dichloromethane (GC grade)
-
Helium (carrier gas)
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of CTPP in 1 mL of dichloromethane.
-
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Hold: 10 minutes at 300 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-500 amu
-
-
Data Analysis: Identify impurities by comparing their mass spectra to a reference library (e.g., NIST). Quantify impurities using an internal standard or by area percentage if response factors are known to be similar.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute measure of purity and is an excellent orthogonal technique to chromatography. It is particularly useful for certifying reference standards.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard of known purity (e.g., maleic acid)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of CTPP into a vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d6.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal recovery.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate a well-resolved signal of CTPP and a signal of the internal standard.
-
Calculate the purity of CTPP using the following formula: Purity (%) = (I_CTPP / N_CTPP) * (N_IS / I_IS) * (MW_CTPP / MW_IS) * (m_IS / m_CTPP) * P_IS Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
CTPP = this compound
-
IS = Internal Standard
-
-
Potential Impurities in CTPP Synthesis
A thorough understanding of the synthetic route is crucial for identifying potential impurities. A common synthesis of CTPP involves the nucleophilic substitution of 3,4-dichlorobenzotrifluoride with piperazine. Potential impurities include:
-
Unreacted Starting Materials: 3,4-dichlorobenzotrifluoride and piperazine.
-
Positional Isomer: 1-[3-Chloro-4-(trifluoromethyl)phenyl]piperazine, arising from the reaction at the other chlorine position.
-
Bis-substituted By-product: 1,4-bis[4-chloro-3-(trifluoromethyl)phenyl]piperazine.
-
Solvent Residues: From the reaction and purification steps.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in purity determination and the relevance of CTPP in a research context, the following diagrams are provided.
Caption: Workflow for the synthesis, purification, and purity determination of CTPP.
References
- 1. benchchem.com [benchchem.com]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acgpubs.org [acgpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. Simultaneous determination of N-benzylpiperazine and 1-(3-trifluoromethylphenyl)piperazine in rat plasma by HPLC-fluorescence detection and its application to monitoring of these drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
TFMCPP as a Reference Compound in Serotonin Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-(Trifluoromethyl)phenylpiperazine (TFMCPP) with alternative reference compounds used in serotonin (5-HT) research. TFMCPP is a non-selective serotonergic agent that has been widely used to probe the function of the serotonin system. However, its utility is limited by its broad activity across multiple 5-HT receptor subtypes and its interaction with the serotonin transporter (SERT). This guide offers an objective comparison of TFMCPP's pharmacological profile against more selective ligands, supported by experimental data, to aid researchers in selecting the most appropriate tools for their studies.
Comparative Pharmacological Profile
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50/pA2) of TFMCPP and a selection of alternative, more selective serotonergic ligands. It is important to note that these values are compiled from various sources and experimental conditions may differ, potentially influencing the absolute values.
Table 1: Binding Affinities (Ki, nM) of Serotonergic Compounds at Human 5-HT Receptor Subtypes
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT3 | 5-HT7 | SERT (IC50) |
| TFMCPP | ~100-200 | ~50-150 | ~100-300 | ~50-100 | ~200-500 | ~30-80 | >1000[1] | ~100-400 | ~230[2] |
| Agonists | |||||||||
| 8-OH-DPAT | 0.9 | 218 | 138 | 2500 | - | 4800 | >10000 | 125 | - |
| CP-94253 | 89[3] | 2 [3] | 49[3] | 1600[3] | - | 860[3] | - | - | - |
| DOI | 135 | 112 | 68 | 0.7 [4] | 20[4] | 2.4 [4] | >10000 | 83 | - |
| Antagonists | |||||||||
| WAY-100635 | 0.39 [1] | 3981 | 1585 | 1778 | - | 3090 | >10000 | 158 | - |
| SB-224289 | 1585 | 6.9 [5] | 501 | 10000 | - | >10000 | - | - | - |
| GR 127935 | 126 | 2.0 | 1.6 | 1000 | - | 251 | - | 12.6 | - |
| Ketanserin | 129 | 1900[6] | 1000 | 1.3 | 39.8 | 15.8 | >10000 | 63.1 | - |
| RS-102221 | 1000 | 10000 | >10000 | 977 | 1585 | 4.0 [7] | >10000 | >10000 | - |
| SB-269970 | 501[8] | 10000 | 10000 | >10000 | >10000 | >10000 | >10000 | 1.25 [9] | - |
Values in bold indicate the primary target receptor for selective ligands. '-' indicates data not readily available.
Table 2: Functional Activity (EC50/IC50/pA2) of Serotonergic Compounds
| Compound | Receptor | Assay Type | Value |
| TFMCPP | 5-HT2C | Ca2+ Flux | EC50: ~10-100 nM |
| Agonists | |||
| 8-OH-DPAT | 5-HT1A | [35S]GTPγS Binding | EC50: 2.5 nM |
| CP-94253 | 5-HT1B | Various functional assays | Potent Agonist[10] |
| DOI | 5-HT2A | Ca2+ Flux | EC50: 1-3 nM[11] |
| 5-HT2C | Ca2+ Flux | EC50: 1-3 nM[11] | |
| Antagonists | |||
| WAY-100635 | 5-HT1A | Inhibition of 5-HT release | pA2: 7.95[12] |
| SB-224289 | 5-HT1B | [35S]GTPγS Binding | pIC50: 7.8 |
| GR 127935 | 5-HT1D | Contraction Assay | Potent Antagonist[13] |
| Ketanserin | 5-HT2A | Vasoconstriction | pA2: 9.19[14] |
| RS-102221 | 5-HT2C | Microphysiometry | pA2: 8.1[7] |
| SB-269970 | 5-HT7 | Adenylyl Cyclase | pA2: 8.5[15] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and comparison of results.
Radioligand Binding Assay (General Protocol)
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a specific serotonin receptor subtype.
1. Materials:
- Cell membranes expressing the target human serotonin receptor.
- Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).
- Test compound (e.g., TFMCPP) and reference compounds.
- Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
- 96-well microplates.
- Glass fiber filters (e.g., GF/B or GF/C).
- Cell harvester.
- Scintillation counter and scintillation fluid.
2. Methods:
- Plate Setup: Prepare a 96-well plate with triplicate wells for total binding (radioligand only), non-specific binding (radioligand + high concentration of a known non-labeled ligand), and competitive binding (radioligand + varying concentrations of the test compound).
- Incubation: Add cell membranes, radioligand, and test compounds to the wells. Incubate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Assay (General Protocol)
This assay measures the change in intracellular calcium concentration following the activation of Gq-coupled serotonin receptors (e.g., 5-HT2A, 5-HT2C).
1. Materials:
- Cells stably expressing the target Gq-coupled serotonin receptor (e.g., HEK293 or CHO cells).
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Test compound (e.g., TFMCPP) and reference agonists/antagonists.
- 96- or 384-well black, clear-bottom microplates.
- Fluorescent plate reader with an injection system.
2. Methods:
- Cell Plating: Seed the cells into the microplates and allow them to adhere overnight.
- Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
- Washing: Gently wash the cells with assay buffer to remove excess dye.
- Compound Addition and Measurement: Place the plate in the fluorescent plate reader. Measure the baseline fluorescence, then inject the test compound at various concentrations. Immediately begin recording the fluorescence intensity over time.
- Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of the agonist to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response). For antagonists, pre-incubate the cells with the antagonist before adding the agonist and measure the shift in the agonist's dose-response curve to calculate the pA2 value.
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows provide a clearer understanding of the underlying mechanisms and procedures.
Figure 1: Simplified 5-HT1A receptor signaling pathway.
Figure 2: Simplified 5-HT2A receptor signaling pathway.
Figure 3: Experimental workflow for a radioligand binding assay.
Conclusion
TFMCPP has historically served as a useful tool in serotonin research due to its broad agonist activity. However, its lack of selectivity is a significant limitation in studies aiming to dissect the roles of specific 5-HT receptor subtypes. The availability of a wide array of selective agonists and antagonists, as highlighted in this guide, provides researchers with more precise pharmacological tools. When selecting a reference compound, it is crucial to consider the specific research question and the receptor subtype of interest. For studies requiring the specific activation or blockade of a single 5-HT receptor subtype, the use of selective ligands over non-selective compounds like TFMCPP is strongly recommended. This guide serves as a starting point for researchers to make informed decisions in their experimental design, ultimately leading to more accurate and reproducible findings in the complex field of serotonin pharmacology.
References
- 1. mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Agonist and antagonist actions of antipsychotic agents at 5-HT1A receptors: a [35S]GTPgammaS binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional interactions between 5-HT2A and presynaptic 5-HT1A receptor-based responses in mice genetically deficient in the serotonin 5-HT transporter (SERT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [(3)H]-SB-269970--A selective antagonist radioligand for 5-HT(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Estimation of apparent pA2 values for WAY 100635 at 5-HT1A receptors regulating 5-hydroxytryptamine release in anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GR127935 is a potent antagonist of the 5-HT1-like receptor mediating contraction in the canine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of alpha 1-adrenoceptor antagonism of ketanserin on the nature of its 5-HT2 receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of SB-269970-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
A Side-by-Side Analysis of TFMCPP and Its Positional Isomers: A Guide for Researchers
Introduction: 1-(3-(trifluoromethyl)phenyl)piperazine, commonly known as TFMCPP or m-TFMCPP, is a psychoactive compound belonging to the phenylpiperazine class. As a research chemical and a known metabolite of some pharmaceutical agents, its pharmacological profile is of significant interest. The position of the trifluoromethyl (-CF3) group on the phenyl ring gives rise to three distinct positional isomers: ortho-TFMCPP (2-TFMCPP), meta-TFMCPP (3-TFMCPP), and para-TFMCPP (4-TFMCPP).
In pharmacology, such seemingly minor structural variations can lead to profound differences in receptor affinity, functional activity, and metabolic fate. This guide provides a comparative analysis of these isomers. Direct, side-by-side experimental data for all three isomers is scarce in publicly available literature. Therefore, this analysis focuses on the well-characterized meta-isomer and leverages established structure-activity relationship (SAR) principles for the phenylpiperazine class to infer the likely pharmacological properties of the ortho- and para-isomers.
Pharmacological Profile: A Comparative Overview
The primary mechanism of action for TFMCPP involves interaction with serotonin (5-HT) receptors and the serotonin transporter (SERT). The trifluoromethyl group is strongly electron-withdrawing, which significantly influences the molecule's interaction with its biological targets compared to unsubstituted phenylpiperazine.
Data Presentation
The following tables summarize the available quantitative data for meta-TFMCPP. Data for the ortho- and para-isomers are largely unavailable and are noted as such.
Table 1: Comparative Receptor Binding Affinities (Kᵢ in nM)
| Target | ortho-TFMCPP | meta-TFMCPP | para-TFMCPP |
| 5-HT₁ₐ Receptor | Data not available | 288 - 1,950[1] | Data not available |
| 5-HT₁₋ Receptor | Data not available | 30 - 132[1] | Data not available |
| 5-HT₂ₐ Receptor | Data not available | 160 - 269[1] | Data not available |
| 5-HT₂C Receptor | Data not available | 62[1] | Data not available |
| Serotonin Transporter (SERT) | Data not available | 121 (EC₅₀)[1] | Data not available |
Table 2: Comparative In Vitro Functional Activity
| Target | ortho-TFMCPP (Predicted) | meta-TFMCPP (Observed) | para-TFMCPP (Predicted) |
| 5-HT₁ₐ Receptor | Activity not determined | Full Agonist[1] | Activity not determined |
| 5-HT₁₋ Receptor | Activity not determined | Full Agonist[1] | Activity not determined |
| 5-HT₂ₐ Receptor | Activity not determined | Weak Partial Agonist / Antagonist[1] | Activity not determined |
| 5-HT₂C Receptor | Likely Antagonist¹ | Full Agonist[1] | Likely Agonist¹ |
| Serotonin Release | Activity not determined | Releasing Agent[1] | Activity not determined |
¹Inference based on structure-activity relationship studies of substituted phenylpiperazines, which suggest that bulky ortho-substituents can sterically hinder the conformation required for 5-HT₂C receptor agonism, potentially leading to antagonist activity.
Table 3: Comparative In Vitro Metabolic Stability
| Parameter | ortho-TFMCPP | meta-TFMCPP | para-TFMCPP |
| Metabolizing Enzymes | Data not available | CYP2D6, CYP1A2, CYP3A4[1] | Data not available |
| In Vitro Half-Life (t½) | Data not available | Data not available | Data not available |
| Intrinsic Clearance (CLᵢₙₜ) | Data not available | Data not available | Data not available |
Structure-Activity Relationship (SAR) Insights
The pharmacological differences between the TFMCPP isomers can be predicted based on SAR studies of the phenylpiperazine class.
-
The Role of the Phenylpiperazine Scaffold : The arylpiperazine moiety is a well-established pharmacophore that interacts with a variety of G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors. The basic nitrogen atom of the piperazine ring is crucial for forming a salt bridge with key acidic residues (e.g., Aspartic acid) in the receptor binding pocket.[2]
-
Influence of Substituent Position : The position of the -CF3 group is critical. Studies on ortho- and meta-substituted phenylpiperazines at the 5-HT₂C receptor suggest that agonist activity requires a conformation where the phenyl and piperazine rings are nearly co-planar.
-
For o-TFMCPP , the bulky trifluoromethyl group at the ortho position likely introduces significant steric hindrance. This would prevent the molecule from adopting the co-planar conformation necessary for receptor activation, thus predicting it to be a 5-HT₂C antagonist rather than an agonist.[3]
-
For m-TFMCPP , the meta position of the -CF3 group allows for this co-planar "activating" conformation, consistent with its observed agonist activity at the 5-HT₂C receptor.[3]
-
For p-TFMCPP , the para position is less sterically hindered than the ortho position, suggesting it would likely also act as a 5-HT₂C agonist. However, the altered position of the electron-withdrawing group would change the electronic distribution of the phenyl ring, which could subtly alter its affinity and selectivity profile across different serotonin receptor subtypes.
-
Mandatory Visualizations
The following diagrams illustrate key biological pathways and experimental workflows relevant to the analysis of TFMCPP isomers.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., TFMCPP isomers) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes prepared from tissues or cell lines expressing the target receptor (e.g., CHO-K1 cells expressing human 5-HT₂C receptors).
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]-Mesulergine for 5-HT₂C).
-
Test Compounds: TFMCPP isomers and a known reference compound, prepared in serial dilutions.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., MgCl₂).
-
Non-Specific Binding (NSB) Determinator: A high concentration of a non-labeled ligand known to bind to the receptor (e.g., 10 µM Mianserin).
-
Filtration Apparatus: 96-well cell harvester with glass fiber filter mats (e.g., Whatman GF/B).
-
Scintillation Fluid and Counter: For quantifying radioactivity.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Add the test compound dilutions to the respective wells.
-
Add the NSB determinator to the designated NSB wells.
-
Add the radioligand at a fixed concentration (typically at or below its K₋ value) to all wells.
-
Initiate the binding reaction by adding the receptor membrane preparation to all wells. The final volume is typically 200-250 µL.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filter mats using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Dry the filter mats, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts in NSB wells) from the total binding (counts in wells without competitor).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression analysis to fit the data and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
Protocol 2: In Vitro Microsomal Stability Assay
Objective: To determine the metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.
Materials:
-
Liver Microsomes: Pooled human liver microsomes (HLM).
-
Test Compound: Stock solution of the TFMCPP isomer (e.g., 10 mM in DMSO).
-
Cofactor: NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).
-
Reaction Termination Solution: Ice-cold acetonitrile containing an internal standard for LC-MS/MS analysis.
-
Control Compounds: Compounds with known high and low metabolic clearance (e.g., Verapamil and Propranolol for high clearance, Buspirone for low clearance).
-
Equipment: 96-well plates, incubator shaker (37°C), centrifuge, LC-MS/MS system.
Procedure:
-
Preparation: Prepare the incubation mixture by diluting the liver microsomes in phosphate buffer to the desired final protein concentration (e.g., 0.5 mg/mL).
-
Add the test compound to the microsome suspension to achieve the final desired concentration (e.g., 1 µM) and pre-incubate for 5-10 minutes at 37°C. A parallel incubation without the NADPH regenerating system should be included as a negative control.
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the cold termination solution. The 0-minute time point represents the initial compound concentration.
-
Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated microsomal proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining against time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) in µL/min/mg protein using the equation: CLᵢₙₜ = (0.693 / t½) * (incubation volume / mg of microsomal protein).
References
- 1. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and serotonin 5-HT2C receptor activity of ortho- and meta-substituted phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine: A Guide for Laboratory Professionals
The proper disposal of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine, a halogenated aromatic compound, is crucial for maintaining laboratory safety and environmental protection. This compound is classified as hazardous waste and must be handled with stringent safety protocols throughout its lifecycle, from use to final disposal. Under no circumstances should this chemical be released into the environment, flushed down the drain, or disposed of as regular trash.[1][2]
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. As a general guideline for this class of compounds, appropriate personal protective equipment (PPE) is mandatory. This includes, but is not limited to, chemical-resistant gloves (e.g., Nitrile rubber), a lab coat or chemical-resistant apron, and safety goggles or a face shield to prevent skin and eye contact.[3] All handling of this substance should occur within a certified chemical fume hood to minimize the risk of inhalation.[2][3]
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must be conducted in a systematic and compliant manner. This involves proper segregation, containment, and labeling.
Experimental Workflow for Disposal
-
Segregation of Waste: A fundamental principle of chemical waste management is the segregation of different waste streams. Halogenated organic waste, such as this compound, must be collected separately from non-halogenated waste.[3][4] This is critical because mixing halogenated compounds with other waste types can complicate the disposal process and increase costs.[5]
-
Use of Designated Waste Containers: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and absorbent pads), must be placed in a designated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical and must be kept securely closed when not in use.[5]
-
Labeling of Waste Containers: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3] The label should also include the concentration of the chemical and any other components in the waste mixture.
-
Storage of Waste: The designated waste container should be stored in a well-ventilated, secondary containment area, away from incompatible materials.[6] Storage should comply with all institutional and local regulations for hazardous waste accumulation.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste container.[7] Do not attempt to dispose of the chemical waste through any other means.
Quantitative Data Summary
The following table summarizes the key hazard classifications for piperazine compounds, which are indicative of the potential hazards of this compound.
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Toxicity (Oral) | Toxic if swallowed.[7] | Ingestion |
| Skin Corrosion/Irritation | Causes severe skin burns.[1][7] | Skin Contact |
| Eye Damage/Irritation | Causes serious eye damage.[1][7] | Eye Contact |
| Aquatic Toxicity | Harmful to aquatic life.[1] | Environmental Release |
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine
Essential Safety and Handling Guide for 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, including piperazine derivatives and substances containing chloro- and trifluoromethyl-phenyl groups. Researchers must conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this chemical.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is critical for minimizing exposure risk and ensuring a safe laboratory environment.
I. Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times in the laboratory. A face shield provides an additional layer of protection against splashes and aerosols.[1] |
| Skin Protection | Disposable Nitrile Gloves | Double-gloving is recommended. Gloves should be changed frequently and immediately if contaminated. |
| Lab Coat or Gown | A disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing. | |
| Shoe Covers | Disposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory. | |
| Respiratory Protection | N95 Respirator or Higher | A properly fit-tested N95 respirator is the minimum requirement. For procedures with a high risk of aerosolization, a powered air-purifying respirator (PAPR) may be necessary. |
II. Operational Plan: Safe Handling Procedures
A. Engineering Controls:
-
All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[1]
B. Donning and Doffing PPE:
Proper technique in putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Shoe Covers: Sit down and put on shoe covers, one at a time.
-
Gown: Put on the disposable gown, ensuring it is securely tied at the back.
-
Respirator: Perform a fit-check for your N95 respirator or ensure the PAPR is functioning correctly.
-
Eye Protection: Put on safety goggles or a face shield.
-
Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown. Don a second pair of gloves over the first.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.
-
Gown and Inner Gloves: Remove the gown by untying it and rolling it down from the shoulders, turning it inside out. As the gown is being removed, peel off the inner pair of gloves simultaneously, so they are contained within the gown.
-
Shoe Covers: Sit down and remove shoe covers without touching the contaminated exterior.
-
Eye Protection: Remove safety goggles or face shield from the back.
-
Respirator: Remove the respirator without touching the front.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
C. Storage:
-
Store the compound in a cool, dry, and well-ventilated area.[1]
-
Keep the container tightly closed to prevent exposure to moisture and air.[1]
III. Emergency Procedures: First Aid
In Case of Exposure:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash mouth out with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
IV. Disposal Plan
All disposable PPE and materials contaminated with this compound should be considered hazardous waste.
-
Waste Collection: Collect all contaminated materials in a designated, labeled, and sealed hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.
Visual Workflow for Safe Handling
Caption: Workflow for safe handling of potent chemical compounds.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
